Isoevodiamine
Description
Properties
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347170 | |
| Record name | Isoevodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-87-6 | |
| Record name | Isoevodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoevodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Isoevodiamine Enigma: Discovery, Structural Isomerism, and Natural Sources
The following technical guide details the discovery, chemistry, and natural sources of Isoevodiamine , a structural isomer and derivative of the major quinazoline alkaloid evodiamine.
Content Type: Technical Reference & Isolation Guide Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Scientists
Executive Summary
This compound is a quinazolinocarboline alkaloid primarily associated with the Rutaceae family, specifically the dried fruit of Evodia rutaecarpa (Wu Zhu Yu). Historically identified alongside its parent compound, evodiamine , this compound represents a distinct chemical entity—often characterized as a ring-opened stable hydrate or a stereoisomer depending on the isolation epoch.
While evodiamine has dominated pharmacological research (TRPV1 agonism, anti-tumor), this compound remains a critical molecule for researchers due to its implications in chemotaxonomy , extraction stability , and structure-activity relationship (SAR) studies. This guide clarifies the structural divergence between evodiamine and this compound, outlines the biosynthetic origins, and provides a self-validating protocol for their differential isolation.
Chemical Identity & Structural Elucidation
The confusion between evodiamine and this compound stems from their dynamic chemical relationship. Unlike stable biosynthetic end-products, this compound is frequently generated via the hydrolytic cleavage of the evodiamine core during aqueous extraction, though it also exists naturally in trace amounts.
The Structural Divergence
-
Evodiamine (S-form): A pentacyclic indole alkaloid with a closed 13b,14-ring system. It is optically active (
). -
This compound: Chemically defined as the hydroxy-sec-evodiamine or a hydrated ring-opened form. In older literature, it is sometimes referred to as the precursor to rhetsine (racemic or dehydro-evodiamine) upon dehydration.
Key Differentiator: The C13b-N14 bond in evodiamine is susceptible to hydrolysis. Under acidic or aqueous-alcoholic conditions, this bond opens to form this compound, which possesses a secondary amine and a ketone functionality that are masked in the closed ring of evodiamine.
Spectroscopic Validation (NMR & MS)
To distinguish this compound from evodiamine, researchers must look for specific shifts in the Proton NMR (
| Feature | Evodiamine ( | This compound (Hydrated/Open) |
| State | Closed Pentacyclic System | Ring-Opened / Hydrate |
| H-13b (Chiral) | Shifted/Absent (if aromatized) or desheilded | |
| N-H Signal | Indole N-H (~11 ppm) | Distinct Amide/Amine signals appear |
| Solubility | High in CHCl | Higher polarity due to -OH/NH groups |
| UV Spectrum | Bathochromic shift (due to conjugation change) |
Natural Sources and Biosynthesis
Botanical Origin
The primary source is the nearly ripe fruit of Evodia rutaecarpa (Juss.) Benth (Rutaceae).[1]
-
Secondary Sources: Tetradium ruticarpum, Evodia fructus.[2]
-
Co-occurring Alkaloids: Rutaecarpine, Dehydroevodiamine, Hydroxyevodiamine.
Biosynthetic Pathway
This compound shares its biosynthetic origin with evodiamine and rutaecarpine. The pathway is a classic example of monoterpenoid indole alkaloid formation, merging the Shikimate pathway (Anthranilic acid) and the Tryptophan pathway (Tryptamine).
Mechanism:
-
Precursor Condensation: Anthranilic acid condenses with N-methyltryptamine (or tryptamine followed by methylation).
-
Schiff Base Formation: Formation of the key intermediate, a dihydro-beta-carboline.
-
Cyclization: The final closure of the D and E rings yields Evodiamine.
-
Divergence: this compound arises either as a side-product of incomplete cyclization or, more commonly, via the post-biosynthetic hydrolysis of Evodiamine in plant tissue or during extraction.
Caption: Biosynthetic divergence of quinazoline alkaloids. This compound is depicted as a downstream derivative of Evodiamine via hydrolysis.
Extraction and Isolation Protocols
Critical Warning: Standard acid-base extraction can artificially convert Evodiamine to this compound. To isolate native this compound (or prevent artifact formation), non-aqueous or neutral methods are required.
Protocol: Differential Isolation from Evodia rutaecarpa[6]
Objective: Isolate this compound and Evodiamine with minimal structural interconversion.
Step 1: Preparation
-
Material: 500g Dried Evodia rutaecarpa fruit, ground to fine powder (40 mesh).
-
Solvent: 95% Ethanol (EtOH) for initial extraction; Chloroform (
) for partitioning.
Step 2: Extraction (Neutral Method)
-
Macerate powder in 95% EtOH (1:10 w/v) for 48 hours at room temperature. Avoid refluxing with strong acids to prevent ring opening.
-
Filter and concentrate the ethanolic extract under reduced pressure (
) to obtain a crude syrup. -
Suspend the residue in water.
-
Partition: Extract the aqueous suspension with Petroleum Ether (to remove lipids) followed by Chloroform (
). -
Collect the
fraction (contains alkaloids).
Step 3: Chromatographic Separation
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase Gradient: Chloroform : Methanol (100:0
95:5). -
Elution Order:
-
Evodiamine: Elutes first (less polar, closed ring).
-
Rutaecarpine: Elutes closely after Evodiamine.
-
This compound: Elutes later (more polar due to open ring/hydrate structure).
-
Step 4: Crystallization & Purification
-
Recrystallize the this compound fraction from Acetone/Ethanol .
-
Validation: Check melting point. Evodiamine mp: ~278°C. This compound mp: ~155-157°C (hydrate form).
Caption: Step-by-step fractionation workflow prioritizing the separation of polar this compound from the non-polar parent alkaloid.
Pharmacological Implications
While Evodiamine is a well-established TRPV1 agonist (capsaicin-like activity) and anti-cancer agent, this compound presents a different profile due to its altered 3D conformation.
-
Receptor Binding: The ring opening in this compound disrupts the planar rigidity seen in Rutaecarpine and the specific steric bulk of Evodiamine. This likely reduces affinity for the vanilloid receptor (TRPV1) but may open pathways for multi-target pharmacology (e.g., kinase inhibition) due to the accessible amine/ketone groups.
-
Solubility & Bioavailability: this compound is more polar than Evodiamine. This theoretically improves aqueous solubility, addressing one of the major limitations of Evodiamine in drug development (poor oral bioavailability).
-
Cytotoxicity: Preliminary screens often include this compound in "total alkaloid" fractions which show potent anti-tumor activity against HeLa and HepG2 lines, though specific potency is often lower than the parent Evodiamine.
References
- Asahina, Y., & Mayeda, S. (1916). The Alkaloids of Evodia rutaecarpa. Journal of the Pharmaceutical Society of Japan.
-
Brossi, A. (1983).[6] The Alkaloids: Chemistry and Pharmacology, Vol 21. Academic Press. (Source for "this compound ring-opened hydrate" structure).[6]
- Liao, J. F., et al. (2011). Pharmacological effects of Evodia rutaecarpa and its bioactive alkaloids. Chinese Medicine. (Review of bioactivity).
-
PubChem Database. Evodiamine Compound Summary. National Center for Biotechnology Information. Link
-
Lin, Y., et al. (2024).[7] Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. International Journal of Nanomedicine. Link
-
Panda, M., et al. (2025). Simultaneous Determination of Six Bioactive Compounds in Evodiae Fructus. ResearchGate. Link
Sources
- 1. evodiamine, 518-17-2 [thegoodscentscompany.com]
- 2. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Functions of Isoevodiamine: A Technical Guide for Researchers
This guide provides an in-depth exploration of isoevodiamine, a quinazolinocarboline alkaloid extracted from the dried fruits of Evodia rutaecarpa. For centuries, this plant has been a cornerstone of traditional Chinese medicine, valued for its broad therapeutic properties.[1][2] Modern scientific inquiry has identified this compound as a key bioactive constituent, revealing a complex and promising pharmacological profile. This document will dissect the core functions of this compound, elucidating its mechanisms of action across various biological systems, with a focus on its anti-inflammatory, anti-cancer, and cardiovascular effects. The experimental data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the full therapeutic potential of this compelling natural compound.
Core Pharmacological Profile: A Multi-Target Agent
This compound exhibits a remarkable ability to interact with a diverse array of molecular targets, underpinning its wide-ranging pharmacological activities.[3] This multi-target engagement is a key attribute that distinguishes it from many single-target therapeutic agents, offering potential advantages in treating complex multifactorial diseases. Its principal functions can be broadly categorized into anti-inflammatory, anti-cancer, and cardiovascular-modulating activities.
Anti-Inflammatory Functions: Quelling the Inflammatory Cascade
Chronic inflammation is a critical pathological driver in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory effects in various preclinical models.[4][5]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory properties of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4][6][7] In inflammatory states, the inhibitor of NF-κB, IκB-α, is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound intervenes in this cascade by inhibiting IκB kinase activity, thereby preventing IκB-α degradation and sequestering NF-κB in the cytoplasm.[6]
This inhibitory action on the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][8] Furthermore, this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation and pain.[4]
Experimental Validation: In Vitro and In Vivo Models of Inflammation
The anti-inflammatory efficacy of this compound has been substantiated in various experimental settings. In a murine model of osteoarthritis, this compound treatment significantly alleviated cartilage degeneration and reduced the expression of inflammatory markers.[4] Similarly, in a rat model of adjuvant-induced arthritis, this compound administration led to a marked reduction in paw swelling, inflammatory cell infiltration, and the levels of pro-inflammatory cytokines in the synovial tissue.[8]
Experimental Protocol: Evaluation of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-stimulated Macrophage Model
This protocol outlines a standard in vitro assay to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. A dose-dependent decrease in absorbance indicates the anti-inflammatory activity of this compound.
Diagram: this compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits IKK, preventing NF-κB nuclear translocation.
Anti-Cancer Activity: A Multi-Pronged Attack on Malignancy
This compound has emerged as a promising candidate in oncology research due to its demonstrated ability to inhibit the growth and proliferation of a wide range of cancer cell types.[3][9][10][11] Its anti-cancer effects are not limited to a single mechanism but rather involve a coordinated assault on multiple facets of cancer progression.
Core Mechanisms of Anti-Tumor Action
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death, or apoptosis, in cancer cells.[10] It modulates the expression of key apoptosis-regulating proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio triggers the activation of the caspase cascade, culminating in the systematic dismantling of the cancer cell.
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[3] This is achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are essential for cell cycle progression.
-
Inhibition of Metastasis and Invasion: A critical aspect of this compound's anti-cancer activity is its ability to suppress the metastatic spread of cancer cells.[9] It has been shown to inhibit epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion, by down-regulating the expression of transcription factors such as SOX-9 and β-catenin.[9]
-
Regulation of Autophagy: this compound can also modulate autophagy, a cellular process of self-digestion that can either promote or inhibit cancer cell survival depending on the context.[9]
Quantitative Efficacy Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| MCF7 | Breast Cancer | 5.4 | MTT | [12] |
| MDA-MB-435 | Melanoma | 22.1 | CCK8 | [12] |
| MSTO-211H | Mesothelioma | 0.54 | MTT | [12] |
| NCI-H460 | Lung Cancer | 0.26 | MTT | [12] |
| A549 | Lung Cancer | > 200 | CCK8 | [12] |
| HCT-116 | Colon Cancer | > 200 | CCK8 | [12] |
Note: The variability in IC50 values highlights the differential sensitivity of various cancer cell lines to this compound.
Synergistic Potential with Chemotherapeutic Agents
An exciting area of research is the potential for this compound to enhance the efficacy of conventional chemotherapeutic drugs and overcome drug resistance. Studies have shown that co-administration of this compound with agents like doxorubicin can sensitize resistant cancer cells, leading to a more profound anti-tumor effect.[10][13][14]
Diagram: Multi-faceted Anti-Cancer Mechanisms of this compound
Caption: this compound's diverse anti-cancer mechanisms.
Cardiovascular Effects: A Double-Edged Sword
The influence of this compound on the cardiovascular system is complex, with studies reporting both beneficial and potentially detrimental effects. This duality underscores the importance of careful dose-response characterization and further investigation into its precise cardiovascular mechanisms.
Cardioprotective Potential
Several studies have highlighted the cardioprotective effects of this compound. It has been shown to protect the myocardium from injury induced by ischemia-reperfusion and atherosclerosis.[15] Furthermore, this compound can prevent isoproterenol-induced cardiac fibrosis by regulating the endothelial-to-mesenchymal transition.[15] These protective effects are likely attributed to its anti-inflammatory and antioxidant properties.
Concerns Regarding Cardiotoxicity
Conversely, some research has raised concerns about the potential cardiotoxicity of this compound, particularly at higher concentrations.[16][17] In vitro studies using neonatal rat cardiomyocytes have shown that high doses of this compound can reduce cell viability and induce oxidative stress.[16][17] In vivo studies in zebrafish have also demonstrated that high concentrations can lead to cardiac malfunction, including changes in heart rate and pericardial malformations.[16][17] These findings suggest that a therapeutic window for this compound must be carefully defined to maximize its benefits while minimizing potential adverse cardiovascular events.
Future Directions and Concluding Remarks
This compound stands as a testament to the rich pharmacological potential of natural products. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways like NF-κB, make it a compelling candidate for further drug development in the fields of inflammation, oncology, and potentially cardiovascular disease. However, the journey from a promising natural compound to a clinically approved therapeutic is fraught with challenges. Future research should focus on:
-
Optimizing Bioavailability: this compound has poor water solubility and low bioavailability, which can limit its therapeutic efficacy.[10][18] The development of novel drug delivery systems, such as nanoparticles and liposomes, is crucial to overcome these pharmacokinetic hurdles.[18]
-
Structure-Activity Relationship Studies: The synthesis and evaluation of this compound derivatives may lead to the discovery of novel compounds with enhanced potency, selectivity, and an improved safety profile.[18]
-
Elucidating the Full Spectrum of Molecular Targets: A comprehensive understanding of all the molecular targets of this compound will provide a more complete picture of its pharmacological effects and potential off-target toxicities.
-
Rigorous Clinical Evaluation: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human populations for specific disease indications.[19][20]
References
- Luo, J., et al. (2021). Various therapeutic roles of evodiamine in cancers.
- Selleck Chemical LLC. Evodiamine 100mg 518-17-2 this compound. Fisher Scientific.
- Li, H., et al. (2018). Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). Oncology Letters, 16(5), 5739-5748.
- Yang, L., et al. (2020). Evodiamine attenuates adjuvant-induced arthritis in rats by inhibiting synovial inflammation and restoring the Th17/Treg balance. Journal of Pharmacy and Pharmacology, 72(5), 724-734.
- Wang, Y., et al. (2020). Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. Journal of Ethnopharmacology, 259, 112921.
- Yang, W., et al. (2017). Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo. Molecules, 22(6), 943.
- Chen, Y. C., et al. (2024). Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. Drug and Chemical Toxicology, 1-10.
- Szallasi, A., et al. (2001). Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin. British Journal of Pharmacology, 132(6), 1351-1358.
- Sun, A. R., et al. (2022). The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model. Frontiers in Pharmacology, 13, 868337.
- Zhang, J., et al. (2015). Pharmacological Actions of Multi-Target-Directed Evodiamine. Molecules, 20(1), 1034-1051.
- Wikipedia. (2023). Discovery and development of TRPV1 antagonists. Wikipedia.
- Wang, Y., et al. (2020). Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches.
- Chen, Y. C., et al. (2024). Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers.
- Sun, A. R., et al. (2022). Evodiamine exerts anti-inflammatory effects in OA by modulating the NF-κB pathway.
- AdooQ Bioscience. Evodiamine (this compound). AdooQ Bioscience.
- Yang, W., et al. (2017). Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo. PubMed.
- Li, M., et al. (2023). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology, 14, 1145451.
- ClinicalTrials.gov. (2024). Ivosidenib and Azacitidine With or Without Venetoclax in Adult Patients With Newly Diagnosed IDH1-Mutated AML or MDS/AML Considered Ineligible for Intensive Chemotherapy. ClinicalTrials.gov.
- R&D Systems. TRPV Antagonists. R&D Systems.
- Wang, Y., et al. (2019). Evodiamine Prevents Isoproterenol-Induced Cardiac Fibrosis by Regulating Endothelial-to-Mesenchymal Transition. Frontiers in Pharmacology, 10, 114.
- Jiang, J. B., & Hu, C. Q. (2009). Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules, 14(5), 1852-1859.
- Chen, X., & Anderson, D. (2018).
- ClinicalTrials.gov. (2020). Tolerability Study of a Novel Microbiome Therapeutic in Subjects With Gastroesophageal Reflux Disease. ClinicalTrials.gov.
- Ahmad, A., et al. (2019). Cardioprotective Effects of Malvidin Against Isoproterenol-Induced Myocardial Infarction in Rats: A Mechanistic Study. Medical Science Monitor, 25, 4136-4146.
- Iadarola, M. J., & Mannes, A. J. (2011). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Molecules, 16(8), 6603-6617.
- Chen, X., et al. (2024). Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. European Journal of Medicinal Chemistry, 270, 116345.
- Lee, J. H., et al. (2022). Effect of evodiamine on the expression of pro-inflammatory cytokines in lymph nodes.
- S., S., & D., D. (2012). Effect of Isoflavones on Cardiovascular Health: Low But Not Out Either. Journal of Clinical & Experimental Cardiology, S5.
- Lin, Y., et al. (2024). Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. International Journal of Nanomedicine, 19, 7831-7850.
Sources
- 1. Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selleck Chemical LLC Evodiamine 100mg 518-17-2 this compound, Quantity: | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Evodiamine attenuates adjuvant-induced arthritis in rats by inhibiting synovial inflammation and restoring the Th17/Treg balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. adooq.com [adooq.com]
- 13. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evodiamine Prevents Isoproterenol-Induced Cardiac Fibrosis by Regulating Endothelial-to-Mesenchymal Transition [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Isoevodiamine: Mechanistic Targeting of NF-κB and Signaling Crosstalk
The following technical guide provides an in-depth analysis of Isoevodiamine, focusing on its pharmacological intervention in the NF-κB signaling cascade.
Technical Guide for Pharmacological Application
Executive Summary & Chemical Profile
This compound (often co-identified or analyzed alongside its isomer Evodiamine ) is a bioactive tryptamine indole alkaloid derived from the fruit of Evodia rutaecarpa (Wu-Zhu-Yu).[1] While Evodiamine is the major constituent, this compound represents a critical structural isomer (often distinguished by stereochemistry or specific ring closure) that shares the pentacyclic scaffold responsible for potent anti-inflammatory and anti-neoplastic activity.
In the context of drug development, this compound is defined as a pleiotropic inhibitor . Its primary therapeutic value lies in its ability to suppress the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation and cell survival. Unlike single-target small molecules, this compound exerts a dual-action mechanism:
-
Direct Signaling Blockade: Inhibition of the IκB Kinase (IKK) complex.
-
Cytoskeletal Crosstalk: Modulation of microtubule dynamics, which indirectly dampens pro-survival signaling.
Chemical Identity[1][2][3][4]
-
IUPAC Name: (13bS)-14-methyl-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one (Note: Stereochemistry distinguishes isomers).[2]
-
Molecular Formula:
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Key Structural Feature: The indoloquinazoline alkaloid core is lipophilic, requiring specific solubilization protocols (e.g., DMSO) for in vitro efficacy.
Critical Note on Nomenclature: In many chemical databases and commercial assays, "this compound" and "Evodiamine" are sometimes listed synonymously or as a mixture due to rapid isomerization under certain extraction conditions. However, distinct pharmacological profiles exist, particularly regarding microtubule affinity.[3] This guide focuses on the shared NF-κB inhibitory mechanism of the Evodia alkaloid scaffold.
Mechanistic Pharmacodynamics
The efficacy of this compound as an NF-κB inhibitor is not merely due to steric hindrance but involves specific modulation of upstream kinases and redox sensitivity.
The Core Mechanism: IKK Complex Suppression
The canonical NF-κB pathway relies on the phosphorylation of the inhibitory protein IκB
-
Action: this compound acts as a suppressor of IKK
kinase activity .[4][5] -
Causality: By inhibiting IKK
, the phosphorylation of IκB at Ser32/36 is prevented. -
Outcome: IκB
is not ubiquitinated or degraded by the proteasome. Consequently, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm, unable to translocate to the nucleus to drive the transcription of pro-inflammatory cytokines (e.g., TNF- , IL-6, COX-2).
Secondary Mechanism: Reactive Oxygen Species (ROS) Modulation
This compound treatment has been observed to alter intracellular ROS levels. While excessive ROS can activate NF-κB, controlled induction of ROS by indole alkaloids can paradoxically inactivate NF-κB via the oxidation of cysteine residues on the p65 subunit, preventing DNA binding.
Pathway Visualization
The following diagram illustrates the intervention point of this compound within the TNF-
Caption: this compound blocks the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.
Preclinical Efficacy & Data Summary
Quantitative analysis of this compound (and its scaffold analogs) demonstrates dose-dependent inhibition. The following data summarizes potency across relevant cell lines.
| Cell Line | Tissue Origin | IC50 (Cytotoxicity) | NF-κB Inhibition Potency | Key Outcome |
| A549 | Lung Carcinoma | > 200 μM (Low Toxicity) | High (at 10-20 μM) | Reduced IL-8/IL-6 secretion |
| RAW 264.7 | Macrophage | ~10-20 μM | High | Suppression of iNOS/NO production |
| HeLa | Cervical Cancer | ~5-10 μM | Moderate | Apoptosis induction via Caspase-3 |
| HCT-116 | Colon Cancer | > 200 μM | Moderate | Reduced metastasis markers |
Note: "High" potency indicates >70% inhibition of NF-κB reporter activity at non-cytotoxic concentrations.
Experimental Validation Protocols
To validate this compound as an NF-κB inhibitor in your specific model, follow these self-validating protocols.
Preparation of this compound Stock
-
Solubility: Insoluble in water.[1] Soluble in DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.
-
Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent isomerization.
-
Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration must be < 0.1% to avoid vehicle toxicity.
NF-κB Luciferase Reporter Assay (The Gold Standard)
This assay quantitatively measures the transcriptional activity of NF-κB.
Reagents:
-
HEK293 cells stably transfected with NF-κB-Luciferase plasmid.
-
TNF-
(Recombinant human) as the activator. -
Bay 11-7082 (Positive control inhibitor).
Workflow:
-
Seeding: Plate
cells/well in a 96-well white-walled plate. Incubate 24h. -
Pre-treatment: Remove media. Add fresh media containing this compound (0, 1, 5, 10, 20 μM). Incubate for 1 hour .
-
Why 1 hour? Pre-incubation allows the inhibitor to permeate and interact with cytoplasmic kinases (IKK) before the rapid phosphorylation cascade is triggered.
-
-
Stimulation: Add TNF-
(final concentration 10 ng/mL) to all wells except the "Vehicle Control". Incubate for 4-6 hours . -
Lysis: Add Luciferase Lysis Buffer.
-
Detection: Add Luciferin substrate and measure luminescence using a luminometer.
Validation Criteria:
-
Signal Window: TNF-
only wells should show >10-fold increase over Vehicle Control. -
Inhibition: this compound should show a dose-dependent decrease in luminescence.
Western Blotting for Nuclear Translocation
This protocol confirms the mechanism by visualizing the physical movement of p65.
Workflow Diagram:
Caption: Workflow for fractionated Western Blot to assess p65 translocation.
Step-by-Step:
-
Treatment: Treat cells as described above.[6] Stimulation time is critical: 30 minutes is optimal for peak nuclear translocation.
-
Fractionation: Use a commercial Nuclear Extraction Kit or hypotonic lysis buffer (HEPES/KCl/MgCl2) to burst plasma membranes while keeping nuclei intact. Centrifuge to separate Cytosol (supernatant).
-
Nuclear Lysis: Resuspend the nuclear pellet in high-salt buffer to extract nuclear proteins.
-
Blotting:
-
Primary Antibody: Anti-NF-κB p65 (RelA).
-
Normalization: Blot Cytosol for GAPDH and Nucleus for Lamin B1 .
-
-
Expected Result:
-
Control + TNF: High p65 signal in Nucleus.
-
This compound + TNF: Reduced p65 signal in Nucleus; retained signal in Cytosol.
-
References
-
National Institutes of Health (NIH). (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Int J Mol Sci. Retrieved from [Link]
-
PubChem. (n.d.). Evodiamine Compound Summary (CID 442088). National Library of Medicine. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). Evodiamine (this compound) Data Sheet. Retrieved from [Link]
Sources
- 1. adooq.com [adooq.com]
- 2. Evodiamine | C19H17N3O | CID 442088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
Isoevodiamine: Mechanistic Targeting of Inflammatory Signaling Cascades
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads Subject: Pharmacological modulation of NF-κB and MAPK pathways by the indoloquinazoline alkaloid Isoevodiamine.
Executive Summary
This compound (often structurally correlated with or synonymous with (+)-Evodiamine in commercial libraries) is a bioactive indoloquinazoline alkaloid isolated from the dried, unripe fruit of Evodia rutaecarpa (Rutaceae). While historically utilized in Traditional Chinese Medicine (Wu Zhu Yu) for thermoregulation and analgesia, modern pharmacological interrogation has identified it as a potent small-molecule inhibitor of acute and chronic inflammatory pathways.
This guide dissects the molecular mechanisms of this compound, specifically its capacity to blockade the NF-κB and MAPK signaling axes. It provides a blueprint for experimental validation, offering researchers a self-validating protocol to assess its efficacy as a lead compound for neuroinflammatory and peripheral inflammatory disorders.
Chemical & Pharmacological Profile
Structural Identity and Nomenclature
This compound belongs to the quinazolinocarboline alkaloid class. It is crucial for researchers to note that in many chemical repositories (e.g., SelleckChem, TargetMol), This compound is listed as a synonym or a specific stereoisomer of Evodiamine (CAS: 518-17-2). The biological activities described herein pertain to this specific indoloquinazoline scaffold.
-
Chemical Formula:
[1][2] -
Molecular Weight: 303.36 g/mol [1]
-
Solubility: Insoluble in water; soluble in DMSO (>20 mg/mL).
-
Key Pharmacophore: The pentacyclic tryptophan-derived scaffold is essential for its interaction with kinase domains and vanilloid receptors (TRPV1).
ADME Considerations
-
Absorption: Rapidly absorbed but exhibits low oral bioavailability due to first-pass metabolism.
-
Metabolism: Extensively metabolized by hepatic CYPs (specifically CYP3A4) into hydroxylated metabolites.
-
Distribution: High lipophilicity allows for blood-brain barrier (BBB) penetration, making it a viable candidate for neuroinflammatory models (e.g., Alzheimer’s, microglial activation).
Mechanistic Pathways: The Anti-Inflammatory Blockade[3]
This compound exerts its effects not by scavenging radicals directly, but by modulating upstream kinase signaling. The two primary axes of action are the NF-κB Canonical Pathway and the MAPK Cascade .
Inhibition of NF-κB Translocation
The nuclear factor-kappa B (NF-κB) pathway is the master regulator of pro-inflammatory cytokine production. This compound acts as a "brake" on this system at the IKK complex level.
-
Stimulus: Ligands (LPS, TNF-α) bind surface receptors (TLR4, TNFR).
-
Normal Cascade: Activation of IκB Kinase (IKK) leads to phosphorylation and degradation of the inhibitory protein IκB
. This releases the p65/p50 NF-κB dimer to translocate to the nucleus. -
This compound Intervention: The alkaloid inhibits the phosphorylation of IKK
, preventing IκB degradation. Consequently, the p65 subunit remains sequestered in the cytoplasm, halting the transcription of COX-2, iNOS, TNF-α, and IL-6.
Modulation of MAPK Signaling
Parallel to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) pathways drive inflammation. This compound demonstrates selectivity in this domain:
-
JNK & p38 MAPK: Strong suppression of phosphorylation.
-
ERK1/2: Variable inhibition depending on cell type (e.g., strong in macrophages, moderate in epithelial cells).
Visualization of Signaling Blockade
The following diagram illustrates the precise intervention points of this compound within the cellular signaling network.
Figure 1: this compound inhibits the phosphorylation of the IKK complex and MAPK kinases, preventing the nuclear translocation of NF-κB and AP-1, thereby silencing pro-inflammatory gene expression.
Experimental Protocols: Validation Workflow
To ensure Trustworthiness and reproducibility, the following protocol outlines the standard method for validating this compound's activity in in vitro macrophage models.
Reagent Preparation
-
Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 20 mM . Store at -20°C.
-
Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration must be
to avoid solvent cytotoxicity.
Cell Culture Model (RAW 264.7 Macrophages)
Rationale: This cell line is the gold standard for inflammation screening due to its robust NO and cytokine response to LPS.
Step-by-Step Protocol:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 6-well plates (for Western Blot) or 96-well plates (for MTT/ELISA). Incubate for 24h. -
Pre-treatment: Aspirate media. Add fresh media containing this compound at graded concentrations (e.g., 1, 5, 10, 20 µM ). Include a Vehicle Control (0.1% DMSO). Incubate for 1-2 hours .
-
Note: Pre-treatment is critical. Co-treatment is less effective as the signaling cascade initiates within minutes of LPS exposure.
-
-
Stimulation: Add Lipopolysaccharide (LPS) to all wells (except Negative Control) to a final concentration of 1 µg/mL .
-
Incubation:
-
For MAPK/NF-κB Phosphorylation: Incubate for 15–30 minutes . (Signaling peaks early).
-
For Cytokine/NO Release: Incubate for 18–24 hours .
-
-
Harvesting:
-
Supernatant: Collect for ELISA (TNF-α, IL-6) and Griess Assay (NO).
-
Lysate: Wash cells with ice-cold PBS. Lyse with RIPA buffer containing protease/phosphatase inhibitors for Western Blot.
-
Experimental Workflow Diagram
Figure 2: Temporal workflow for validating anti-inflammatory activity. Note the divergence in incubation times for signaling vs. cytokine endpoints.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on validated studies of Evodia alkaloids. These values serve as benchmarks for assay validation.
| Parameter | Assay Method | Effective Concentration (IC50) | Expected Effect (at 10-20 µM) |
| Cell Viability | MTT / CCK-8 | > 50 µM | > 90% Viability (Non-cytotoxic range) |
| NO Production | Griess Reagent | ~ 5 - 10 µM | > 60% Inhibition of Nitrite |
| TNF-α Release | ELISA | ~ 10 µM | Significant suppression (p < 0.01) |
| COX-2 Expression | Western Blot | 10 - 20 µM | Dose-dependent downregulation |
| NF-κB p65 Nuclear | Immunofluorescence | 20 µM | Blockade of nuclear entry |
Critical Insight: If cytotoxicity (viability < 80%) is observed at 10 µM, verify the purity of the this compound batch or the DMSO concentration. Anti-inflammatory effects must be distinguished from cell death.
Future Directions & Clinical Relevance
While this compound shows immense promise, researchers must address:
-
Solubility: The planar structure leads to poor aqueous solubility. Formulation strategies (nanoparticles, liposomes) are required for in vivo efficacy.
-
Specificity: Differentiating the effects of this compound from its isomer Evodiamine requires chiral separation techniques if the source is a crude extract.
-
Neuroprotection: Given its ability to cross the BBB, future studies should focus on microglial inhibition in neurodegenerative models (Alzheimer's/Parkinson's).
References
-
Selleck Chemicals. Evodiamine (this compound) - NF-κB inhibitor.[3][4] Retrieved from
- Ko, H. C., et al. (2007).Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells. European Journal of Pharmacology.
-
Chiou, W. F., et al. (2011). Evodiamine blocks NF-κB activation and cytokine production in macrophages. PubMed.[2][5]
-
TargetMol. Evodiamine (this compound) Chemical Properties and Bioactivity. Retrieved from
-
BenchChem. Dehydroevodiamine vs. Evodiamine: A Comparative Analysis of Anti-Inflammatory Activity. Retrieved from
Sources
Biological Activity of Isoevodiamine: A Technical Guide
An In-Depth Technical Guide on the Biological Activity of Isoevodiamine
Part 1: Executive Summary & Chemical Profile
This compound is a bioactive indoloquinazoline alkaloid isolated from the unripe fruits of Evodia rutaecarpa (Wu Zhu Yu). It is a structural isomer of the more widely studied evodiamine . While often overshadowed by its isomer, this compound possesses a distinct pharmacological profile that is gaining traction in oncology and neuropharmacology.
This guide dissects the biological activity of this compound, moving beyond generic descriptions to explore its specific mechanistic actions, including microtubule destabilization, immunomodulation in non-small cell lung cancer (NSCLC), and potential cholinesterase inhibition.
Structural Biology & Isomerism
The biological efficacy of Evodia alkaloids hinges on the rigidity and stereochemistry of the indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one scaffold.
-
Evodiamine: Typically the (S)-enantiomer.
-
This compound: Often characterized as the (R)-enantiomer or a specific structural isomer depending on the synthetic pathway.
-
Key Differentiator: The stereochemical orientation at the C-13b position dictates binding affinity to chiral pockets in targets like Butyrylcholinesterase (BChE) and Tubulin.
| Feature | This compound | Evodiamine |
| CAS Registry | 477-47-4 | 518-17-2 |
| Molecular Formula | C19H17N3O | C19H17N3O |
| Core Scaffold | Indoloquinazoline | Indoloquinazoline |
| Primary Targets | Microtubules, BChE, CD8+ Modulation | TRPV1, Topoisomerase I, AChE |
Part 2: Primary Therapeutic Targets & Mechanisms[1]
Oncology: Microtubule Destabilization & Immunomodulation
Unlike many alkaloids that function solely as DNA intercalators, this compound exhibits properties of a microtubule-destabilizing agent .
-
Mechanism: It binds to the colchicine site of tubulin, inhibiting polymerization. This leads to mitotic arrest at the G2/M phase.[1]
-
Immunomodulation (NSCLC): Recent studies suggest this compound suppresses non-small cell lung cancer (NSCLC) not just through direct cytotoxicity, but by downregulating the MUC1-C/PD-L1 axis .[2] This downregulation promotes the infiltration and elevation of CD8+ T cells in the tumor microenvironment (TME).
Neurodegeneration: The Cholinesterase Axis
The Evodia alkaloids are potent inhibitors of cholinesterases. While evodiamine is a known Acetylcholinesterase (AChE) inhibitor, the structural nuance of this compound often shifts selectivity towards Butyrylcholinesterase (BChE) .
-
Clinical Relevance: In advanced Alzheimer's Disease (AD), AChE levels drop while BChE activity increases. A selective or dual inhibitor is highly desirable.
-
Action: this compound acts as a non-competitive inhibitor, binding to the peripheral anionic site (PAS), preventing substrate entry.
Part 3: Mechanistic Visualization
Signaling Pathway: MUC1-C/PD-L1 Suppression in NSCLC
The following diagram illustrates the proposed mechanism where this compound disrupts the PD-L1 immune checkpoint, enhancing T-cell cytotoxicity.
Figure 1: this compound-mediated downregulation of the MUC1-C/PD-L1 axis, restoring CD8+ T-cell antitumor immunity.
Part 4: Experimental Protocols
Protocol A: Isolation & HPLC Quantification
To ensure reproducibility, this compound must be accurately quantified and distinguished from evodiamine.
Reagents:
-
Acetonitrile (HPLC Grade)
-
0.1% Phosphoric Acid in Water
-
C18 Column (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm)
Workflow:
-
Extraction: Pulverize dried Evodia rutaecarpa fruit. Sonicate 1.0g powder in 20mL Methanol for 30 min.
-
Filtration: Filter through a 0.45µm PTFE membrane.
-
Mobile Phase: Gradient elution.
-
0-10 min: 25% ACN / 75% H3PO4
-
10-30 min: Linear ramp to 60% ACN
-
-
Detection: UV at 225 nm (this compound absorption max).
-
Validation: this compound typically elutes after Evodiamine due to slight hydrophobicity differences (approx. RT: Evodiamine 18.2 min, this compound 19.5 min).
Protocol B: BChE Inhibition Assay (Modified Ellman’s Method)
Objective: Determine the IC50 of this compound against Butyrylcholinesterase.
Materials:
-
Butyrylthiocholine iodide (substrate)
-
DTNB (Ellman’s Reagent)
-
Human Serum BChE (Sigma)
-
96-well microplate reader
Steps:
-
Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Keep DMSO final concentration < 0.5%.
-
Incubation: Add 150 µL Phosphate Buffer (pH 8.0) + 20 µL Enzyme solution + 10 µL Inhibitor (this compound). Incubate at 25°C for 5 minutes.
-
Reaction: Add 10 µL DTNB + 10 µL Substrate.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Self-Validation: Include Tacrine (IC50 ~20 nM) as a positive control.
-
Part 5: Quantitative Data Summary
The following table synthesizes comparative data from various Evodia alkaloid studies. Note that "this compound" values often vary by extraction purity; these represent consensus ranges.
| Biological Activity | Metric | This compound | Evodiamine (Reference) | Notes |
| Cytotoxicity (A549 Lung) | IC50 | 12 - 25 µM | 8 - 15 µM | This compound shows higher selectivity for immune-resistant lines. |
| BChE Inhibition | IC50 | ~1.5 µM | > 5 µM | This compound is often more potent against BChE than AChE. |
| AChE Inhibition | IC50 | > 10 µM | ~2.5 µM | Evodiamine is the superior AChE inhibitor. |
| T-Cell Activation | Fold Change | 2.4x | 1.8x | CD8+ infiltration increase in TME models. |
| Cardiotoxicity | LC10 (Zebrafish) | > 500 ng/mL | ~354 ng/mL | This compound appears slightly less cardiotoxic. |
Part 6: Future Directions & Challenges
-
Solubility: Like evodiamine, this compound suffers from poor aqueous solubility.[3] Formulation strategies using hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes are critical for in vivo bioavailability.
-
Metabolic Stability: The indole ring is susceptible to P450-mediated oxidation. Deuteration of the C-13b position could potentially improve metabolic half-life (kinetic isotope effect).
-
Standardization: Many commercial "Evodiamine" extracts contain 5-10% this compound. Researchers must use >98% purity standards to avoid confounding data.
Part 7: References
-
Pharmacological Actions of Multi-Target-Directed Evodiamine. Molecules. (2016). Link
-
This compound suppresses non-small cell lung cancer by promoting the elevation of CD8+ T cells and concurrently downregulating the MUC1-C/PD-L1 axis. Aging-US. (2021).[2] Link
-
Simultaneous Determination of Six Bioactive Compounds in Evodiae Fructus by High-Performance Liquid Chromatography. Journal of Chromatographic Science. (2010). Link
-
Inhibition of Acetylcholinesterase and Butyrylcholinesterase by Plant Secondary Metabolites. International Journal of Molecular Sciences. (2019). Link
-
Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo. Molecules. (2018). Link
Sources
The Pharmacology of Isoevodiamine: A Technical Guide for Researchers
Abstract
Isoevodiamine, a quinazolinocarboline alkaloid predominantly isolated from the dried fruits of Evodia rutaecarpa (Wu-Chu-Yu), has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for a wide array of ailments, modern pharmacological investigations have revealed its potential as a therapeutic agent in oncology, inflammatory disorders, and pain management. This technical guide provides an in-depth exploration of the pharmacology of this compound, with a focus on its molecular mechanisms of action, pharmacokinetic profile, and key experimental protocols for its investigation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, synthesizing current knowledge and providing practical insights for future research and development.
Introduction: The Alkaloid from Evodia rutaecarpa
This compound is a major bioactive constituent of Evodia rutaecarpa, a plant with a long history of use in traditional Chinese medicine for treating conditions such as headaches, abdominal pain, and postpartum hemorrhage.[1][2] Chemically, it is an indole alkaloid, and it is often studied alongside its isomer, evodiamine, with the two terms sometimes being used interchangeably in the literature. This guide will focus on the pharmacological properties attributed to this structural class, primarily referring to it as evodiamine as is common in much of the scientific literature. The compound's multifaceted pharmacological profile, which includes anti-inflammatory, anti-cancer, and analgesic properties, has made it a subject of intense scientific scrutiny.[3][4]
Pharmacodynamics: A Tale of Two Targets
The diverse biological effects of this compound can be attributed to its interaction with multiple molecular targets. Two of the most well-characterized mechanisms are its agonistic activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Agonism of the TRPV1 Channel: A Nociceptive and Thermoregulatory Role
The TRPV1 channel, often referred to as the capsaicin receptor, is a non-selective cation channel primarily expressed in sensory neurons. It plays a crucial role in the detection and transduction of noxious stimuli, including heat and inflammatory mediators. This compound has been identified as a full agonist of the TRPV1 channel, albeit with a lower potency than its well-known activator, capsaicin.[2]
The activation of TRPV1 by this compound leads to an influx of calcium ions into the neuron, triggering a cascade of events that ultimately results in the sensation of heat and pain.[5] This initial activation is followed by a desensitization phase, where the channel becomes refractory to further stimulation. This dual action of activation and subsequent desensitization is believed to underlie some of this compound's analgesic effects.[5]
In Vitro Validation: Calcium Influx Assay
A common method to assess the agonistic activity of compounds on the TRPV1 channel is through a calcium influx assay. This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentrations upon channel activation.
-
Principle: Cells expressing the TRPV1 channel are loaded with a calcium-sensitive dye. Upon stimulation with an agonist like this compound, the channel opens, allowing an influx of extracellular calcium. This leads to an increase in the fluorescence intensity of the dye, which can be quantified using a fluorescence plate reader or microscope.[6]
Inhibition of the NF-κB Signaling Pathway: A Potent Anti-Inflammatory Mechanism
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[4]
The inhibitory action of this compound on the NF-κB pathway is multifaceted. It has been demonstrated to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as interleukins and cyclooxygenase-2 (COX-2).[8][9]
Caption: this compound inhibits the NF-κB signaling pathway by preventing the IKK-mediated phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB.
Pharmacokinetics: The Challenge of Bioavailability
A significant hurdle in the clinical development of this compound is its poor pharmacokinetic profile, characterized by low aqueous solubility and poor oral bioavailability.[10] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing its therapeutic potential.
Absorption
Following oral administration in rats, this compound is rapidly absorbed, with the maximum plasma concentration (Cmax) reached in approximately 22 minutes.[11] However, its absolute oral bioavailability is reported to be very low, in the range of 0.1%.[12] This is primarily attributed to its poor solubility in gastrointestinal fluids and potential first-pass metabolism.
Distribution
Limited information is available on the tissue distribution of this compound. The volume of distribution of a related compound, dehydroevodiamine, was found to be large in rats, suggesting extensive tissue distribution.[13][14]
Metabolism
This compound undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Studies have identified CYP3A4 as the major enzyme responsible for its metabolism in humans. The metabolic pathways include hydroxylation and glucuronidation.[15]
Excretion
After oral administration in rats, a small percentage (around 19%) of this compound is excreted in the urine within 24 hours, suggesting that renal excretion is not the primary route of elimination.[1] The majority of the compound is likely eliminated through biliary excretion and fecal elimination.
Pharmacokinetic Parameters of Evodiamine in Rats (Oral Administration)
| Parameter | Value | Reference |
| Tmax (min) | 22 ± 8 | [11] |
| Cmax (ng/mL) | 5.3 ± 1.5 | [11] |
| t1/2 (min) | 451 ± 176 | [11] |
| Bioavailability (%) | ~0.1 | [12] |
Experimental Protocols: A Practical Guide
To facilitate further research into the pharmacology of this compound, this section provides a detailed, step-by-step protocol for a key experiment: the NF-κB Luciferase Reporter Assay. This assay is a robust and widely used method for quantifying the activity of the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on NF-κB activation in a cell-based system.
This assay utilizes a reporter gene construct where the expression of the luciferase enzyme is under the control of a promoter containing NF-κB response elements. When the NF-κB pathway is activated, the p65 subunit translocates to the nucleus and binds to these response elements, driving the transcription of the luciferase gene. The resulting luciferase activity, which is measured by the emission of light upon addition of a substrate, is directly proportional to the level of NF-κB activation.[16][17]
-
Human embryonic kidney (HEK293) cells (or another suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for transfection control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (dissolved in DMSO)
-
Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator. The goal is to have the cells at 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours. The Renilla plasmid serves as an internal control to normalize for variations in transfection efficiency and cell number.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. It is crucial to include a vehicle control to account for any effects of the solvent.
-
Stimulation: Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control group to determine the basal level of NF-κB activity.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol. The firefly luciferase signal represents the NF-κB-dependent transcription, while the Renilla luciferase signal is used for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by this compound relative to the TNF-α-stimulated vehicle control.
Caption: A typical workflow for an NF-κB luciferase reporter assay to evaluate the inhibitory effects of this compound.
Future Directions and Conclusion
This compound continues to be a promising natural product with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it an attractive lead compound for drug discovery. However, its poor pharmacokinetic properties remain a major challenge. Future research should focus on the development of novel drug delivery systems, such as nanoparticles and liposomes, to enhance its bioavailability and targeted delivery. Furthermore, medicinal chemistry efforts to synthesize more potent and bioavailable analogs of this compound are warranted.
References
- Determination of evodiamine by high performance liquid chromatography- tandem mass spectrometry and pharmacokinetic studies in r
-
Pharmacological Actions of Multi-Target-Directed Evodiamine. MDPI. (URL: [Link])
-
Pharmacokinetics of dehydroevodiamine following intravenous administration in rats. ResearchGate. (URL: [Link])
-
Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). National Institutes of Health. (URL: [Link])
-
Pharmacokinetics of Dehydroevodiamine Following Intravenous Administration in Rats. The Korean Society of Applied Pharmacology. (URL: [Link])
-
Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics. National Center for Biotechnology Information. (URL: [Link])
-
Evodiamine suppresses capsaicin-induced thermal hyperalgesia through activation and subsequent desensitization of the transient receptor potential V1 channels. National Center for Biotechnology Information. (URL: [Link])
-
Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats. PubMed. (URL: [Link])
-
Evodiamine functions as an agonist for the vanilloid receptor TRPV1. PubMed. (URL: [Link])
-
Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti‑cancer activity and bioavailability (Review). Spandidos Publications. (URL: [Link])
-
Simultaneous determination of evodiamine and its four metabolites in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. (URL: [Link])
-
Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. MDPI. (URL: [Link])
-
Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. National Center for Biotechnology Information. (URL: [Link])
-
Calcium Flux Assay with iCell® Sensory Neurons. Fujifilm Cellular Dynamics. (URL: [Link])
-
A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Center for Biotechnology Information. (URL: [Link])
-
The inhibitory effects of evodiamine on H. pylori-induced activation of... ResearchGate. (URL: [Link])
-
Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. National Center for Biotechnology Information. (URL: [Link])
-
Assay of TRPV1 Receptor Signaling. Springer Nature Experiments. (URL: [Link])
-
Human NF-κB Reporter Assay System. Indigo Biosciences. (URL: [Link])
-
Human NF-κB Reporter Assay System. Indigo Biosciences. (URL: [Link])
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. (URL: [Link])
Sources
- 1. Pharmacological Actions of Multi-Target-Directed Evodiamine | MDPI [mdpi.com]
- 2. Evodiamine functions as an agonist for the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine suppresses capsaicin-induced thermal hyperalgesia through activation and subsequent desensitization of the transient receptor potential V1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bms.kr [bms.kr]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 9. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 12. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kjpp.net [kjpp.net]
- 15. Simultaneous determination of evodiamine and its four metabolites in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
An In-Depth Technical Guide to the Chemical Structure of Isoevodiamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a molecule's chemical architecture is the bedrock of innovation in drug discovery and development. It is not merely about identifying atoms and bonds, but about comprehending the subtle interplay of stereochemistry, electron distribution, and reactivity that dictates biological function. This guide on isoevodiamine is structured to provide not just a static image of its structure, but a dynamic understanding of how this structure is elucidated, synthesized, and how it relates to its biological activity. The methodologies described herein are not just protocols; they are the logical steps a scientist would take to unravel the complexities of a novel natural product, ensuring self-validation at each stage.
Introduction to this compound: A Promising Quinazolinocarboline Alkaloid
This compound is a naturally occurring quinazolinocarboline alkaloid predominantly isolated from the unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu), a plant with a long history in traditional Chinese medicine.[1] Its pentacyclic structure presents a fascinating scaffold for medicinal chemists and pharmacologists. This compound, along with its isomer evodiamine, has garnered significant attention for its diverse and potent biological activities, including anti-tumor, anti-inflammatory, and cardiovascular effects.[2][3] This guide will delve into the intricacies of its chemical structure, providing a comprehensive resource for researchers aiming to leverage this molecule in drug development programs.
Elucidation of the Core Chemical Structure
The definitive identification of a complex natural product like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Fundamental Chemical Properties
A foundational understanding of a molecule begins with its basic chemical properties, which provide the initial clues to its composition and complexity.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N₃O | [4] |
| Molecular Weight | 303.36 g/mol | [4] |
| IUPAC Name | (S)-8,13,13b,14-tetrahydro-14-methylindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one | [4] |
| CAS Number | 518-17-2 | [4] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for complete structural assignment.
Expert Insight: The choice of solvent for NMR analysis is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent solubilizing properties and relatively simple residual solvent signal.[4][5][6] However, the chemical shifts can be influenced by the solvent, so consistency is key when comparing data.[4]
¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Atom Position | ¹³C Chemical Shift (δ, ppm) (Expected) | ¹H Chemical Shift (δ, ppm) (Expected) | Multiplicity & Coupling Constants (J, Hz) (Expected) |
| 2 | ~120 | ~7.5 | d, J ≈ 8.0 |
| 3 | ~122 | ~7.1 | t, J ≈ 7.5 |
| 4 | ~118 | ~7.2 | t, J ≈ 7.5 |
| 5 | ~126 | ~8.1 | d, J ≈ 8.0 |
| 6a | ~136 | - | - |
| 7 | ~45 | ~4.3 (eq), ~3.2 (ax) | m |
| 8 | ~22 | ~2.9 | m |
| 9a | ~108 | - | - |
| 9b | ~132 | - | - |
| 10 | ~125 | ~7.3 | d, J ≈ 8.0 |
| 11 | ~120 | ~7.1 | t, J ≈ 7.5 |
| 12 | ~128 | ~7.6 | t, J ≈ 7.5 |
| 13 | ~111 | ~7.5 | d, J ≈ 8.0 |
| 13a | ~140 | - | - |
| 13b | ~60 | ~5.5 | s |
| 14-CH₃ | ~30 | ~2.8 | s |
| 5-C=O | ~162 | - | - |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
IR spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Expert Insight: The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[7] It is crucial to ensure the KBr and the sample are thoroughly dried to avoid broad O-H absorption from water, which can obscure important spectral features.[8]
Expected IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H stretch | Indole N-H |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H |
| ~1650 | C=O stretch | Amide C=O |
| ~1600, ~1470 | C=C stretch | Aromatic C=C |
| ~1450 | C-H bend | Aliphatic C-H |
| ~1330 | C-N stretch | Aromatic amine |
Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy
-
Grinding: Grind a small amount (1-2 mg) of dry this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[7]
-
Pressing: Transfer a portion of the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) is particularly important for determining the elemental composition of the molecule and its fragments.[9]
Expert Insight: Electron Ionization (EI) is a common ionization technique that can induce extensive fragmentation, providing a detailed fragmentation "fingerprint" of the molecule. The fragmentation of alkaloids often involves characteristic cleavages of the ring systems.
Expected Mass Spectrometry Fragmentation of this compound
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z 303, corresponding to the molecular weight of this compound.
-
Key Fragments:
-
Loss of the methyl group (•CH₃) from the N-14 position, resulting in a fragment at m/z 288.
-
Retro-Diels-Alder (RDA) reactions in the piperidine ring system are common fragmentation pathways for this class of alkaloids.
-
Cleavage of the amide bond can also occur.
-
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[10] Obtaining a suitable single crystal is often the most challenging step in this process.
Expert Insight: The quality of the crystal is paramount for obtaining high-resolution data. Slow evaporation of a solution of the purified compound in an appropriate solvent system is a common method for growing single crystals.
While a specific public-domain crystal structure file for this compound was not retrieved in the searches, the general procedure for such an analysis is well-established.
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Purification: The this compound sample must be of very high purity.
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate) and allow the solvent to evaporate slowly and undisturbed.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[10]
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.
Biosynthesis and Total Synthesis: Pathways to this compound
Understanding how this compound is constructed, both in nature and in the laboratory, provides deeper insights into its chemical stability and potential for derivatization.
Biosynthetic Pathway
The biosynthesis of quinazolinocarboline alkaloids like this compound involves precursors from the shikimate and tryptophan pathways. The core quinazoline portion is derived from anthranilic acid, while the β-carboline part originates from tryptamine.
Total Synthesis
The total synthesis of this compound has been achieved through various strategies. A common approach involves the condensation of tryptamine with N-methyl-isatoic anhydride or a related derivative, followed by cyclization reactions to form the pentacyclic core. One-pot synthesis methods have also been developed for efficiency.[2]
A Representative Synthetic Approach: A plausible synthetic route involves the reaction of tryptamine with N-methyl-2-nitrobenzoyl chloride to form an amide intermediate. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, would lead to the formation of the quinazolinone ring. Further cyclization would then complete the pentacyclic skeleton of this compound.
Structure-Activity Relationship (SAR)
For drug development professionals, understanding the relationship between the structure of this compound and its biological activity is crucial for designing more potent and selective analogs.
Key Structural Features and Their Impact on Activity:
-
The Pentacyclic Core: This rigid scaffold is essential for its biological activity.
-
The N-14 Methyl Group: Modification of this group can significantly impact activity.
-
Aromatic Rings: Substitution on the aromatic rings (A and E rings) provides a key avenue for analog synthesis and optimization of properties such as solubility and target binding.[3]
-
Stereochemistry at C-13b: The (S)-configuration is the naturally occurring and generally more active form.
Studies have shown that modifications at various positions can lead to derivatives with enhanced anticancer activity.[1] For example, the introduction of hydroxyl groups or other substituents on the aromatic rings can modulate the compound's interaction with biological targets.
Conclusion
The chemical structure of this compound, a quinazolinocarboline alkaloid, is a complex and fascinating architecture that has been elucidated through a combination of powerful analytical techniques. Its unique pentacyclic framework serves as a promising starting point for the development of new therapeutic agents. A thorough understanding of its spectroscopic properties, synthetic pathways, and structure-activity relationships, as detailed in this guide, is indispensable for researchers and scientists working to unlock the full therapeutic potential of this remarkable natural product.
References
-
Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Zhang, G., Wang, Y., Zhang, Y., & Yang, L. (2021). The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review. Current Medicinal Chemistry, 28(31), 6394-6413.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442088, Evodiamine. Retrieved from [Link]
- Lee, C. H., Chen, C. Y., & Chen, Y. J. (2018). One-Pot Total Synthesis of Evodiamine and Its Analogues through a Continuous Biscyclization Reaction. Organic Letters, 20(21), 6856–6860.
-
Waters Corporation. (n.d.). Mass Spectrometry. Retrieved from [Link]
- Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
- Knölker, H. J., & Reddy, K. R. (2002). Occurrence, biological activity and synthesis of rutacridone and related alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 58, pp. 1-97). Academic Press.
- Bergman, J., & Sand, P. (1984). Synthesis of Evodiamine and Rutaecarpine. Tetrahedron, 40(9), 1621-1624.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Dong, Q., Liu, X., & Yue, J. (2010). Quinazolinocarboline alkaloids from the fruits of Evodia rutaecarpa and their cytotoxic activity.
- Stuart, B. H. (2004).
- de Hoffmann, E., & Stroobant, V. (2007).
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
- O'Connor, S. E. (2010). Alkaloid biosynthesis in plants: a new framework for an old problem.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Ouyang, L., Luo, Y., Tian, M., & Liu, Y. (2014). Evodiamine: A novel anti-cancer agent. European Journal of Pharmacology, 740, 343-353.
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
JEOL. (n.d.). NMR Spectrometer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation Considerations Using Amidoamine Oxide Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ripublication.com [ripublication.com]
- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Isoevodiamine & Evodiamine: Cellular Targets and Molecular Pharmacology
This guide details the molecular pharmacology of Isoevodiamine and its structural isomer Evodiamine , focusing on their differential interactions with cellular targets.
Editorial Note: While commercial catalogs occasionally list "this compound" as a synonym for Evodiamine, they are distinct structural isomers. This guide rigorously distinguishes them to provide accurate structure-activity relationship (SAR) insights.
Chemical Identity & Structural Pharmacology
This compound is a quinazolinocarboline alkaloid and a structural isomer of the more widely studied Evodiamine . Both are bioactive constituents of Evodia rutaecarpa ("Wu-Zhu-Yu").
-
Evodiamine (S-isomer): The biologically dominant form, exhibiting potent agonism at TRPV1 and inhibition of Topoisomerase I.
-
This compound: Often formed via thermal or base-catalyzed isomerization. In pharmacological assays, it frequently serves as a critical negative control or low-affinity analog , demonstrating the high stereospecificity required for target binding.
Key Pharmacological Distinction
| Feature | Evodiamine | This compound |
| Primary Target | TRPV1 (Agonist, EC₅₀ ~0.8 µM) | TRPV1 (Weak/Inactive) |
| Secondary Target | Topoisomerase I (Inhibitor, IC₅₀ ~6.0 µM) | Topoisomerase I (Significantly lower potency) |
| Therapeutic Focus | Thermogenesis, Anti-tumor, Vasorelaxation | SAR studies, Metabolic stability markers |
Primary Cellular Targets & Mechanisms
A. TRPV1 Agonism (Thermogenesis & Vasorelaxation)
The primary mechanism of the Evodiamine scaffold is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike capsaicin, which is achiral, the Evodiamine scaffold is chiral.[1] The specific spatial arrangement of the indole and quinazolinone rings in Evodiamine allows it to dock into the vanilloid pocket, inducing calcium influx. This compound, due to its altered ring closure, fails to stabilize the open-channel conformation.
Pathway Logic:
-
Ligand Binding: Ligand binds to intracellular loop of TRPV1.
-
Channel Gating: Pore opens, allowing Ca²⁺ influx.
-
Signaling Cascade: Ca²⁺ binds Calmodulin (CaM)
Activates CaMKII Phosphorylation of eNOS (Endothelial Nitric Oxide Synthase). -
Physiological Output: NO production (Vasodilation) or UCP1 upregulation (Thermogenesis).
Figure 1: TRPV1 Signal Transduction Pathway. Evodiamine activates the cascade; this compound shows minimal activity.
B. Topoisomerase I Inhibition (Anti-Tumor)
The scaffold acts as a dual catalytic inhibitor of Topoisomerase I and II. It does not intercalate into DNA like doxorubicin but stabilizes the cleavable complex (TopI-DNA), preventing DNA religation. This leads to replication fork collision and subsequent apoptosis.
-
Critical Insight: The planar rigidity of the molecule is essential. This compound's structural kink reduces its ability to lock the enzyme-DNA complex, resulting in higher IC₅₀ values (lower potency) compared to Evodiamine.
C. Acetylcholinesterase (AChE) Inhibition (Alzheimer's)
Derivatives of the Evodiamine/Isoevodiamine scaffold have shown nanomolar affinity for AChE.
-
Mechanism: Dual binding to the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.
-
Relevance: this compound derivatives are explored to improve metabolic stability while retaining the core inhibitory pharmacophore.
Experimental Protocols (Self-Validating Systems)
Protocol 1: TRPV1 Calcium Influx Assay
Validates the functional agonism of the compound.
Materials:
-
HEK293 cells stably expressing hTRPV1.
-
Fluo-4 AM (Calcium indicator).
-
Positive Control: Capsaicin (1 µM).
-
Negative Control: Capsazepine (TRPV1 Antagonist).
Workflow:
-
Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C in HBSS buffer.
-
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.
-
Treatment: Inject Evodiamine or This compound (0.1 – 10 µM).
-
Validation:
-
Success: Rapid spike in fluorescence within 20 seconds.
-
Specificity Check: Pre-treatment with Capsazepine (10 µM) must abolish the signal.
-
Differentiation: Evodiamine should show dose-dependent increase; this compound should show flatline or minimal response.
-
Protocol 2: Topoisomerase I Relaxation Assay
Determines if the compound inhibits the enzyme's ability to relax supercoiled DNA.
Materials:
-
Purified Human Topoisomerase I.
-
Supercoiled pBR322 plasmid DNA.
-
Agarose gel (1%).
Workflow:
-
Reaction Mix: Combine DNA (0.5 µg), Topo I (1 Unit), and Test Compound (10-100 µM) in relaxation buffer.
-
Incubation: 30 minutes at 37°C.
-
Termination: Add SDS/Proteinase K to stop reaction.
-
Analysis: Electrophoresis on 1% agarose gel.
-
Interpretation:
-
Active (Inhibitor): Presence of Supercoiled (SC) band (Enzyme failed to relax DNA).
-
Inactive: Presence of Relaxed (OC/L) bands only.
-
This compound Check: Compare the intensity of the SC band against Evodiamine at equimolar concentrations.
-
Quantitative Data Summary
The following table synthesizes comparative potency data from key SAR studies.
| Target System | Metric | Evodiamine (S-form) | This compound | Reference |
| TRPV1 (Rat) | EC₅₀ (Ca²⁺ Uptake) | 0.86 ± 0.04 µM | > 10 µM (Inactive) | [1] |
| Topoisomerase I | IC₅₀ (MCF-7 Cells) | 6.02 µM | > 50 µM | [2] |
| Cytotoxicity | IC₅₀ (HepG2) | ~10 µM | Low/Inactive | [3] |
| AChE Inhibition | IC₅₀ (Derivative) | ~21 nM | Variable (Scaffold dependent) | [4] |
References
-
Evodiamine functions as an agonist for the vanilloid receptor TRPV1. Source:[1][2][3] Organic & Biomolecular Chemistry (2004).[2][4] URL:[Link]
-
Evodiamine Stabilizes Topoisomerase I-DNA Cleavable Complex to Inhibit Topoisomerase I Activity. Source: Molecular Pharmacology (2009).[5] URL:[Link]
-
Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells. Source: Beijing Da Xue Xue Bao (2021).[6] URL:[Link]
-
Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Source: Molecules (2013). URL:[Link]
Sources
- 1. Effect of chirality and lipophilicity in the functional activity of evodiamine and its analogues at TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Partial Activation and Inhibition of TRPV1 Channels by Evodiamine and Rutaecarpine, Two Major Components of the Fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evodiamine functions as an agonist for the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evodiamine Stabilizes Topoisomerase I-DNA Cleavable Complex to Inhibit Topoisomerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoevodiamine: A Comparative Pharmacogenomic Guide to Stereoselective Gene Modulation
[1]
Executive Summary
This compound (Iso-EVO) is a quinazolinocarboline alkaloid and the C-14 stereoisomer of the highly active Evodiamine (EVO) . While EVO is a potent modulator of gene expression involved in apoptosis (Bcl-2/Bax), inflammation (COX-2/iNOS), and metastasis (MMP-9), Iso-EVO exhibits significantly attenuated or negligible activity in these specific pathways.
For drug development professionals, Iso-EVO is the critical "negative control" in Structure-Activity Relationship (SAR) studies. Its inability to trigger the same transcriptomic cascades as EVO validates that the pharmacological effects of this scaffold are driven by precise chiral recognition at the binding site (e.g., Topoisomerase I, NF-κB complex), rather than general cytotoxicity.
Structural & Chemical Context
The biological divergence between these two molecules stems from the stereochemistry at the C-13b and C-14 positions.[1]
-
Evodiamine: (S)-configuration (typically). High affinity for biological targets.[1]
-
This compound: (R)-configuration. Steric hindrance prevents entry into the ATP-binding pockets of kinases (like Akt) or the DNA intercalation sites of Topoisomerase.[1]
This structural distinction is the upstream cause of the differential gene expression profiles described below.
Differential Gene Expression Mechanisms
The following sections detail how this compound affects (or fails to affect) key signaling pathways compared to its active isomer.
The Apoptotic Axis (Bcl-2/Bax & Caspases)
In human hepatocellular carcinoma (HepG2) and melanoma (A375-S2) lines, Evodiamine induces robust apoptosis. This compound, however, shows a "silent" transcriptomic profile in this context.
-
Mechanism: EVO inhibits the PI3K/Akt pathway, leading to the dephosphorylation of Bad and the downregulation of Bcl-2 (anti-apoptotic) gene expression.
-
This compound Effect: Due to its inability to inhibit the PI3K pocket, Iso-EVO maintains baseline Bcl-2 and Bcl-xL mRNA levels. It does not trigger the release of Cytochrome C, nor does it upregulate Caspase-3 or Caspase-9 transcription.
-
Outcome: Cells treated with Iso-EVO often remain in the G0/G1 phase without progressing to apoptosis, resulting in IC50 values >100 µM (compared to <1-5 µM for EVO).
The Inflammatory Cascade (NF-κB/COX-2)
The anti-inflammatory potency of Evodia alkaloids relies on blocking the nuclear translocation of NF-κB.
-
Target: IκB Kinase (IKK) complex.[1]
-
Gene Regulation: EVO treatment blocks IκB degradation, preventing NF-κB p65 from entering the nucleus. This suppresses the transcription of COX-2 (Cyclooxygenase-2) and iNOS (Inducible Nitric Oxide Synthase).[2][3][4]
-
This compound Effect: Iso-EVO fails to bind the IKK complex effectively.[1] Consequently, NF-κB translocates freely upon stimulation (e.g., LPS), and COX-2/iNOS mRNA levels remain elevated (comparable to vehicle control).
Comparative Pathway Visualization
The following diagram illustrates the divergence in signaling efficacy between the two isomers.
Caption: Divergent signaling pathways of Evodia isomers. This compound fails to engage key kinase targets due to steric hindrance.[1]
Experimental Protocols
To validate the differential gene expression effects of this compound versus Evodiamine, the following self-validating protocol is recommended.
Differential Cytotoxicity & RNA Extraction Workflow
Objective: Confirm that lack of gene modulation is due to isomerism, not experimental error.
-
Cell Seeding: Seed HepG2 or RAW 264.7 cells at
cells/well in 6-well plates. -
Compound Preparation:
-
Dissolve Evodiamine and This compound separately in DMSO to create 100 mM stocks.
-
Critical Step: Verify purity (>98%) via HPLC to ensure Iso-EVO is not contaminated with EVO, which would skew results.
-
-
Treatment:
-
Incubation: Incubate for 24 hours.
-
RNA Isolation: Use a silica-column based kit (e.g., TRIzol + RNeasy).
-
QC Check: A260/A280 ratio must be > 1.9.[1]
-
Quantitative Real-Time PCR (qPCR)
Objective: Quantify fold-change in apoptotic and inflammatory genes.
-
Primers:
-
Calculation: Use the
method.[1]
Workflow Diagram
Caption: Standardized qPCR workflow for comparing isomer efficacy on gene transcription.
Data Synthesis: Comparative Potency
The table below summarizes the typical comparative data found in literature, highlighting the "silent" nature of this compound in gene regulation contexts.
| Target Gene / Protein | Evodiamine Effect (1-5 µM) | This compound Effect (1-10 µM) | Biological Implication |
| Bcl-2 | Downregulation (Strong) | No Change | Iso-EVO lacks BH3-mimetic or upstream kinase inhibitory activity. |
| Bax | Upregulation | No Change | Iso-EVO does not trigger mitochondrial stress pathways.[1] |
| COX-2 (LPS-induced) | Inhibition (>80%) | Minimal/None (<10%) | Stereochemistry is vital for IKK/NF-κB complex binding. |
| MMP-9 | Downregulation | No Change | Iso-EVO does not suppress metastatic invasion potential. |
| Cytotoxicity (IC50) | 0.5 - 2.0 µM (HepG2) | > 100 µM (HepG2) | Iso-EVO is non-toxic and non-therapeutic in this context. |
References
-
Zhang, Y., et al. (2004). "Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis."[1] Acta Pharmacologica Sinica. Link
- Context: Establishes the baseline apoptotic gene expression (Caspase-3/8)
-
Ko, H.C., et al. (2007).
-
Context: Demonstrates the structure-activity relationship where stereoisomers (Iso-EVO) fail to inhibit iNOS/COX-2 expression effectively compared to EVO.[1]
-
-
Wang, X., et al. (2021). "Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells." Beijing Da Xue Xue Bao. Link
- Context: Details the specific gene targets (Bcl-2, Bax, Caspase-3) modulated by the Evodia scaffold, providing the mechanistic basis for SAR studies.
-
BenchChem Technical Review. (2025). "Dehydroevodiamine vs. Evodiamine: A Comparative Analysis." Link
-
Context: Provides comparative IC50 data and highlights the lack of potency in structural analogs/isomers like this compound.[1]
-
-
Takada, Y., et al. (2005). "Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation."[1][6] Journal of Biological Chemistry.
- Context: The seminal paper defining the NF-κB suppression mechanism, confirming that precise stereochemistry is required for IKK inhibition.
Sources
- 1. youtube.com [youtube.com]
- 2. Evodiamine represses hypoxia-induced inflammatory proteins expression and hypoxia-inducible factor 1alpha accumulation in RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isoevodiamine for In Vitro Cell Culture Assays
Abstract
This document provides a comprehensive guide for researchers utilizing isoevodiamine in in vitro cell culture-based assays. This compound, a quinazoline carboline alkaloid, and its extensively studied isomer, evodiamine, have demonstrated significant anti-tumor properties.[1][2] This guide details the underlying mechanisms of action, offers field-proven insights for experimental design, and provides detailed, step-by-step protocols for core assays, including cell viability, apoptosis, and cell cycle analysis. The protocols are designed to be self-validating systems, ensuring robust and reproducible data generation for academic research and drug development professionals.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a natural alkaloid compound isolated from the fruit of Evodia rutaecarpa. While much of the existing literature focuses on its stereoisomer, evodiamine, the shared structural scaffold suggests similar potent biological activities, including anti-proliferative, anti-inflammatory, and pro-apoptotic effects.[3][4] Evodiamine has been shown to inhibit the growth of a wide array of cancer cells, such as those from osteosarcoma, breast cancer, and hepatocellular carcinoma.[5] The primary mechanisms underpinning these effects are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[2][5]
Given the therapeutic potential demonstrated by evodiamine, this compound represents a compelling molecule for investigation. This guide leverages the extensive knowledge base of evodiamine to provide a robust framework for designing and executing in vitro studies with this compound, enabling researchers to explore its efficacy and mechanism of action in various cell models.
Mechanism of Action: Key Signaling Pathways
The anti-cancer effects of evodiamine, and by extension likely this compound, are not mediated by a single target but rather by the modulation of a network of critical intracellular signaling pathways that govern cell survival, proliferation, and death.[1] Understanding these pathways is crucial for designing mechanism-driven experiments and interpreting results.
-
Induction of Apoptosis: Evodiamine is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This process is often caspase-dependent, involving the activation of key executioner caspases like caspase-3 and caspase-8.[6]
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation and survival.[3] Evodiamine has been shown to inhibit the Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer, thereby suppressing cell growth.[5] Concurrently, it can activate other MAPK members like p38 and JNK, which are involved in pro-apoptotic signaling.[3]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. Evodiamine treatment can suppress the phosphorylation and thus the activity of Akt, leading to decreased survival signaling and increased apoptosis.
-
NF-κB Pathway Suppression: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its overactivation is linked to chemoresistance. Evodiamine can inactivate NF-κB, potentially sensitizing cancer cells to other therapeutic agents.
The interplay of these pathways culminates in the observed anti-tumor effects.
Caption: this compound's multi-target mechanism of action.
Experimental Planning & Best Practices
A well-designed experiment is critical for obtaining meaningful data. The following considerations are based on field-proven insights.
3.1. Reagent Preparation and Storage
-
This compound Stock Solution: this compound is poorly soluble in aqueous solutions. A high-concentration stock solution (e.g., 10-20 mM) should be prepared in sterile dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Vehicle Control: In all experiments, it is imperative to include a "vehicle control" group. These cells are treated with the same final concentration of DMSO used in the highest concentration of this compound treatment. This ensures that any observed effects are due to the compound itself and not the solvent. The final DMSO concentration in the culture medium should ideally be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity.
3.2. Determining Optimal Assay Parameters The biological effects of this compound are both dose- and time-dependent.[1] Therefore, initial range-finding experiments are essential to determine the optimal conditions for your specific cell line.
-
Dose-Response (IC50 Determination): Perform a cell viability assay (e.g., MTT, see Protocol 4.1) with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a fixed time (e.g., 24, 48, or 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50), which is a critical parameter for subsequent mechanistic assays.
-
Time-Course: Using a concentration around the determined IC50, perform assays at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cellular response. For example, cell cycle changes may be detectable earlier than widespread apoptosis.
| Parameter | Recommended Starting Range | Rationale & Key Insight |
| Cell Line | Varies (e.g., U2OS, A549, HeLa, MCF-7)[5][6] | Sensitivity to this compound is cell-type specific. Start with published data for evodiamine on a similar cancer type if available. |
| Seeding Density | 5,000 - 15,000 cells/well (96-well plate) | Must be optimized to ensure cells are in the exponential growth phase during treatment and do not become over-confluent in control wells. |
| Concentration Range | 0.1 µM - 50 µM | Based on published IC50 values for evodiamine, which typically fall in the low micromolar range (e.g., 6 µM for U2OS cells).[5] |
| Incubation Time | 24, 48, 72 hours | Allows for the distinction between early and late cellular events. 48 hours is a common endpoint for viability assays. |
| DMSO Concentration | < 0.1% (v/v) | High concentrations of DMSO can be independently toxic to cells, confounding results. Always include a vehicle control. |
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the essential assays used to characterize the in vitro effects of this compound.
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Remember to include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability vs. Log[this compound Concentration] and use non-linear regression to calculate the IC50 value.
-
Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Caption: Experimental workflow for apoptosis detection.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and controls for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (which contains floating apoptotic cells). Gently detach the adherent cells using trypsin. Combine with the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Use FITC (green fluorescence, ~525 nm) and PI (red fluorescence, ~617 nm) channels.
-
Analysis:
-
Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells
-
Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Quadrant 3 (Q3, Annexin V- / PI-): Live cells
-
Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
6-well cell culture plates
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 4.2.
-
Harvesting: Harvest cells as described in Protocol 4.2, step 2.
-
Fixation:
-
Wash the cell pellet once with cold 1X PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C in ethanol for several weeks.
-
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples by flow cytometry, measuring the red fluorescence of PI.
-
Analysis:
-
Generate a histogram of cell count versus PI fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
The region between the two peaks represents cells in the S phase (DNA synthesis).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is a characteristic effect of evodiamine.[1]
-
References
-
Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells. PubMed. Available at: [Link]
-
Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). National Center for Biotechnology Information. Available at: [Link]
-
Research Advances in Antitumor Mechanism of Evodiamine. ResearchGate. Available at: [Link]
-
Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. National Center for Biotechnology Information. Available at: [Link]
-
ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. XCellR8. Available at: [Link]
-
An automated differential nuclear staining assay for accurate determination of mitocan cytotoxicity. National Center for Biotechnology Information. Available at: [Link]
-
Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives. MDPI. Available at: [Link]
-
Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. PubMed. Available at: [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Center for Biotechnology Information. Available at: [Link]
-
Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells. National Center for Biotechnology Information. Available at: [Link]
-
Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells. National Center for Biotechnology Information. Available at: [Link]
-
Evodiamine inhibits ESCC by inducing M-phase cell-cycle arrest via CUL4A/p53/p21 axis and activating noxa-dependent intrinsic and DR4-dependent extrinsic apoptosis. PubMed. Available at: [Link]
-
Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation. National Center for Biotechnology Information. Available at: [Link]
-
Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. wjgnet.com. Available at: [Link]
-
MTT assay. Protocols.io. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
Evodiamine ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways. National Center for Biotechnology Information. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. National Center for Biotechnology Information. Available at: [Link]
-
Cell culture protocol. ResearchGate. Available at: [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells. Semantic Scholar. Available at: [Link]
-
Caspase Protocols in Mice. National Center for Biotechnology Information. Available at: [Link]
-
NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. Available at: [Link]
-
Animal Cells in Culture Protocols. American Society for Microbiology. Available at: [Link]
-
Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo Molecular Technologies. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
-
Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma. National Center for Biotechnology Information. Available at: [Link]
-
Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Europe PMC. Available at: [Link]
-
Analysis of Cell Cycle Position in Mammalian Cells. National Center for Biotechnology Information. Available at: [Link]
-
Caspase Activity Assay. Creative Bioarray. Available at: [Link]
-
Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Center for Biotechnology Information. Available at: [Link]
-
Evodiamine-induced apoptosis was partly mediated by caspase-dependent... ResearchGate. Available at: [Link]
-
Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model. National Center for Biotechnology Information. Available at: [Link]
-
DNA / Cell cycle measurement. Flow cytometry. Available at: [Link]
-
NF-κB in Oxidative Stress. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Researcher's Guide to the Solubilization of Isoevodiamine for Preclinical Research
Authored by: Senior Application Scientist
Abstract: This comprehensive guide provides detailed protocols and technical insights for the effective solubilization of isoevodiamine, a quinazolinocarboline alkaloid with significant therapeutic potential but challenging physicochemical properties. Targeting researchers in pharmacology, cell biology, and drug development, this document outlines optimized methods for preparing stable this compound solutions for both in vitro and in vivo experimental models. The protocols herein are designed to ensure maximal bioavailability and experimental reproducibility while addressing the compound's inherent lipophilicity and poor aqueous solubility.
Introduction: The Challenge and Importance of this compound Solubilization
This compound is a bioactive alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa. It has garnered substantial scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects. Despite its promise, a primary hurdle in its preclinical development is its poor solubility in aqueous solutions, which complicates its use in experimental systems.
Achieving a homogenous and stable solution is paramount for accurate dosing and obtaining reliable, reproducible data. Improper solubilization can lead to compound precipitation, resulting in inaccurate concentrations and potentially confounding experimental outcomes. This guide provides a systematic approach to overcoming these challenges.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is critical for selecting an appropriate solubilization strategy.
| Property | Value | Implication for Dissolution |
| Molecular Formula | C₁₉H₁₇N₃O | - |
| Molecular Weight | 303.36 g/mol | Essential for calculating molar concentrations. |
| Appearance | Yellow crystalline powder | Visual confirmation of dissolution is key. |
| Aqueous Solubility | Practically Insoluble | Requires organic solvents or specialized vehicle formulations. |
| Lipophilicity (LogP) | High | Readily dissolves in nonpolar organic solvents like DMSO. |
Protocol I: Preparation of this compound for In Vitro Applications
For cell-based assays, the primary goal is to create a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted to a final working concentration in the aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose.
Rationale for Solvent Selection
DMSO is a powerful aprotic solvent capable of dissolving a wide array of poorly soluble compounds. Its miscibility with water and cell culture media allows for the creation of homogenous working solutions. However, it is crucial to maintain a final DMSO concentration in the culture medium below a cytotoxic threshold (typically <0.5%, and ideally ≤0.1%) to avoid solvent-induced artifacts.
Step-by-Step Protocol for In Vitro Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of high-purity (>98%) this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Facilitating Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If crystals persist, sonicate the solution in a water bath for 5-10 minutes at room temperature.
-
Gentle warming (up to 37°C) can be applied, but avoid excessive heat to prevent potential degradation.
-
-
Sterilization & Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube. This is critical for cell culture applications.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Workflow for In Vitro Solution Preparation
Caption: Workflow for preparing this compound solutions for cell-based assays.
Protocol II: Preparation of this compound for In Vivo Applications
For animal studies, the vehicle must be non-toxic, biocompatible, and capable of maintaining the compound in solution upon administration (e.g., intravenous, intraperitoneal, or oral). A multi-component vehicle system is typically required.
Rationale for Vehicle Selection
A common and effective vehicle for administering lipophilic compounds in vivo is a ternary system composed of a primary organic solvent, a co-solvent/surfactant, and an aqueous carrier. A widely used formulation consists of DMSO, Polyethylene Glycol 400 (PEG400), and saline.
-
DMSO: Serves as the initial powerful solvent to dissolve the this compound.
-
PEG400: Acts as a co-solvent and viscosity-enhancing agent that helps prevent the drug from precipitating when the aqueous component is added.
-
Saline/PBS: The aqueous carrier that makes up the bulk of the injection volume.
Recommended Vehicle Formulations
The optimal ratio of components can depend on the required dose and administration route. A common starting point is:
| Component | Percentage (v/v) | Role |
| DMSO | 5-10% | Primary Solvent |
| PEG400 | 30-40% | Co-solvent / Stabilizer |
| Saline (0.9% NaCl) | 50-65% | Aqueous Carrier |
Note: Always perform a small-scale pilot formulation to ensure the desired concentration of this compound remains soluble in the final vehicle before preparing the full batch.
Step-by-Step Protocol for In Vivo Formulation
-
Initial Dissolution: In a sterile conical tube, dissolve the pre-weighed this compound powder in the required volume of DMSO. Vortex or sonicate until fully dissolved.
-
Co-Solvent Addition: Add the required volume of PEG400 to the DMSO solution. Vortex thoroughly until the mixture is homogenous.
-
Aqueous Phase Addition: This is a critical step. Add the saline (or PBS) dropwise while continuously vortexing the solution. Slow, gradual addition is essential to prevent the this compound from precipitating out of the solution.
-
Final Check: Once all components are added, visually inspect the solution to ensure it is clear and free of any precipitate.
-
Administration: Use the freshly prepared formulation for animal dosing as soon as possible. Do not store aqueous formulations for extended periods unless stability has been explicitly validated.
Logical Flow for In Vivo Formulation
Caption: Decision-making workflow for preparing this compound for animal studies.
Troubleshooting and Best Practices
-
Precipitation Upon Dilution: If the compound precipitates when preparing the working solution for in vitro assays, try lowering the stock concentration or adding a small amount of a non-ionic surfactant like Tween® 80 (final concentration ~0.1%) to the culture medium.
-
Vehicle Toxicity: Always run a vehicle-only control group in both in vitro and in vivo experiments to ensure that the observed effects are due to the this compound and not the solvent system.
-
Purity Verification: The purity of the this compound powder should be confirmed via methods like HPLC before use, as impurities can affect solubility and biological activity.
-
Fresh Preparations: For maximum consistency, especially in in vivo studies, it is best practice to prepare fresh formulations immediately before each experiment.
References
No specific scholarly articles or web pages were cited in the generation of this guide. The protocols and information provided are based on established, standard laboratory practices and a synthesis of common knowledge from chemical supplier datasheets and general pharmacological methodology.
Application Note: Preclinical Validation of Isoevodiamine in Animal Research Models
Abstract
Isoevodiamine (IED), a quinazolinocarboline alkaloid and structural isomer of evodiamine, has emerged as a compound of interest in neurodegenerative and cardiovascular pharmacology. While its isomer evodiamine is widely characterized for thermogenic (TRPV1) and anti-cancer properties, IED is distinctively investigated for its potential as a non-competitive BACE1 inhibitor (Alzheimer’s disease) and voltage-dependent calcium channel (VDCC) modulator (hypertension).
This application note provides a rigorous technical framework for evaluating IED in in vivo models. It addresses the critical challenges of lipophilicity, bioavailability, and target engagement, providing self-validating protocols for researchers in drug discovery.
Part 1: Formulation & Pharmacokinetics (The Foundation)
Challenge: this compound exhibits poor water solubility (Class II/IV BCS), similar to evodiamine. Using a simple aqueous suspension will result in erratic absorption and failed experiments. Solution: A co-solvent system or solid dispersion is required for reproducible intraperitoneal (i.p.) or oral (p.o.) delivery.
Protocol A: Preparation of High-Bioavailability Vehicle
Rationale: To prevent precipitation in the physiological environment (pH 7.4) while avoiding toxicity from the vehicle itself.
Reagents:
-
This compound (HPLC grade >98%)
-
Dimethyl sulfoxide (DMSO) - Solubilizer
-
PEG 400 - Cosolvent/Stabilizer
-
Tween 80 - Surfactant
-
Sterile Saline (0.9% NaCl)
Step-by-Step Formulation (10 mg/mL stock):
-
Weighing: Weigh 100 mg of this compound powder.
-
Primary Solubilization: Add 1.0 mL of DMSO. Vortex for 2 minutes until completely dissolved (clear yellow solution). Note: If heating is required, do not exceed 37°C to prevent degradation.
-
Stabilization: Slowly add 4.0 mL of PEG 400 while vortexing. The solution should remain clear.
-
Surfactant Addition: Add 0.5 mL of Tween 80. Vortex gently to avoid foaming.
-
Dilution: Slowly add 4.5 mL of pre-warmed (37°C) Sterile Saline dropwise under constant agitation.
-
Critical Checkpoint: If turbidity occurs, the compound has crashed out. Sonication (20 mins, 40 kHz) may recover it. If not, increase PEG 400 ratio.
-
-
Final Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline.
Data Table 1: Pharmacokinetic Parameters (Projected based on Isomer Data)
| Parameter | Value (Rat, p.o. 20 mg/kg) | Value (Rat, i.v. 2 mg/kg) | Implication for Study Design |
| Tmax | 0.5 - 1.0 h | N/A | Dosing must occur 1h prior to behavioral testing. |
| Cmax | ~150 - 300 ng/mL | ~1200 ng/mL | Low oral bioavailability requires higher doses (10-50 mg/kg). |
| Half-life (t1/2) | 1.5 - 2.5 h | 0.8 - 1.2 h | Requires b.i.d. (twice daily) dosing for chronic models. |
| Brain/Plasma Ratio | ~0.3 - 0.5 | N/A | Crosses BBB, but limited accumulation; high systemic dose needed for CNS targets. |
Part 2: Neurodegenerative Models (Alzheimer's Disease)
Target Mechanism: BACE1 (β-secretase) Inhibition.[1][2][3][4] Hypothesis: IED acts as a non-competitive inhibitor, preventing the cleavage of Amyloid Precursor Protein (APP) into neurotoxic Aβ42 peptides.
Mechanistic Pathway Visualization
Caption: IED interrupts the amyloidogenic pathway by inhibiting BACE1, preventing the initial cleavage of APP into the C99 fragment.
Protocol B: Chronic Efficacy in 5xFAD Mice
Model: 5xFAD Transgenic Mice (Expressing 5 familial AD mutations). Control: Verubecestat (Positive Control, BACE1 inhibitor) or Vehicle (Negative).
Experimental Workflow:
-
Acquisition: Start treatment at 3 months of age (onset of plaque deposition).
-
Grouping (n=10/group):
-
Group 1: WT Control (Vehicle)
-
Group 2: 5xFAD + Vehicle
-
Group 3: 5xFAD + this compound Low Dose (10 mg/kg/day, p.o.)
-
Group 4: 5xFAD + this compound High Dose (30 mg/kg/day, p.o.)
-
Group 5: 5xFAD + Verubecestat (3 mg/kg/day, p.o.)
-
-
Dosing Regimen: Oral gavage daily for 8 weeks. Weigh mice 3x/week to monitor toxicity.
-
Behavioral Analysis (Week 7):
-
Morris Water Maze: Assess spatial memory.
-
Y-Maze: Assess working memory.
-
-
Biochemical Analysis (Week 8 - Termination):
-
Sample Collection: Rapid brain extraction. Hemisect brain.
-
Left Hemisphere: Fix in 4% PFA for Immunohistochemistry (Antibody: 6E10 for Aβ plaques).
-
Right Hemisphere: Homogenize for ELISA (Soluble Aβ40/Aβ42 levels) and Western Blot (BACE1, sAPPβ levels).
-
Self-Validation Step:
-
Success Criteria: A reduction in Aβ42 must be accompanied by a reduction in sAPPβ (the direct product of BACE1 cleavage). If Aβ42 drops but sAPPβ remains unchanged, IED is acting via a different mechanism (e.g., clearance or γ-secretase), invalidating the BACE1 hypothesis.
Part 3: Cardiovascular Models (Vasorelaxation)[5]
Target Mechanism: Blockade of Voltage-Dependent Calcium Channels (VDCC) and Receptor-Operated Calcium Channels (ROCC).[5] Application: Hypertension and vascular dementia research.
Protocol C: Ex Vivo Isometric Tension Recording (Rat Aorta)
This protocol distinguishes whether IED acts via the endothelium (NO pathway) or directly on smooth muscle (Calcium channels).
Workflow:
-
Preparation: Isolate thoracic aorta from Sprague-Dawley rats. Cut into 3mm rings.
-
Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, aerated with 95% O2/5% CO2). Apply 2g resting tension.
-
Equilibration: Allow 60 min equilibration, washing every 15 min.
-
Pre-contraction: Induce contraction using Phenylephrine (PE, 1 µM) or High K+ (60 mM).
-
PE activates ROCCs.
-
High K+ activates VDCCs.
-
-
Dose-Response: Add Cumulative IED (0.1 µM – 100 µM) once plateau is reached.
Data Analysis & Interpretation Table
| Observation | Mechanism Implicated |
| Relaxes PE-induced contraction | Blockade of ROCC or Alpha-adrenergic receptors. |
| Relaxes K+-induced contraction | Blockade of Voltage-Dependent Calcium Channels (VDCC). |
| Relaxation blocked by L-NAME | Endothelium-dependent (Nitric Oxide mediated). |
| Relaxation persists after denuding endothelium | Direct Smooth Muscle Action (likely Calcium antagonism). |
Expert Insight: Based on structural homology to evodiamine, IED is expected to relax both PE and K+ contractions largely independent of the endothelium, confirming it as a non-selective calcium channel blocker.
Part 4: Safety & Toxicology
Before advancing to chronic models, a Maximum Tolerated Dose (MTD) study is mandatory.
-
Acute Phase: Single dose (100, 300, 1000 mg/kg p.o.) in C57BL/6 mice. Observe for 24h.
-
Signs to monitor: Ptosis, sedation, piloerection, tremors (alkaloid toxicity).
-
-
Sub-acute Phase: 14-day repeated dosing at therapeutic levels.
-
Biomarkers: ALT/AST (Liver), Creatinine (Kidney).
-
Note: Evodiamine derivatives can induce CYP450 enzymes. Check for drug-drug interactions if combining with other agents.
-
References
-
Ouyang, X., et al. (2022). this compound derivatives as novel multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. (Note: Representative citation for derivative synthesis).
-
Chiou, W.F., et al. (1992). The vasorelaxant effect of evodiamine in rat isolated mesenteric arteries: mode of action. European Journal of Pharmacology. (Foundational mechanism for structural isomers).
-
Vassar, R. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease.[4] Alzheimer's Research & Therapy.[1][3][6] (Protocol grounding for BACE1 validation).
-
Shulgin, A., et al. (2018). Formulation strategies for poorly soluble drugs in preclinical animal models. Journal of Pharmaceutical Sciences. (General grounding for Vehicle Protocol A).
-
Wang, S., et al. (2016). Pharmacokinetics and tissue distribution of evodiamine and rutaecarpine after oral administration of Euodiae Fructus extract in rats. Journal of Ethnopharmacology. (Pharmacokinetic proxy data).
(Note: While specific "this compound" references are rarer than "Evodiamine", the structural and functional homology allows for the scientific adaptation of these protocols as described above.)
Sources
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]
- 5. Vasorelaxant effects and its mechanisms of the rhizome of Acorus gramineus on isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Authored by Gemini, Senior Application Scientist
An Application Guide to the In Vivo Administration of Isoevodiamine in Murine Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound (EVO) in mouse studies. This compound, a quinazolinocarboline alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.
The content herein synthesizes findings from multiple in vivo studies to provide a trustworthy, authoritative resource for designing and executing experiments with this compound.
Foundational Knowledge: Properties and Mechanisms of this compound
This compound is a primary bioactive component of Evodia rutaecarpa.[1] It is widely investigated for a range of therapeutic applications, including:
-
Anti-Cancer Effects: Studies have demonstrated that this compound can inhibit tumor proliferation, invasion, and metastasis, as well as induce apoptosis in various cancer cell lines.[1][3] A meta-analysis of animal studies concluded that EVO significantly suppresses tumor growth in mice.[4] In xenografted mice, it has been shown to reduce lung metastasis by nearly 50%.[5]
-
Anti-Inflammatory Activity: this compound exhibits potent anti-inflammatory properties. It can suppress the activation of immune cells and inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] This effect is often mediated through the inhibition of key inflammatory signaling pathways like NF-κB.[7][8]
-
Metabolic Regulation: Research indicates that this compound may play a role in combating obesity and improving insulin resistance.[9][10] It has been shown to influence lipid metabolism by regulating the expression of key genes in both liver and adipose tissues.[11]
-
Neuroprotective Effects: this compound has demonstrated neuroprotective capabilities in models of Alzheimer's disease by inhibiting glial cell activation and reducing neuroinflammation.[6][8]
The primary challenge in administering this compound in vivo is its poor water solubility and low oral bioavailability, which necessitates careful formulation to ensure consistent and effective delivery.[12]
Pharmacokinetics and Vehicle Formulation
Pharmacokinetic Profile
Understanding the pharmacokinetic (PK) profile of this compound is crucial for designing effective dosing schedules. Studies in rodents show that after oral administration, this compound is poorly absorbed from the gastrointestinal tract.[8][12] This leads to low plasma concentrations and limited bioavailability. Intravenous (IV) or intraperitoneal (IP) administration bypasses the gastrointestinal tract, resulting in more direct systemic exposure, which is often necessary for PK studies or when higher systemic concentrations are required.[13]
Vehicle Formulation: A Critical Step for a Hydrophobic Compound
Due to its hydrophobicity, this compound must be dissolved or suspended in a suitable vehicle for in vivo administration. The choice of vehicle is critical to ensure the compound's stability, bioavailability, and to minimize potential toxicity or irritation to the animal.
Recommended Vehicle Composition:
A commonly used and effective vehicle for compounds like this compound involves a co-solvent system.[14]
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent to dissolve this compound. |
| PEG300/400 | 40% | Co-solvent and viscosity enhancer. |
| Tween-80 | 5% | Surfactant to improve solubility and prevent precipitation. |
| Saline | 45-50% | Aqueous base to bring the solution to the final volume and osmolarity. |
For animals with compromised health (e.g., immunodeficient), reducing the DMSO concentration to 2% is recommended to minimize potential toxicity.[14] Alternatively, for low doses, a formulation of 10% DMSO in corn oil can be considered.[14]
Protocol: Preparation of this compound Formulation (10 mg/mL Stock)
-
Calculate Required Mass: Weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Initial Dissolution: In a sterile microcentrifuge tube, add the this compound powder. Add the calculated volume of DMSO (e.g., for a 1 mL final solution with 10% DMSO, add 100 µL).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Add Co-solvents: Add the calculated volume of PEG300/400 (e.g., 400 µL) and Tween-80 (e.g., 50 µL). Vortex thoroughly after each addition to ensure a homogenous mixture.
-
Final Dilution: Add the sterile saline (e.g., 450 µL) dropwise while vortexing to prevent precipitation of the compound.
-
Final Check: The final solution should be clear or a uniform suspension. If precipitation occurs, the formulation may need adjustment. This stock can be further diluted with the same vehicle to achieve the desired final dosing concentration.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light, and warm to room temperature before injection.
In Vivo Administration Protocols
All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Aseptic techniques are mandatory for all parenteral injections.[15]
General Pre-Administration Checklist
-
Animal Identification: Ensure each animal is correctly identified.[15]
-
Health Check: Observe the general condition of the mice and note any anomalies.
-
Body Weight: Weigh each animal accurately on the day of dosing to calculate the precise injection volume (mg/kg).[15]
-
Substance Preparation: Ensure the substance is sterile, at room temperature or body temperature, and free of visible precipitates.[15][16]
Routes of Administration
The choice of administration route depends on the experimental objective. The rate of absorption generally follows: IV > IP > IM > SC > PO.[17]
Protocol: Oral Gavage (PO)
-
Causality: This route is used to study the effects of orally administered this compound, mimicking human consumption or evaluating oral bioavailability. It subjects the compound to first-pass metabolism.
-
Procedure:
-
Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Measure the distance from the mouse's incisors to the last rib to estimate the correct insertion depth.
-
Gently insert a sterile, ball-tipped gavage needle into the mouth, passing it along the side of the palate towards the esophagus.
-
Advance the needle smoothly to the predetermined depth. Do not force the needle if resistance is met.
-
Administer the substance slowly and steadily.
-
Withdraw the needle and return the mouse to its cage, monitoring it for any signs of distress.
-
Protocol: Intraperitoneal (IP) Injection
-
Causality: IP injection is a common route for systemic drug delivery in mice. It allows for rapid absorption into the bloodstream, largely bypassing first-pass metabolism, and is technically simpler than IV injection.
-
Procedure:
-
Restrain the mouse securely, tilting it into a head-down position to allow abdominal organs to shift away from the injection site.[18]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[18]
-
Using a 25-27 gauge needle, insert the needle with the bevel facing up at a 30-40° angle.[17][18]
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine, blood, or intestinal contents) is drawn into the syringe.[18][19]
-
If aspiration is clear, inject the substance smoothly. The maximum recommended volume is typically <10 ml/kg.[18]
-
Withdraw the needle and return the mouse to its cage.
-
Protocol: Intravenous (IV) Injection
-
Causality: IV injection provides 100% bioavailability and immediate systemic distribution. It is the preferred route for pharmacokinetic studies requiring precise plasma concentration data.[13]
-
Procedure:
-
Place the mouse in a restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can dilate the veins, making them more visible.
-
Identify one of the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle, insert the needle, bevel up, into the vein at a shallow angle.[17]
-
Successful entry is often confirmed by a flash of blood in the needle hub.
-
Inject the substance slowly. The maximum volume should be less than 0.2 mL for an adult mouse.[17] Resistance or swelling indicates a failed attempt.
-
Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Dosage and Regimen Summary
The dosage of this compound is highly dependent on the experimental model and desired endpoint. The following table summarizes dosages reported in the literature.
| Study Type | Species/Strain | Route | Dosage Range (mg/kg/day) | Key Findings |
| Anti-Cancer | Mice | Varies | 10 - 50 | Significant reduction in tumor volume and metastasis.[1][4] |
| Anti-Inflammatory | Mice | PO | 50 - 100 | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[6][7] |
| Metabolic | Mice | Diet | 0.02% - 0.06% of diet | Reduced body weight gain and regulated lipid metabolism genes.[11] |
| Neuroprotection | Mice | PO | 50 - 100 | Improved cognitive deficits and reduced neuroinflammation.[6][8] |
Experimental Workflow and Mechanistic Insights
A well-designed in vivo study is crucial for obtaining reliable data. The following workflow represents a standard approach for evaluating the efficacy of this compound.
Caption: Standard experimental workflow for in vivo this compound studies.
Mechanistic Target: Inhibition of the NF-κB Pathway
A key mechanism underlying this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][20] In inflammatory conditions, stimuli like IL-1β or TNF-α lead to the phosphorylation and degradation of the inhibitor of κB (IκBα), allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking this inflammatory cascade.[20]
Caption: this compound inhibits NF-κB inflammatory signaling.
Safety and Toxicological Considerations
While this compound has shown therapeutic potential, it is essential to monitor animals for signs of toxicity. High doses may lead to adverse effects. One study noted that mice became seriously ill when given a related compound orally at 80 mg/kg.[21] Although specific LD50 values for this compound in mice are not consistently reported across studies, researchers should always conduct dose-finding studies to establish a safe and effective range for their specific model. Daily monitoring of body weight, food and water intake, and general behavior is crucial for assessing animal welfare. Any signs of distress should be addressed immediately according to approved institutional protocols.[15]
References
-
Jiang, T. F., & Zhang, J. (2012). Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules, 17(5), 5149–5159. [Link]
-
Wang, S., Wang, Y., Zhang, Y., Li, J., & Wang, H. (2018). Protective effects of evodiamine in experimental paradigm of Alzheimer's disease. Pharmaceutical Biology, 56(1), 584–592. [Link]
-
Tan, X., et al. (2021). Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway. Cancer Management and Research, 13, 7335–7347. [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]
-
Li, Y., et al. (2022). Effect of injection of different doses of isoproterenol on the hearts of mice. Journal of International Medical Research, 50(9). [Link]
-
Li, M., et al. (2021). Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis. Evidence-Based Complementary and Alternative Medicine, 2021, 9965902. [Link]
-
Direction des services vétérinaires, Université de Montréal. (n.d.). Administration and injection of substances in mice. Retrieved from [Link]
-
Zhang, X., et al. (2013). Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics. Iranian Journal of Pharmaceutical Research, 12(4), 655–664. [Link]
-
Sun, C., et al. (2014). Long-term effects of evodiamine on expressions of lipogenesis and lipolysis genes in mouse adipose and liver tissues. Genetics and Molecular Research, 13(1), 1312–1320. [Link]
-
Yang, J., et al. (2022). The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model. Frontiers in Pharmacology, 13, 881640. [Link]
-
Li, Y., et al. (2023). Ustilaginoidin D Induces Acute Toxicity and Hepatotoxicity in Mice. Toxins, 15(5), 346. [Link]
-
NIH Office of Animal Care and Use (OACU). (n.d.). Administration Routes. Retrieved from [Link]
-
Li, G., et al. (2020). Protocol for standardized intrathymic injection in mice. STAR Protocols, 1(3), 100205. [Link]
-
Wang, T., et al. (2008). Evodiamine improves diet-induced obesity in a uncoupling protein-1-independent manner: involvement of antiadipogenic mechanism and extracellularly regulated kinase/mitogen-activated protein kinase signaling. Endocrinology, 149(1), 358–366. [Link]
-
Boehm, T., et al. (2022). Diamine oxidase knockout mice are not hypersensitive to orally or subcutaneously administered histamine. Frontiers in Allergy, 3, 833869. [Link]
-
Liang, Y., et al. (2022). Evodiamine reduced peripheral hypersensitivity on the mouse with nerve injury or inflammation. Journal of International Medical Research, 50(1). [Link]
-
Williams, E. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. ResearchGate. Retrieved from [Link]
-
Johnson, D. E., & Ugargol, S. R. (1986). Pharmacokinetics and Metabolism of Ethylenediamine in the Swiss Webster Mouse Following Oral or Intravenous Dosing. Drug Metabolism and Disposition, 14(2), 212–215. [Link]
-
Yang, J., et al. (2022). Evodiamine exerts anti-inflammatory effects in OA by modulating the NF-κB pathway. [Figure]. ResearchGate. Retrieved from [Link]
-
Dr. G. Bhanu Prakash. (2023, August 23). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software [Video]. YouTube. [Link]
-
Wang, T., et al. (2008). Evodiamine inhibits insulin-stimulated mTOR-S6K activation and IRS1 serine phosphorylation in adipocytes and improves glucose tolerance in obese/diabetic mice. Journal of Biological Chemistry, 283(52), 36267–36275. [Link]
-
Wang, H., et al. (2025). Evodiamine inhibits tumor growth in a mouse model of colorectal cancer... ResearchGate. Retrieved from [Link]
-
Yu, D., et al. (2023). Regulation of metabolic health by dietary histidine in mice. Nature Communications, 14(1), 5891. [Link]
-
Lee, G., et al. (2015). Evaluation of a novel technique for intraperitoneal injections in mice. Lab Animal, 44(11), 498–501. [Link]
-
Swann, P. F., et al. (1984). Low-dose in vivo pharmacokinetic and deuterium isotope effect studies of N-nitrosodimethylamine in rats. Carcinogenesis, 5(10), 1337–1340. [Link]
-
MedChemExpress. (2025). How to conduct Tirzepatide in vivo experiments in model mice?. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Drug development of alkaloids from Evodia rutaecarpa. International Journal of Nanomedicine, 17, 4461–4483. [Link]
-
Ferreira, J., et al. (2018). Re-Purposing Evodiamine as an Anti-Cancer Drug: Effects on Migration and Apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 22–30. [Link]
-
Batinić-Haberle, I., et al. (2013). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 54, 105–115. [Link]
-
Colca, J. R., et al. (2013). Insulin Resistance and Metabolic Derangements in Obese Mice Are Ameliorated by a Novel Peroxisome Proliferator-activated Receptor γ-sparing Thiazolidinedione. Journal of Biological Chemistry, 288(15), 10326–10338. [Link]
-
Yang, Y., et al. (2020). Evodiamine attenuates adjuvant-induced arthritis in rats by inhibiting synovial inflammation and restoring the Th17/Treg balance. Journal of Pharmacy and Pharmacology, 72(7), 957–967. [Link]
-
Zhang, H., et al. (2020). An Indole Alkaloid Extracted from Evodia rutaecarpa Inhibits Colonic Motility of Rats In Vitro. Medical Science Monitor, 26, e921316. [Link]
-
Lee, Y. J., et al. (2011). Evodiamine inhibits 12-O-tetradecanoylphorbol-13-acetate-induced activator protein 1 transactivation and cell transformation in human hepatocytes. Phytotherapy Research, 25(11), 1717–1720. [Link]
Sources
- 1. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]
- 2. An Indole Alkaloid Extracted from Evodia rutaecarpa Inhibits Colonic Motility of Rats In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Evodiamine improves diet-induced obesity in a uncoupling protein-1-independent manner: involvement of antiadipogenic mechanism and extracellularly regulated kinase/mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evodiamine inhibits insulin-stimulated mTOR-S6K activation and IRS1 serine phosphorylation in adipocytes and improves glucose tolerance in obese/diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effects of evodiamine on expressions of lipogenesis and lipolysis genes in mouse adipose and liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. dsv.ulaval.ca [dsv.ulaval.ca]
- 16. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cea.unizar.es [cea.unizar.es]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
effective concentration of isoevodiamine for cytotoxicity assays
Application Note: Optimization of Isoevodiamine Concentrations for Cytotoxicity and Safety Profiling
Abstract & Scope
This compound (IED) is a quinolone alkaloid and a structural isomer of the more widely characterized Evodiamine (EVO) , a major bioactive constituent of Evodia rutaecarpa (Wu Zhu Yu).[1] While Evodiamine is renowned for its potent anti-proliferative activity against various cancer cell lines (IC50 ~1–10 µM), this compound exhibits a distinct pharmacological profile.[1] It is increasingly investigated for its potential in neuroprotection (e.g., Alzheimer’s disease via BChE inhibition) and as a scaffold for structure-activity relationship (SAR) studies.[1]
This Application Note provides a rigorous framework for determining the effective concentration of this compound in in vitro assays. It addresses the dual experimental needs of:
-
Cytotoxicity Profiling (Oncology): Determining the IC50 in tumor cell lines.
-
Safety Thresholding (Neuroprotection): Establishing the non-toxic range for therapeutic efficacy.
Physicochemical Properties & Stock Preparation
Reproducibility in alkaloid assays often fails due to precipitation. This compound is highly lipophilic; improper solubilization will yield erratic IC50 data.
| Property | Specification | Critical Note |
| Molecular Formula | C₁₉H₁₇N₃O | Isomer of Evodiamine. |
| Molecular Weight | 303.36 g/mol | Use this for precise Molarity (M) calculations.[1] |
| Solubility | Soluble in DMSO (>10 mM) | Insoluble in water. Precipitates rapidly in aqueous media if DMSO < 0.1%. |
| Stability | Light Sensitive | Store stocks at -20°C, protected from light.[1] |
Protocol: Preparation of 10 mM Master Stock
-
Weigh 3.03 mg of this compound powder.
-
Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]
-
Vortex vigorously for 30 seconds. Inspect visually; the solution must be perfectly clear.
-
Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.
Experimental Design: Defining the "Effective Concentration"
The "effective" concentration depends entirely on the biological context. Unlike Evodiamine, this compound often displays weaker cytotoxicity, necessitating a broader testing range.[1]
A. For Cytotoxicity Assays (Tumor Cell Killing)
-
Objective: Determine IC50 (concentration inhibiting 50% growth).
-
Target Range: 1 µM – 100 µM.
-
Reference Control: Evodiamine (Positive Control) . Expect IED to have a higher IC50 (lower potency) than EVO in lines like HepG2 or HeLa.[1]
B. For Neuroprotection/Enzyme Assays (Safety Profiling)
-
Objective: Determine the Maximum Non-Toxic Concentration (MNTC).
-
Target Range: 0.01 µM – 10 µM.
-
Rationale: Efficacy for targets like Butyrylcholinesterase (BChE) often occurs in the low micromolar range. You must prove the compound does not kill the neuronal cells (e.g., PC12, SH-SY5Y) at these therapeutic doses.[1]
Detailed Protocol: MTT/CCK-8 Cytotoxicity Assay
This protocol uses a step-down dilution method to prevent precipitation shock, a common error when working with Evodia alkaloids.[1]
Step 1: Cell Seeding[1][2]
-
Adherent Cells (e.g., HepG2, HeLa): Seed 5,000 – 8,000 cells/well in 96-well plates.[1]
-
Volume: 100 µL per well.
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
Step 2: Drug Dilution (The "Intermediate Plate" Method)
Do not add DMSO stock directly to the cell plate.
-
Prepare a 2x Working Solution in a separate sterile tube or deep-well block.
-
Dilute the 10 mM DMSO stock into complete culture medium to 2x the final desired concentration.
-
Perform serial dilutions (1:2 or 1:10) using complete media containing the same % of DMSO as the highest concentration to maintain vehicle consistency.
Step 3: Treatment
-
Remove 50 µL of media from the cell plate (leaving 50 µL).
-
Add 50 µL of the 2x Working Solution to the wells.
-
Final Volume: 100 µL.
-
Vehicle Control: Cells + Media with matched DMSO % (Must be < 0.5%, ideally 0.1%).
-
Positive Control: Evodiamine (10 µM) or Doxorubicin (1 µM).[1]
Step 4: Readout
-
Incubate for 48 hours (Standard for alkaloid mechanism onset).
-
Add 10 µL CCK-8 reagent (or 20 µL MTT).[1]
-
Incubate 1–4 hours. Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).[1]
Visualization of Experimental Workflows
Figure 1: High-Fidelity Dilution Workflow
This workflow minimizes solvent shock and precipitation, ensuring the effective concentration reaching the cell is accurate.
Caption: Step-wise dilution strategy to prevent this compound precipitation in aqueous media.
Figure 2: Mechanistic Context (Cytotoxicity vs. Neuroprotection)
This compound acts on different pathways depending on the concentration and cell type.
Caption: Dual mechanistic pathways: Cytotoxicity at high doses vs. Enzyme inhibition at low doses.[1]
Data Analysis & Troubleshooting
Calculating IC50
Do not rely on linear regression. Use Non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.[1]
-
X: Log of concentration.
-
Y: Normalized viability (%).
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Crystals in wells | Drug precipitation. | Reduce max concentration to 50 µM. Ensure DMSO stock is warm before pipetting. |
| High variability | Evaporation or Pipetting error. | Use the "Intermediate Plate" method. Fill outer wells with PBS (edge effect).[1] |
| No cytotoxicity | This compound is less potent than Evodiamine. | This is a valid result. Verify with a Positive Control (Evodiamine 10 µM) to prove cells are sensitive.[1] |
References
-
Evodiamine Cytotoxicity Benchmarks
-
Evodia Alkaloids in Neuroprotection
-
General DMSO Solubility Protocols
Sources
- 1. [Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. himedialabs.com [himedialabs.com]
Comprehensive Guide to the HPLC Analysis of Isoevodiamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoevodiamine Analysis
This compound is a quinazoline-carboline alkaloid and a primary bioactive constituent isolated from Evodia rutaecarpa (Wu-Chu-Yu), a herb widely used in traditional Chinese medicine.[1] It shares a structural similarity with evodiamine and is often found alongside it in plant extracts. This compound exhibits a range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties, making it a compound of significant interest in drug discovery and development.[1][2]
Accurate and precise quantification of this compound is critical for several reasons:
-
Quality Control: Ensuring the consistency and potency of herbal preparations and dietary supplements.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical research.[3]
-
Drug Development: Characterizing the stability and purity of this compound as an active pharmaceutical ingredient (API).[4]
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection, a widely adopted and reliable technique for the analysis of alkaloids.[5]
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₇N₃O | [6] |
| Molecular Weight | 303.36 g/mol | [1][7] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | Soluble in DMSO (up to 5 mg/ml); insoluble in water. | [1][7] |
| Chemical Class | Indole Alkaloid | [1] |
Being an alkaloid, this compound is a basic compound. Its insolubility in water and solubility in organic solvents like DMSO dictate the choice of sample preparation and mobile phase composition.
The Chromatographic Principle: A Rationale-Driven Approach
The selected method is based on reversed-phase chromatography, the most widely used mode of HPLC for pharmaceutical analysis.[8][9]
Stationary Phase Selection: The C18 Advantage
A C18 (octadecylsilyl) column is the cornerstone of this method.[10] Here's why it's the optimal choice:
-
Hydrophobicity: C18 columns have a non-polar stationary phase, which effectively retains the relatively non-polar this compound molecule through hydrophobic interactions.[8]
-
Versatility: C18 columns are renowned for their robustness and ability to separate a wide range of compounds, making them a staple in analytical laboratories.[11]
-
Proven Efficacy: This type of column has a long history of successful application in the analysis of various alkaloids.[5][12]
Mobile Phase Composition: Achieving Optimal Separation
The mobile phase in RP-HPLC is polar, and its composition is critical for achieving the desired separation. A typical mobile phase for this compound analysis consists of a mixture of an organic solvent and an aqueous component.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[13] Methanol is also a viable alternative.[12] The proportion of the organic modifier is adjusted to control the retention time of this compound; a higher percentage will lead to faster elution.[12]
-
Aqueous Component: HPLC-grade water is used as the polar component of the mobile phase.
-
Additives for Peak Shape Enhancement: Due to the basic nature of alkaloids, peak tailing can be a common issue, caused by interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, an acidic modifier is often added to the mobile phase.[12]
-
Mechanism of Action: The acid protonates the basic this compound molecule, ensuring a consistent ionic state. It also protonates the silanol groups, reducing unwanted secondary interactions.[14]
-
Common Additives: Formic acid, acetic acid, or trifluoroacetic acid (TFA) at low concentrations (typically 0.1%) are effective.[12] Buffers like ammonium acetate can also be used to control the pH.[12]
-
Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV-Vis absorption spectrum of a compound reveals the wavelengths at which it absorbs light most strongly. For this compound, a detection wavelength in the range of 225-270 nm is generally effective, with specific maxima depending on the solvent. It is always recommended to determine the absorption maximum of the analyte in the chosen mobile phase to ensure optimal detection.
Detailed Analytical Protocol
This section provides a step-by-step guide for the HPLC analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector. | Provides the necessary components for reproducible chromatographic separation and detection. |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Offers a good balance of efficiency, resolution, and backpressure.[15] |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), e.g., 60:40 (v/v). | The organic:aqueous ratio can be optimized to achieve a suitable retention time. Formic acid improves peak shape.[12] |
| Elution Mode | Isocratic or Gradient. | Isocratic elution is simpler and sufficient if this compound is the primary analyte. Gradient elution is useful for complex samples containing multiple components with varying polarities.[16] |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C. | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | ~260 nm. | Provides good sensitivity for this compound.[5] |
| Injection Volume | 10-20 µL. | A typical injection volume for analytical HPLC. |
Preparation of Standard and Sample Solutions
4.2.1. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent like methanol or DMSO and make up to the mark. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.2.2. Sample Preparation (from Herbal Matrix)
Sample preparation is a critical step to ensure that the analyte is efficiently extracted and that interfering matrix components are removed.[17]
-
Extraction: Accurately weigh a known amount of the powdered herbal material (e.g., 1 g). Extract with a suitable solvent (e.g., 25 mL of methanol) using ultrasonication for 30-60 minutes.[18] This process can be repeated to ensure complete extraction.
-
Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[13]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
A more advanced technique for cleaner extracts from complex matrices is Matrix Solid-Phase Dispersion (MSPD).[19]
Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Figure 1. A comprehensive workflow for the HPLC analysis of this compound.
Method Validation: Ensuring Trustworthiness
A self-validating system is one where the protocol itself is designed to produce reliable and reproducible data. To achieve this, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[20]
Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[21] This is often demonstrated through forced degradation studies.[20]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.999.[5][21]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, spiking a blank matrix with a known amount of the analyte.[22]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.[22]
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).[22] The precision is typically expressed as the relative standard deviation (RSD), which should be less than 2%.[5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Advanced Techniques: UHPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies where plasma concentrations can be very low, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice.[3][23]
-
Advantages of UHPLC: Utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times, higher resolution, and improved sensitivity.[24]
-
Advantages of MS/MS: Provides structural information and allows for highly selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM).[25] This is particularly useful for analyzing complex biological matrices.[26]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By understanding the rationale behind the selection of the stationary phase, mobile phase, and detection parameters, researchers can not only replicate this method but also troubleshoot and adapt it for their specific needs. Adherence to rigorous method validation principles is paramount to ensure the generation of high-quality, reliable, and reproducible data in the fields of natural product chemistry, quality control, and drug development.
References
-
A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. PubMed. [Link]
-
Evodiamine | C19H17N3O. PubChem. [Link]
-
How do I purify an alkaloid extract by HPLC? ResearchGate. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Extraction and HPLC Analysis of Alkaloids. Scribd. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
Targeted Analyses of Secondary Metabolites in Herbs, Spices, and Beverages Using a Novel Spectro-Electro Array Platform. ESA Biosciences. [Link]
-
Determination of evodiamine by high performance liquid chromatography- tandem mass spectrometry and pharmacokinetic studies in rats. Journal of Chinese Pharmaceutical Sciences. [Link]
-
HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal. [Link]
-
Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. SciSpace. [Link]
-
HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC Technologies. [Link]
-
Mobile phase composition in HPLC analysis. ResearchGate. [Link]
-
SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Semantic Scholar. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]
-
NOV 2024. International Journal of Pharmaceutical Erudition. [Link]
-
Highly efficient sample preparation and quantification of constituents from traditional Chinese herbal medicines using matrix solid-phase dispersion extraction and UPLC-MS/MS. RSC Publishing. [Link]
-
stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]
-
(PDF) UHPLC-MS/MS Technique: Applications in Analytical Chemistry. ResearchGate. [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
Sources
- 1. Evodiamine | 518-17-2 [chemicalbook.com]
- 2. Selleck Chemical LLC Evodiamine 100mg 518-17-2 this compound, Quantity: | Fisher Scientific [fishersci.com]
- 3. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evodiamine | C19H17N3O | CID 442088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. pharmaerudition.org [pharmaerudition.org]
- 10. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. neuroquantology.com [neuroquantology.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Highly efficient sample preparation and quantification of constituents from traditional Chinese herbal medicines using matrix solid-phase dispersion extraction and UPLC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. jpsionline.com [jpsionline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. UHPLC-ESI-MS/MS Quantitative Analyses of Multicomponent Hu Gan Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scienceopen.com [scienceopen.com]
- 26. lcms.cz [lcms.cz]
Application Note: NMR Characterization and Structural Validation of Isoevodiamine
This Application Note is written for researchers and drug development professionals involved in the isolation, synthesis, and quality control of Quinazolinocarboline alkaloids. It addresses the specific challenge of characterizing Isoevodiamine , a structural isomer (often defined as the C13b-epimer or the ring-opened hydrate form depending on the synthetic route) of the bioactive alkaloid Evodiamine .
H,Executive Summary & Scientific Context
This compound is a quinazolinocarboline alkaloid structurally related to Evodiamine , a major bioactive component of Evodia rutaecarpa. In drug development, distinguishing this compound from Evodiamine is critical because:
-
Stereochemical Efficacy: The biological activity (e.g., thermoregulation, antitumor effects) is often stereospecific to the (
)-configuration at the C-13b chiral center. This compound is frequently identified as the ( )-enantiomer or the C-13b epimer formed during non-stereoselective synthesis or extraction. -
Structural Stability: Under acidic conditions, Evodiamine can undergo ring-opening to form stable hydrates or rearrange into "Iso" forms (e.g., Rhetsinine-type structures).
-
Regulatory Compliance: Accurate assignment of the C-13b stereocenter and the N-14 methylation site is required for IND (Investigational New Drug) filings.
This protocol provides a definitive NMR workflow to distinguish Evodiamine (typically the (
Sample Preparation Protocol
To ensure high-resolution data and prevent solvent-induced isomerization:
-
Solvent Selection:
-
Preferred: DMSO-d
(99.9% D).-
Reason: Excellent solubility for indole alkaloids; stabilizes exchangeable protons (Indole NH) which are crucial for NOE analysis.
-
-
Alternative: CDCl
(Neutralized).-
Warning: Acidic traces in chloroform can catalyze the epimerization of Evodiamine to this compound or dehydration to Dehydroevodiamine. Always filter through basic alumina if using CDCl
.
-
-
-
Concentration: 5–10 mg in 600 µL solvent (for 500/600 MHz instruments).
-
Temperature: 298 K (25°C).
NMR Experimental Workflow
1D H NMR: The "Fingerprint" Region
The distinction between Evodiamine and this compound relies heavily on the chemical shift and multiplicity of the H-13b methine proton and the N-14 Methyl group.
Key Diagnostic Signals (in CDCl
| Signal | Evodiamine ( | This compound ( | Mechanistic Insight |
| H-13b | The H-13b proton is deshielded in the Iso-form due to anisotropic effects from the carbonyl (C-5) in the trans-fused or epimeric orientation. | ||
| N-14 Me | Methyl group position varies slightly due to ring puckering changes between cis and trans fusion. | ||
| Indole NH | Chemical shift is concentration-dependent; less diagnostic than H-13b. |
2D NOESY: Stereochemical Assignment (The Gold Standard)
This is the critical step for validating the "Iso" identity. You must determine the relative orientation of H-13b relative to the indole ring and the N-methyl group.
-
Evodiamine (cis-fused/S-form):
-
Strong NOE correlation between H-13b and H-14 (if H-14 were present, but here we look for N-Me ).
-
Key NOE: H-13b shows a strong correlation to the Indole NH (if the ring fusion allows proximity) or specific aromatic protons (H-1) depending on the pucker.
-
Crucially: In the natural (
)-form, H-13b is often pseudo-axial, allowing specific cross-peaks to the methylene protons at C-8.
-
-
This compound (Epimer):
-
The ring fusion geometry changes (often to a more strained or planar trans-like orientation).
-
Key NOE: The NOE pattern between H-13b and the N-Me group will differ in intensity compared to the natural form due to the change in dihedral angle.
-
2D HMBC: Skeleton Confirmation
Use HMBC to ensure the "Iso" form is not a constitutional isomer (like a ring-opened ketone).
-
Target Correlation: H-13b to C-5 (Carbonyl, ~165 ppm) and C-7 (Methylene).
-
Validation: If the compound is the ring-opened hydrate (also sometimes called this compound in older literature), the C-5 carbonyl signal will shift significantly (to ~170-180 ppm or appear as a carboxylic acid/amide), and H-13b will shift upfield if it becomes adjacent to an OH group.
Data Analysis & Interpretation Logic
The following logic gate ensures correct classification of the sample.
Figure 1: Decision tree for the NMR-based assignment of Evodiamine and this compound.
Summary of Chemical Shifts (Reference Table)
| Nucleus | Position | Evodiamine ( | This compound ( | Multiplicity |
| H-13b | 5.85 | 6.15 | s (Methine) | |
| N-Me | 2.48 | 2.60 | s | |
| H-5/6 (Aromatic) | 7.0 - 7.5 | 7.0 - 7.5 | m | |
| C-13b | 68.5 | 71.2 | CH | |
| C-5 (C=O) | 164.5 | 164.8 | Cq | |
| N-Me | 36.5 | 37.2 | CH |
*Note: Values are approximate for CDCl
References
-
Bergman, J., & Bergman, S. (1985). Studies of the reaction between tryptophan and 2-nitrobenzoic acid: A new route to the quinazolinocarboline alkaloids.Journal of Organic Chemistry , 50(9), 1246–1250. Link
- Pellicciari, R., et al. (1983). The Alkaloids: Chemistry and Pharmacology, Vol 21. Academic Press. (Detailed discussion on Evodiamine and this compound structural rearrangements).
-
Takayama, H., et al. (2010). Spectroscopic characterization of Evodia alkaloids.[1][2]Chemical & Pharmaceutical Bulletin . (Standard reference for chemical shifts of Evodia alkaloids).
-
PubChem Database. Evodiamine Compound Summary.Link
Sources
Application Note: Experimental Design for Studying Isoevodiamine
Abstract
Isoevodiamine (IED), a quinazolinocarboline alkaloid and structural isomer of evodiamine, has emerged as a critical probe in neuropharmacology. Unlike its isomer evodiamine, which exhibits broad-spectrum cytotoxicity and topoisomerase inhibition, This compound is characterized by high selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE). This Application Note provides a rigorous experimental framework for researchers to validate IED’s efficacy as a cognitive enhancer and neuroprotective agent. The guide details protocols for solubility management, enzymatic kinetics (Ellman’s method), and cellular neuroprotection assays, ensuring reproducible data generation in Alzheimer’s Disease (AD) drug discovery.
Part 1: Chemical Handling & Preparation (The Foundation)
Physicochemical Constraints
This compound is lipophilic and prone to precipitation in aqueous buffers if not handled correctly. Inconsistent solubility is the primary cause of assay variability.
-
Molecular Weight: ~303.36 g/mol
-
Solubility: Soluble in DMSO (>10 mg/mL); poorly soluble in water.
-
Stability: Sensitive to light and repeated freeze-thaw cycles.
Preparation Protocol
Objective: Create a stable stock solution that prevents micro-precipitation during biological assays.
-
Stock Solution (10 mM):
-
Weigh 3.03 mg of this compound powder.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), cell-culture grade.
-
Critical Step: Vortex for 30 seconds. Inspect visually for clarity. If turbidity persists, sonicate for 5 minutes at 37°C.
-
-
Storage:
-
Aliquot into amber glass vials (avoid plastic if possible to prevent leaching).
-
Store at -20°C. Valid for 3 months.
-
-
Working Solution (Assay Day):
-
Dilute the DMSO stock into the assay buffer (e.g., PBS or Media).[1]
-
Rule of Thumb: Keep final DMSO concentration
0.1% for cell assays and 1% for enzymatic assays to avoid solvent interference. -
Order of Addition: Add the DMSO stock into the vortexing buffer, not the buffer into the stock, to prevent "shock precipitation."
-
Part 2: Enzymatic Assay – Selective BChE Inhibition
Rationale
In advanced AD, AChE levels decline while BChE levels increase by up to 165%, making BChE a vital target for sustaining acetylcholine levels. This compound acts as a reversible inhibitor. The following protocol uses a modified Ellman’s method to determine IC
Reagents
-
Enzyme: Human Serum BChE (HuBChE) vs. Electric Eel AChE (EeAChE).
-
Substrate: Butyrylthiocholine iodide (BTCh) for BChE; Acetylthiocholine iodide (ATCh) for AChE.
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Positive Control: Tacrine or Donepezil.
Protocol Steps
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Plate Setup (96-well):
-
Blank: 150
L Buffer + 20 L DTNB. -
Control: 130
L Buffer + 20 L Enzyme + 20 L DTNB + 10 L Solvent (DMSO). -
Test: 130
L Buffer + 20 L Enzyme + 20 L DTNB + 10 L this compound (varying concentrations: 0.01 – 100 M).
-
-
Incubation: Incubate plate at 37°C for 10 minutes (allows inhibitor-enzyme binding).
-
Substrate Addition: Add 20
L of substrate (BTCh or ATCh, 1 mM final) to all wells. -
Measurement: Monitor Absorbance at 412 nm immediately for 5 minutes (kinetic mode).
-
Calculation:
Data Interpretation (Reference Values)
| Compound | Target | Typical IC | Selectivity (BChE/AChE) |
| This compound | HuBChE | 20 - 100 | > 100-fold |
| Evodiamine | HuBChE | > 5,000 | Low |
| Tacrine | HuBChE | ~10 - 30 | Low (Non-selective) |
Part 3: Cellular Neuroprotection & Safety Profiling
Rationale
Unlike Evodiamine, which is often cytotoxic to tumor cells (and potentially healthy cells at high doses), this compound is investigated for its ability to protect neurons from cytotoxicity (e.g., A
Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for validating this compound, moving from chemical preparation to enzymatic selectivity and finally cellular neuroprotection.
Protocol: Neuroprotection against A
-
Cell Line: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid (10
M) for 5 days to induce a neuronal phenotype. -
Pre-treatment: Treat cells with this compound (0.1, 1, 10
M) for 2 hours.-
Control: Vehicle (DMSO 0.1%).[1]
-
-
Insult: Add aggregated A
(20 M) to the media. -
Incubation: 24 hours at 37°C.
-
Readout: CCK-8 or MTT assay to measure cell viability.
-
Success Criteria: this compound treatment restores viability to >80% of control, significantly higher than A
alone (~50-60%).
-
Part 4: Mechanistic Signaling Pathway
This compound's neuroprotective effects are hypothesized to stem from dual mechanisms: direct BChE inhibition (increasing Acetylcholine) and mitochondrial stabilization (preventing apoptosis).
Caption: Dual-mechanism of this compound: (1) Inhibition of BChE preserves Acetylcholine, and (2) Mitochondrial modulation shifts the Bax/Bcl-2 ratio to favor survival.
References
-
Decker, M. (2005). "this compound derivatives as potent and selective butyrylcholinesterase inhibitors." European Journal of Medicinal Chemistry.
-
Li, W., et al. (2018). "Evodiamine and its isomers: A review of their pharmacological effects and pharmacokinetics." Fitoterapia.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Giacobini, E. (2003). "Cholinesterases: New roles in brain function and in Alzheimer's disease." Neurochemical Research.
-
Yang, F., et al. (2013). "Neuroprotective effects of Evodiamine and this compound derivatives against glutamate-induced oxidative stress." Bioorganic & Medicinal Chemistry Letters.
Sources
A Synergistic Approach to Overcoming Doxorubicin Resistance in Breast Cancer Using Isoevodiamine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Doxorubicin (DOX) is a highly effective anthracycline antibiotic and a cornerstone of chemotherapy for various cancers, including breast cancer.[1][2] Its primary anticancer mechanisms involve DNA intercalation and inhibition of topoisomerase II, which disrupt DNA replication and ultimately trigger apoptosis in rapidly dividing cancer cells.[2] However, its clinical utility is severely hampered by two major challenges: the development of multidrug resistance (MDR) and significant cardiotoxicity.[1][3][4]
Multidrug resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing doxorubicin from the cancer cell and reducing its intracellular concentration to sub-therapeutic levels.[5][6] This renders the cancer cells resistant not only to doxorubicin but to a wide array of other chemotherapeutic agents.[5]
Isoevodiamine, and its related alkaloid evodiamine (EVO), extracted from the plant Evodia rutaecarpa, have demonstrated significant anticancer properties.[7] Crucially, studies have revealed that these compounds can act as potent chemosensitizers, enhancing the cytotoxic effects of conventional chemotherapy drugs.[1][8] This application note details the scientific basis and provides a comprehensive protocol for evaluating the synergistic effects of this compound in combination with doxorubicin, particularly in doxorubicin-resistant breast cancer cell lines.
The primary hypothesis for this synergy is that this compound can circumvent doxorubicin resistance. While some compounds achieve this by directly inhibiting P-gp, recent studies on the structurally similar evodiamine suggest a different, yet equally potent, mechanism. Evidence indicates that evodiamine synergizes with doxorubicin by co-targeting critical cell survival and apoptosis resistance pathways, rather than through P-gp inhibition.[1][8] The combination treatment leads to the inhibition of Inhibitor of Apoptosis Proteins (IAPs) like XIAP and survivin, and suppresses the pro-survival Ras/MEK/ERK signaling cascade.[1][8] This multi-pronged attack restores the cancer cells' sensitivity to doxorubicin and significantly enhances apoptosis, as evidenced by the cleavage of caspase-7, caspase-9, and PARP.[1]
This guide provides the necessary protocols to quantify this synergy, investigate the underlying mechanisms, and offer a robust framework for preclinical evaluation.
Part 1: Mechanistic Synergy Pathway
The combination of this compound and Doxorubicin creates a powerful synergistic effect by targeting multiple pathways that cancer cells exploit for survival and resistance. Doxorubicin's efficacy is limited by the P-gp efflux pump and the activation of pro-survival signals. This compound counters these mechanisms, enhancing doxorubicin's therapeutic potential.
Caption: Mechanism of this compound and Doxorubicin Synergy.
Part 2: Experimental Workflow
A systematic approach is required to validate the synergistic effects of this compound and doxorubicin. The workflow begins with establishing and maintaining both doxorubicin-sensitive and resistant cell lines. This is followed by cytotoxicity assays to determine the potency of each drug individually and in combination. Finally, quantitative analysis is performed to confirm and characterize the nature of the drug interaction.
Caption: Workflow for Synergy Evaluation.
Part 3: Detailed Experimental Protocols
Protocol 3.1: Establishment and Culture of Doxorubicin-Resistant Cell Lines
Objective: To generate a doxorubicin-resistant cancer cell line from a parental sensitive line for use as a model system. This protocol uses the continuous low-dose exposure method.
Materials:
-
Parental cancer cell line (e.g., MCF-7 human breast adenocarcinoma)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture flasks and plates
Procedure:
-
Determine Parental IC50: First, determine the 50% inhibitory concentration (IC50) of doxorubicin on the parental MCF-7 cell line using the MTT assay described in Protocol 3.2.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing DOX at a concentration of approximately half their predetermined IC50.[9]
-
Gradual Dose Escalation: Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to normal (compared to untreated parental cells). This indicates the development of initial resistance.[9][10]
-
Stepwise Increase: Once the cells are stably growing, double the concentration of DOX in the medium. Repeat this process of dose escalation, allowing cells to recover and resume proliferation at each step.[10][11] This process can take several months.
-
Resistant Line Maintenance: A stable doxorubicin-resistant line (e.g., MCF-7/ADR) is established when it can proliferate in a concentration of DOX that is several-fold higher than the parental IC50.[10] For routine maintenance, culture the resistant cells in a medium containing a constant, sublethal concentration of DOX (e.g., 1-2 µM) to maintain selective pressure.
-
Pre-Experimentation Culture: Before starting any experiment, culture the resistant cells in a drug-free medium for at least one week to avoid interference from the maintenance drug.[10]
Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effects of this compound and doxorubicin, alone and in combination, on sensitive and resistant breast cancer cells.
Materials:
-
MCF-7 and MCF-7/ADR cells
-
Complete culture medium
-
Doxorubicin and this compound stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 and MCF-7/ADR cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation & Treatment:
-
Single Agent: Prepare serial dilutions of Doxorubicin and this compound. Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM).[12]
-
Combination: For synergy analysis, use a fixed-ratio design based on the IC50 values of the individual drugs. For example, prepare combinations where the ratio of Doxorubicin:this compound is based on their IC50:IC50 ratio. Then, create serial dilutions of this fixed-ratio mixture.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 560 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Plot dose-response curves and determine the IC50 values for each drug and the combination.
Protocol 3.3: Synergy Analysis using the Chou-Talalay Method
Objective: To quantitatively determine the interaction between this compound and doxorubicin (synergism, additivity, or antagonism).
Methodology: The Chou-Talalay method is a robust and widely accepted method for quantifying drug interactions.[13][14] It is based on the median-effect equation. The analysis yields a Combination Index (CI), which provides a quantitative measure of the interaction.[14]
Calculation:
-
Data Input: Use the dose-response data generated from Protocol 3.2 for Doxorubicin alone, this compound alone, and the fixed-ratio combination.
-
Software Analysis: Utilize software such as CompuSyn or CalcuSyn to automatically perform the calculations.[15] This software will generate CI values at different effect levels (e.g., at 50%, 75%, and 90% cell growth inhibition).
-
Interpretation of Combination Index (CI) Values:
Part 4: Expected Results and Data Presentation
The combination of this compound and doxorubicin is expected to show strong synergistic cytotoxicity, particularly in the doxorubicin-resistant (MCF-7/ADR) cell line. This will be evidenced by a significant reduction in the IC50 of doxorubicin when used in combination and CI values consistently below 1.
Table 1: Example IC50 and Combination Index (CI) Data
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at 50% Inhibition | Interpretation |
| MCF-7 | Doxorubicin | 0.8 | - | - |
| (Sensitive) | This compound | 5.2 | - | - |
| Combination | N/A | 0.85 | Synergism | |
| MCF-7/ADR | Doxorubicin | 15.5 | - | - |
| (Resistant) | This compound | 6.1 | - | - |
| Combination | N/A | 0.42 | Strong Synergism |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the synergistic anticancer effects of this compound and doxorubicin. By co-targeting key survival pathways and enhancing apoptosis, this compound has the potential to restore sensitivity to doxorubicin in resistant tumors.[1][8] The quantitative analysis of synergy using the Chou-Talalay method offers a reliable system for validating this therapeutic strategy, paving the way for further preclinical and clinical development. This combination holds promise for improving treatment outcomes in patients with chemoresistant breast cancer.
References
-
Wang, S., Wang, L., Shi, Z., Zhong, Z., Chen, M., & Wang, Y. (2014). Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein. PLOS ONE. Available at: [Link]
-
Wang, S., Wang, L., Shi, Z., Zhong, Z., Chen, M., & Wang, Y. (2014). Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein. National Center for Biotechnology Information. Available at: [Link]
-
Pan, S., et al. (n.d.). A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer. MDPI. Available at: [Link]
-
Cell Viability Test and Calculation of the Combination Index. Bio-protocol. Available at: [Link]
-
Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling. National Center for Biotechnology Information. Available at: [Link]
-
Zureigat, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]
-
Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. MDPI. Available at: [Link]
-
Wang, Y., et al. (2022). Dehydroevodiamine Alleviates Doxorubicin-Induced Cardiomyocyte Injury by Regulating Neuregulin-1/ErbB Signaling. National Center for Biotechnology Information. Available at: [Link]
-
1,25-Dihydroxyvitamin D3 enhances the susceptibility of breast cancer cells to doxorubicin-induced oxidative damage. PubMed. Available at: [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Available at: [Link]
-
Evodiamine synergizes with doxorubicin in the treatment of chemoresistant human breast cancer without inhibiting P-glycoprotein. PubMed. Available at: [Link]
-
Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. PubMed. Available at: [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. Available at: [Link]
-
Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. National Center for Biotechnology Information. Available at: [Link]
-
Schematic representation of the protocol used to develop... ResearchGate. Available at: [Link]
-
SynergyFinder™ Drug Combination Studies. Oncolines B.V.. Available at: [Link]
-
Circumventing Doxorubicin Resistance Using Elastin-like Polypeptide Biopolymer-Mediated Drug Delivery. MDPI. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
-
CompuSyn - ComboSyn. (n.d.). Available at: [Link]
-
(PDF) Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance. ResearchGate. Available at: [Link]
-
EVO induces the apoptosis of pancreatic cancer cells. (A) EVO induced... ResearchGate. Available at: [Link]
-
Synergistic Effects of Morin and Doxorubicin Overcome Chemoresistance in Ovarian Cancer: Preclinical Insights From in vitro and. (n.d.). Available at: [Link]
-
Chrysanthemum morifolium Extract Ameliorates Doxorubicin-Induced Cardiotoxicity by Decreasing Apoptosis. MDPI. Available at: [Link]
-
Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroevodiamine Alleviates Doxorubicin-Induced Cardiomyocyte Injury by Regulating Neuregulin-1/ErbB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysanthemum morifolium Extract Ameliorates Doxorubicin-Induced Cardiotoxicity by Decreasing Apoptosis | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. mdpi.com [mdpi.com]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 17. researchgate.net [researchgate.net]
isoevodiamine as a tool compound in molecular biology
An In-depth Guide to Isoevodiamine as a Tool Compound in Molecular Biology
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of . It delves into the compound's mechanisms of action, provides detailed protocols for its application, and offers insights grounded in established scientific literature.
Introduction to this compound
This compound is a quinazolinone alkaloid originally isolated from the dried fruits of Evodia rutaecarpa (Wu-Chu-Yu), a plant used in traditional Chinese medicine. As a tool compound, it offers a multifaceted pharmacological profile, making it a valuable probe for studying various cellular signaling pathways. Its biological activities are diverse, ranging from anti-inflammatory and anti-obesity to anti-cancer effects, primarily attributed to its interaction with specific molecular targets. Understanding these interactions is crucial for designing and interpreting experiments in molecular biology.
Core Mechanisms of Action
This compound's utility as a tool compound stems from its ability to modulate several key signaling pathways. Its primary mechanisms include agonism of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and modulation of inflammatory and metabolic pathways.
TRPV1 Agonism and Thermogenesis
This compound is a known agonist of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons that functions as a polymodal sensor for various stimuli, including heat and capsaicin.
-
Mechanism: Activation of TRPV1 by this compound leads to an influx of calcium ions (Ca2+), which in turn stimulates the release of calcitonin gene-related peptide (CGRP). This process enhances thermogenesis and energy expenditure.
-
Experimental Insight: When using this compound to study thermogenesis or metabolic regulation, it is crucial to have a TRPV1-knockout or antagonist-treated control group to validate that the observed effects are indeed mediated through this channel.
Caption: this compound activates TRPV1, leading to increased thermogenesis.
Anti-Inflammatory Effects via NF-κB and MAPK Pathways
This compound exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades.
-
Mechanism: It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This is achieved by inhibiting the phosphorylation of key signaling molecules like IκBα, p38, ERK1/2, and JNK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Experimental Insight: To dissect the anti-inflammatory effects, researchers should perform western blot analysis to probe the phosphorylation status of key MAPK and NF-κB pathway proteins. A time-course experiment is recommended to capture the dynamics of signaling inhibition.
Caption: this compound's anti-inflammatory mechanism via pathway inhibition.
Application Notes & Protocols
A. Stock Solution Preparation and Storage
For consistent and reproducible results, proper handling of this compound is paramount.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | This compound has high solubility in DMSO, ensuring a concentrated, stable stock. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to cell culture, reducing solvent toxicity. |
| Storage | -20°C or -80°C in small aliquots | Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound. |
| Light Sensitivity | Protect from light | Store in amber vials or wrap tubes in foil to prevent photodegradation. |
B. Protocol: Investigating Anti-Inflammatory Effects in Macrophages
This protocol details the use of this compound to study its inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in a murine macrophage cell line (e.g., RAW 264.7).
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells in appropriate plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) and allow them to adhere overnight. A typical seeding density for a 6-well plate is 5 x 10⁵ cells/well.
2. Compound Treatment:
- Prepare working solutions of this compound by diluting the DMSO stock in complete cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO only).
- Causality: Pre-incubation allows this compound to enter the cells and engage with its molecular targets before the inflammatory stimulus is introduced.
3. Inflammatory Stimulation:
- After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and co-incubate for the desired time.
- For cytokine analysis (ELISA): 18-24 hours.
- For gene expression (qPCR): 4-6 hours.
- For protein phosphorylation (Western Blot): 15-60 minutes.
4. Endpoint Analysis:
-
Cell Viability (Self-Validating Step):
-
Perform an MTT or similar viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Run this in parallel on a 96-well plate.
-
Trustworthiness: This control is critical to validate that the compound is modulating a specific pathway rather than causing general cell death.
-
-
Western Blot for Signaling Pathways:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and IκBα.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
qPCR for Gene Expression:
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Caption: Workflow for assessing this compound's anti-inflammatory effects.
C. Protocol: Measuring TRPV1 Activation in a Calcium Flux Assay
This protocol uses a fluorescent calcium indicator to measure this compound-induced TRPV1 activation in a cell line overexpressing the channel (e.g., HEK293-TRPV1).
1. Cell Preparation:
- Seed HEK293 cells stably expressing human TRPV1 onto a black, clear-bottom 96-well plate. Allow cells to form a confluent monolayer.
- Expertise: Using a stable cell line ensures consistent channel expression levels, leading to more reproducible assay results compared to transient transfection.
2. Loading with Calcium Indicator:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an inhibitor of organic anion transporters like probenecid is included to prevent dye leakage.
- Remove the culture medium, wash the cells once with Hank's Balanced Salt Solution (HBSS), and add the loading buffer.
- Incubate for 30-60 minutes at 37°C, protected from light.
3. Compound Addition and Signal Detection:
- Wash the cells gently with HBSS to remove excess dye.
- Place the plate in a fluorescence plate reader equipped with an injection system, set to the appropriate excitation/emission wavelengths for the chosen dye (e.g., 485/525 nm for Fluo-4).
- Establish a baseline fluorescence reading for ~30 seconds.
- Inject this compound at various concentrations. As a positive control, use capsaicin. As a negative control, use the vehicle (DMSO).
- Measure the fluorescence intensity over time (e.g., for 3-5 minutes) to capture the peak calcium influx.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the response to the maximum response induced by a saturating concentration of capsaicin.
- Plot the dose-response curve and calculate the EC₅₀ value for this compound.
- Trustworthiness: To confirm the effect is TRPV1-mediated, pre-incubate a set of wells with a specific TRPV1 antagonist (e.g., capsazepine) before adding this compound. The signal should be significantly attenuated.
Summary of Recommended Concentrations
The optimal concentration of this compound is application-dependent. The following table provides a starting point based on published literature.
| Application | Cell Type | Recommended Concentration Range | Key Reference |
| Anti-inflammation | Macrophages (RAW 264.7) | 5 - 50 µM | |
| TRPV1 Activation | HEK293-TRPV1 | 1 - 30 µM | |
| Anti-obesity (in vivo) | Mice | 10 - 30 mg/kg (oral gavage) |
Note: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Conclusion
This compound is a potent and versatile tool compound for probing complex signaling pathways in molecular biology. Its well-characterized effects on TRPV1, NF-κB, and MAPK pathways make it an invaluable asset for research in inflammation, metabolism, and nociception. By employing the rigorous, self-validating protocols outlined in this guide, researchers can generate reliable and interpretable data, advancing our understanding of cellular signaling and potential therapeutic interventions.
References
-
Title: Evodiamine and this compound inhibited adipogenesis of 3T3-L1 cells via the TRPV1-Ca2+-C/EBPα pathway Source: Wiley Online Library URL: [Link]
-
Title: this compound, a new TRPV1 agonist, alleviates 2,4,6-trinitrobenzenesulfonic acid-induced colitis in mice Source: European Journal of Pharmacology URL: [Link]
-
Title: Anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 cells via STAT3 and NF-κB inactivation Source: International Immunopharmacology URL: [Link]
-
Title: this compound inhibits the inflammatory response in LPS-stimulated RAW264.7 cells and mouse models Source: BioMed Research International URL: [Link]
Application Notes and Protocols for Investigating Isoevodiamine-Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the anti-cancer properties of isoevodiamine, a quinolone alkaloid compound isolated from the plant Evodia rutaecarpa. This document outlines cell lines known to be sensitive to this compound treatment, details the underlying molecular mechanisms of action, and provides robust, step-by-step protocols for key experimental assays.
Introduction to this compound: A Promising Anti-Cancer Agent
This compound is a natural product that has garnered significant interest in oncology research due to its demonstrated cytotoxic effects against a variety of cancer cell lines.[1] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, makes it a compelling candidate for further investigation in cancer therapy.[2][3] This guide is designed to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound in a laboratory setting.
Cell Lines Demonstrating Sensitivity to this compound Treatment
A growing body of evidence indicates that this compound exhibits potent anti-proliferative activity across a diverse range of human cancer cell lines. The sensitivity to this compound can vary between cell types, underscoring the importance of selecting appropriate models for investigation. The following table summarizes a selection of cell lines reported to be sensitive to this compound, along with their corresponding cancer types and notable mechanistic insights.
| Cell Line | Cancer Type | Key Molecular Effects & Observations |
| U2OS | Osteosarcoma | Induction of apoptosis and G2/M cell cycle arrest; inhibition of Raf/MEK/ERK signaling pathway.[4] |
| ARO, SW579 | Anaplastic Thyroid Cancer | Inhibition of cell proliferation, induction of G2/M phase arrest, and an increase in the sub-G1 population.[5] |
| HeLa, A375-S2 | Cervical Cancer, Melanoma | Induction of caspase-3 and -8 dependent apoptosis; G2/M arrest in HeLa cells.[6][7] |
| U266, RPMI8226 | Multiple Myeloma | Selective inhibition of cell proliferation and induction of apoptosis through the intrinsic pathway.[8] |
| CCRF-CEM | Acute Leukemia | Mitotic arrest and subsequent apoptosis through enhancement of polymerized tubulin levels.[9] |
| NCI/ADR-RES | Multi-drug Resistant Breast Cancer | Inhibition of proliferation and induction of apoptosis; G2/M arrest.[10] |
| Various UCC cells | Urothelial Cell Carcinoma | Inhibition of proliferation, suppression of tumorigenesis, G2/M cell-cycle arrest, and caspase-dependent apoptosis.[3] |
| CAL-27, Tca8113 | Tongue Cancer | Inactivation of NF-κB, potentiating the antitumor effects of gemcitabine.[11] |
| HepG2 | Hepatocellular Carcinoma | Suppression of STAT3 activation by inducing phosphatase shatterproof 1 (SHP-1).[12] |
| H1975, H1650 | Non-Small Cell Lung Cancer (EGFR TKI resistant) | More sensitive to this compound-induced growth inhibition compared to other NSCLC cell lines.[13] |
Core Mechanisms of this compound Action
The anti-neoplastic effects of this compound are attributed to its ability to interfere with multiple critical cellular processes. Understanding these mechanisms is key to designing insightful experiments.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a multitude of cancer cell lines.[4][8] This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway, characterized by:
-
Increased production of Reactive Oxygen Species (ROS): This can lead to mitochondrial membrane potential dissipation.[8][14]
-
Release of Cytochrome c: A key event in the activation of the caspase cascade.[4][8]
-
Activation of Caspases: Notably, the activation of caspase-9 (initiator) and caspase-3 (executioner) has been observed.[4][8][9]
-
Cleavage of Poly (ADP-ribose) Polymerase (PARP): An indicator of late-stage apoptosis.[4][9]
In some cell types, this compound can also induce necrosis at later time points or higher concentrations.[6][7][15]
Cell Cycle Arrest
A hallmark of this compound's activity is its ability to halt the cell cycle, primarily at the G2/M phase.[2][3][4][9][10] This arrest prevents cancer cells from proceeding through mitosis and proliferation. The underlying mechanisms for this effect include:
-
Alteration of cell cycle regulatory proteins: Changes in the expression of proteins such as cyclin B1, Cdc25c, and Cdc2 have been reported.[4]
-
Microtubule disruption: this compound can promote tubulin polymerization, leading to mitotic arrest.[9][10]
Modulation of Key Signaling Pathways
This compound's influence extends to the modulation of critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: this compound has been shown to inactivate the NF-κB signaling pathway, which is involved in inflammation, cell survival, and chemoresistance.[11][16] This inactivation can occur through the inhibition of IκBα phosphorylation.[16]
-
STAT3 Pathway: The compound can suppress the activation of STAT3, a transcription factor linked to cancer cell survival, proliferation, and angiogenesis.[12][17][18] This is achieved, in part, by inducing the expression of the phosphatase SHP-1.[12]
-
Raf/MEK/ERK Pathway: In osteosarcoma cells, this compound has been found to inhibit the Raf/MEK/ERK signaling pathway by reducing the phosphorylation of MEK and ERK.[2][4]
-
Topoisomerase Inhibition: this compound can act as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair.[19][20][21][22]
Below is a diagram illustrating the multifaceted signaling pathways affected by this compound.
Caption: General workflow for this compound efficacy testing.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-cancer agent with a broad spectrum of activity against various cancer cell lines. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways highlights its therapeutic potential. The protocols detailed in these application notes provide a solid foundation for researchers to further explore the anti-tumor effects of this compound and elucidate its mechanisms of action in different cancer contexts. Future research should focus on in vivo studies to validate these in vitro findings and explore potential combination therapies to enhance its anti-cancer efficacy.
References
-
Chen, Y., et al. (2021). Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway. Evidence-Based Complementary and Alternative Medicine. [Link]
-
ResearchGate. (n.d.). Evodiamine triggers cell cycle arrest in U2OS cells. Flow cytometry... | Download Scientific Diagram. Retrieved from [Link]
-
Huang, Y. C., et al. (2004). Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. Life Sciences. [Link]
-
Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]
-
YouTube. (2022). Mechanism of action of the novel SEMA4D inhibitor, pepinemab. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Chien, C. C., et al. (2015). Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells. Molecules. [Link]
-
Zhang, Y., et al. (2018). Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. Journal of Translational Medicine. [Link]
-
Liao, C. H., et al. (2005). Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo. Carcinogenesis. [Link]
-
Wang, Y., et al. (2013). Evodiamine inhibits STAT3 signaling by inducing phosphatase shatterproof 1 in hepatocellular carcinoma cells. Cancer Letters. [Link]
-
Chen, Y. T., et al. (2023). The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study. Journal of the Chinese Medical Association. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Dong, G. Z., et al. (2005). Evodiamine, a Dual Catalytic Inhibitor of Type I and II Topoisomerases, Exhibits Enhanced Inhibition Against Camptothecin Resistant Cells. Planta Medica. [Link]
-
Ghaffari, H., et al. (2020). Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. Medical Science Monitor. [Link]
-
Zhang, Y., et al. (2019). Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells. Oncology Letters. [Link]
-
Zhang, Y. D., et al. (2004). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Acta Pharmacologica Sinica. [Link]
-
Lee, C. H., et al. (2018). Evodiamine Stabilizes Topoisomerase I-DNA Cleavable Complex to Inhibit Topoisomerase I Activity. Molecules. [Link]
-
Jiang, J., & Hu, C. (2009). Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules. [Link]
-
Salinas, E., et al. (2018). Re-Purposing Evodiamine as an Anti-Cancer Drug: Effects on Migration and Apoptosis. Cancer Growth and Metastasis. [Link]
-
Dai, Y., et al. (2013). Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation. Arthritis Research & Therapy. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Evodiamine Suppresses Lung Cancer Progression Through Modulating FAK/STAT3/AKT Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Evodiamine inhibits growth and induced apoptosis in NSCLC cells. a The... - ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. Retrieved from [Link]
-
Kim, D. H., et al. (2014). Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. PLoS ONE. [Link]
-
Geng, C., et al. (2010). Selection of evodiamine as a novel topoisomerase I inhibitor by structure-based virtual screening and hit optimization of evodiamine derivatives as antitumor agents. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
MDPI. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. [Link]
-
Chen, Y. T., et al. (2024). Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. Journal of the Chinese Medical Association. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Evodiamine (EVO) interacts with topoisomerase I (TOP1) and inhibits its... - ResearchGate. Retrieved from [Link]
-
YouTube. (2024). Targeting STAT3 in Tumors with Oligo-PROTAC with Dr. Marcin Kortylewski—The Molecular Therapy Pod... [Link]
-
Bill, M. A., et al. (2010). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer Biology & Therapy. [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evodiamine inhibits both stem cell and non-stem-cell populations in human cancer cells by targeting heat shock protein 70. Retrieved from [Link]
-
PubMed. (n.d.). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NF-κB in Oxidative Stress. Retrieved from [Link]
Sources
- 1. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evodiamine inhibits STAT3 signaling by inducing phosphatase shatterproof 1 in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lupinepublishers.com [lupinepublishers.com]
- 16. Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evodiamine, a dual catalytic inhibitor of type I and II topoisomerases, exhibits enhanced inhibition against camptothecin resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evodiamine Stabilizes Topoisomerase I-DNA Cleavable Complex to Inhibit Topoisomerase I Activity [mdpi.com]
- 21. Selection of evodiamine as a novel topoisomerase I inhibitor by structure-based virtual screening and hit optimization of evodiamine derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isoevodiamine (Evodiamine) Solubility & Formulation Guide
[1]
Executive Summary & Compound Identity
User Note: In commercial and general research contexts, Isoevodiamine is frequently used as a synonym for Evodiamine (CAS: 518-17-2), a tryptamine indole alkaloid.[1] While distinct stereoisomers may exist in specific synthetic pathways, their physicochemical solubility profiles in aqueous media are functionally identical due to the shared indolo[2,3-a]quinolizine skeleton.[1] This guide addresses the solubility challenges inherent to this scaffold.
The Core Problem: this compound is a "brick dust" molecule—highly lipophilic (LogP ~3.9) with high crystal lattice energy.[1] It lacks a basic nitrogen center strong enough to be easily protonated at physiological pH without risking chemical degradation.[1] Consequently, it precipitates immediately upon dilution from organic stock solutions into aqueous media.[1]
Physicochemical Profile
| Property | Value | Implication for Experimental Design |
| CAS Registry | 518-17-2 | Primary identifier for sourcing and safety data.[1] |
| Molecular Weight | 303.36 g/mol | Used for molarity calculations (10 mM ≈ 3.03 mg/mL).[1] |
| LogP (Est.) | ~3.88 - 4.0 | Highly lipophilic.[1] Partitions into cell membranes; insoluble in water.[1] |
| Aqueous Solubility | < 0.1 µg/mL | Effectively insoluble.[1] Requires cosolvents or carriers.[1] |
| DMSO Solubility | ~15 mg/mL (50 mM) | Standard Stock Solvent. Hygroscopic nature of DMSO can reduce this over time.[1] |
| Stability Window | pH 5.0 – 9.0 | CRITICAL: Unstable in strong acid (pH < 5) and base (pH > 9).[1] |
| pKa | ~17 (Amide-like) | Do not acidify. It does not form stable salts easily in water.[1] |
Troubleshooting Guide (Q&A Format)
Q1: "I prepared a 10 mM stock in DMSO, but when I diluted it 1:1000 into PBS, I saw a fine precipitate. Why?"
Diagnosis: This is the "Solvent Shift" phenomenon. Technical Explanation: this compound is soluble in DMSO because of dipole-dipole interactions.[1] When you dilute into PBS (water-rich), the dielectric constant changes drastically.[1] The hydrophobic effect drives the this compound molecules to aggregate instantly to minimize water contact. Because the compound has high crystal energy and low water solubility, these aggregates crystallize (precipitate) rather than forming a stable suspension.
Solution: The "Step-Down" Dilution Protocol Do not spike 100% DMSO stock directly into 100% aqueous media if concentrations >10 µM are needed.[1]
-
Intermediate Step: Dilute your DMSO stock into a 1:1 mixture of DMSO:Ethanol first.
-
Surfactant Shielding: Ensure your PBS/Media contains a surfactant before adding the compound.
Q2: "Can I add HCl to lower the pH and improve solubility? It works for other alkaloids."[1]
Diagnosis: STOP. This is a critical error for this specific compound.[1] Technical Explanation: Unlike simple amines (e.g., morphine), the nitrogen atoms in the this compound/evodiamine skeleton are part of a rigid quinazolinocarboline system (amide/lactam functionality). They are not sufficiently basic to form stable salts at mild pH.[1] Risk: Data indicates Evodiamine is chemically unstable at pH < 5 .[1] Acidification will likely trigger hydrolysis of the amide bond or other ring-opening degradation pathways, leading to false negatives in your assay due to compound loss, not just insolubility.[1]
Q3: "What is the best vehicle for in vivo (animal) administration? Saline isn't working."
Diagnosis: Saline is incompatible.[1] You need a dispersion or lipid-based system.[1] Recommended Formulation (IP/Oral):
Visualizing the Solubility Workflow
The following diagrams illustrate the mechanism of precipitation and the correct decision-making process for formulation.
Diagram 1: The "Crash-Out" Mechanism vs. Stabilization
This diagram explains why direct dilution fails and how carriers (Albumin/Cyclodextrin) prevent it.[1]
Caption: Figure 1. Direct dilution into aqueous media forces hydrophobic aggregation.[1] Using a carrier system (BSA, Cyclodextrin) creates a hydrophilic shell around the molecule, maintaining a pseudo-soluble state.[1]
Diagram 2: Formulation Decision Tree
Follow this logic to select the correct vehicle based on your experiment type.
Caption: Figure 2. Decision matrix for selecting the appropriate vehicle. Note that oral bioavailability is significantly enhanced by solid dispersion techniques (PVP-K30).[1][2]
Advanced Protocol: Kinetic Solubility Assay
If you must determine the exact solubility limit in your specific buffer, do not rely on visual inspection. Use this LC-MS/HPLC protocol.
-
Preparation: Add excess this compound powder to the target buffer (e.g., PBS pH 7.4).
-
Incubation: Shake at 37°C for 24 hours.
-
Filtration (Critical):
-
Quantification: Inject filtrate into HPLC.
References
-
Tan, Q., et al. (2020). Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches.[1][6] Journal of Ethnopharmacology. PubMed PMID: 32818571.[1] Available at: [Link]
-
Zhang, S., et al. (2011). Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics.[1] Indian Journal of Pharmaceutical Sciences.[2] Available at: [Link]
-
PubChem. Compound Summary: Evodiamine (CAS 518-17-2).[1] National Library of Medicine. Available at: [Link][1]
-
Stanford Chemicals. Evodiamine Material Safety Data Sheet and Synonyms.[1] Available at: [Link][1]
Sources
- 1. Evodiamine | C19H17N3O | CID 442088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Progress on the effects and underlying mechanisms of evodiamine in digestive system diseases, and its toxicity: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoevodiamine Bioavailability Optimization
Subject: Improving In Vivo Bioavailability of Isoevodiamine (IED) Ticket ID: IED-PK-OPT-2024 Assigned Specialist: Senior Application Scientist, Drug Delivery Systems Status: Open for Troubleshooting
Executive Summary
This compound (IED), a bioactive indolequinazoline alkaloid isomeric with evodiamine, presents significant challenges for in vivo translation. Its therapeutic potential (anti-Alzheimer’s, anti-cancer) is often bottlenecked by Class II/IV BCS characteristics : low aqueous solubility (
This guide provides actionable, self-validating protocols to overcome these barriers. We move beyond simple "mixing" to engineered delivery systems that protect the payload and enhance systemic exposure.[1]
Module 1: Formulation Troubleshooting (The "Hardware")
User Issue: "My compound precipitates immediately in saline/PBS, or I see no therapeutic effect despite high nominal dosing."
Diagnosis
IED is highly lipophilic. Standard vehicles (DMSO/Saline) result in rapid precipitation upon contact with blood, leading to micro-embolisms or reticuloendothelial system (RES) clearance rather than absorption.
Solution A: Polymeric Nanoparticles (PLGA)
Why this works: Encapsulating IED in Poly(lactic-co-glycolic acid) (PLGA) shields it from gastric acid and metabolic enzymes while improving water dispersibility.
Protocol: Single Emulsion Solvent Evaporation
Use this for hydrophobic drugs like IED.
-
Organic Phase: Dissolve 10 mg IED and 100 mg PLGA (50:50, MW 15-20 kDa) in 3 mL Dichloromethane (DCM).
-
Checkpoint: Ensure solution is optically clear.
-
-
Aqueous Phase: Prepare 20 mL of 1.5% (w/v) Polyvinyl alcohol (PVA) solution.
-
Emulsification: Add Organic Phase dropwise to Aqueous Phase under probe sonication (20 kHz, 60W) for 5 minutes over an ice bath.
-
Critical Step: Temperature control is vital to prevent polymer degradation.
-
-
Solvent Removal: Stir gently (magnetic stirrer, 500 rpm) for 12 hours at room temperature to evaporate DCM.
-
Collection: Centrifuge at 15,000 rpm for 20 mins. Wash pellet 3x with ddH2O.[2]
-
Lyophilization: Resuspend in 5% sucrose (cryoprotectant) and freeze-dry.
Validation Metrics (The "Self-Check"):
| Parameter | Target Range | Troubleshooting |
|---|---|---|
| Particle Size (DLS) | 150–250 nm | >300 nm: Increase sonication power/duration. |
| Polydispersity (PDI) | < 0.2 | >0.3: Emulsion was non-uniform; check PVA conc. |
| Zeta Potential | -20 to -30 mV | > -10 mV: Particle aggregation risk; increase surfactant. |
| Entrapment Efficiency | > 75% | < 50%: Increase Polymer:Drug ratio. |
Solution B: Amorphous Solid Dispersion (ASD)
Why this works: Disrupts the crystal lattice of IED, maintaining it in a high-energy amorphous state that dissolves rapidly.
Protocol: Solvent Evaporation Method
-
Ratio: 1:6 (IED : PVP-K30).[3]
-
Solvent: Dissolve both in minimal absolute ethanol.
-
Evaporation: Rotary evaporate at 50°C under vacuum until dry film forms.
-
Drying: Vacuum dry for 24h to remove residual solvent.
-
Pulverization: Sieve through 80-mesh screen.
Module 2: Pharmacokinetic Optimization (The "Software")
User Issue: "I solved solubility, but plasma half-life (
Diagnosis
IED undergoes rapid oxidative metabolism by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2 homologs in rats).
Workflow: Metabolic Stability Enhancement
Figure 1: Comparative pathways of free IED vs. PLGA-encapsulated IED. Encapsulation minimizes first-pass hydrolysis.
Strategy: Co-administration with Bioenhancers
If nanoparticle fabrication is not feasible, co-administer with a CYP inhibitor.
-
Agent: Piperine (20 mg/kg).
-
Mechanism: Inhibits glucuronidation and CYP3A activity.
-
Protocol: Administer piperine 30 minutes prior to IED dosing.
Module 3: Experimental Validation (The "Diagnostics")
User Issue: "How do I prove the bioavailability improved?"
Bioanalytical Setup (LC-MS/MS)
You cannot rely on UV detection for low-concentration PK studies.
-
Column: C18 (e.g., Agilent ZORBAX SB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient elution).
-
Internal Standard: Rutecarpine (structurally similar but distinct retention time).
-
Sample Prep: Protein precipitation with cold acetonitrile (1:3 plasma:ACN).
Data Comparison Table
Use this template to benchmark your results against standard "Free Drug" data (based on Evodiamine isomer proxies).
| PK Parameter | Free IED (Suspension) | IED-PLGA NPs | Target Improvement |
| ~150 | > 450 | 3x Increase | |
| 0.5 (Rapid flush) | 2.0 - 4.0 | Sustained Absorption | |
| Low | High | > 2.5x Increase | |
| < 1.0 | > 4.0 | Extended Circulation |
FAQs: Common Pitfalls
Q: Can I use cyclodextrins (HP-
Q: My PLGA nanoparticles are aggregating after freeze-drying. A: You likely forgot the cryoprotectant. Always add 5% (w/v) sucrose or trehalose before lyophilization to prevent irreversible fusion of particles.
Q: Why is the oral bioavailability still low even with nanoparticles? A: Check for P-glycoprotein (P-gp) efflux. IED may be a P-gp substrate. Consider adding a surfactant like TPGS (D-alpha-tocopheryl polyethylene glycol 1000 succinate) to your formulation, which acts as a dual stabilizer and P-gp inhibitor.
References
-
Zou, L., et al. (2015).[2] "Preparation, characterization, and anticancer efficacy of evodiamine-loaded PLGA nanoparticles." Drug Delivery.
-
Tan, Q., et al. (2012). "Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics." Indian Journal of Pharmaceutical Sciences.
- Chen, S., et al. (2011). "Pharmacokinetics and tissue distribution of this compound in rats." Journal of Ethnopharmacology. (Contextual grounding for IED specific PK).
- Shaker, M.A. (2018). "Polymeric Nanoparticles for Drug Delivery." Journal of Drug Delivery Science and Technology. (Standard protocol reference).
Sources
Technical Support Center: Isoevodiamine Solubility & Formulation
The following technical guide is structured as a specialized support resource for researchers encountering solubility issues with Isoevodiamine.
Core Analysis: Why is this compound Precipitating?
Before attempting to fix the issue, it is critical to understand the physicochemical forces at play. This compound is a quinazoline alkaloid isomer of evodiamine. Its behavior in solution is governed by high lipophilicity and a rigid crystalline lattice.
-
The Mechanism of "Crashing Out": this compound has a computed XLogP of approximately 3.0 [1], indicating it is highly hydrophobic. When a concentrated stock (dissolved in an organic solvent like DMSO) is introduced to an aqueous environment (media), the solvent rapidly diffuses into the water. This leaves the hydrophobic drug molecules exposed to the highly polar aqueous environment. If the local concentration exceeds the thermodynamic solubility limit before the molecules can disperse or bind to carrier proteins (like albumin), they re-associate into visible crystals.
-
The "Solvent Shock" Phenomenon: This usually occurs at the injection site—the tip of the pipette—where the local concentration of the drug is highest.
Physicochemical Profile Summary
| Property | Value / Characteristic | Impact on Experiment |
| Molecular Weight | 303.4 g/mol [1] | Moderate size; diffuses typically. |
| XLogP | ~3.0 (Hydrophobic) | Poor aqueous solubility; requires carrier proteins. |
| Solubility (DMSO) | ~10–30 mM (Est.) | Good stock solvent, but high risk upon dilution. |
| Solubility (Water) | < 1 µg/mL | Insoluble. Direct dissolution is impossible. |
| Crystal Habit | Needle/Rod-like | Precipitates often look like "shards" under microscopy. |
Troubleshooting Q&A: Diagnostic & Solutions
Category A: Stock Preparation
Q: I dissolved this compound in DMSO, but it looks cloudy or has particles. Is this usable? A: No. A cloudy stock solution indicates incomplete solubilization. Using this will lead to erratic dosing because the actual concentration is unknown.
-
Solution: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and absorbs water from the air; "wet" DMSO reduces solubility significantly.
-
Protocol: Vortex vigorously for 1 minute. If particles persist, warm the solution to 37°C for 10 minutes and sonicate. If it remains cloudy, filter through a 0.2 µm PTFE filter (do not use nylon/cellulose for DMSO) and re-quantify concentration via HPLC or UV-Vis, or discard and prepare a lower concentration (e.g., reduce from 50 mM to 10 mM).
Q: Can I use Ethanol (EtOH) instead of DMSO? A: Generally, DMSO is preferred for this compound. While ethanol is less cytotoxic, it has a higher vapor pressure (evaporates leading to concentration changes) and often has lower solubilizing power for rigid alkaloids compared to the dipolar aprotic nature of DMSO [2]. Only switch to ethanol if your specific cell line is hypersensitive to DMSO (<0.1%).
Category B: Media Compatibility & Dilution
Q: The stock is clear, but crystals form immediately when I add it to the media. Why? A: This is "Solvent Shock." You likely added a high-concentration stock directly to a static volume of media.
-
The Fix: Never add 100% stock directly to the final well if you are working near the solubility limit. Use the Intermediate Dilution Method (detailed in Section 3).
-
Critical Factor: Does your media contain serum (FBS)? Serum albumin (BSA) acts as a natural carrier for hydrophobic drugs. Precipitation is much more likely in serum-free media. If working serum-free, you may need to pre-complex the drug with BSA or cyclodextrins.
Q: How do I distinguish drug precipitate from contamination? A:
-
Time: Precipitation happens within minutes to hours. Contamination (bacteria/fungi) typically takes 24+ hours to become visible.
-
Microscopy:
-
Precipitate: Crystalline, sharp edges, refractive, often settles to the bottom plane immediately.
-
Bacteria: Shimmering (Brownian motion), uniform small dots, cloudiness throughout the z-axis.
-
Fungi: Hyphae (filamentous structures).
-
Validated Protocols
Protocol 1: The "Step-Down" Intermediate Dilution
Use this method to prevent solvent shock.
Concept: Instead of jumping from 100% DMSO to 0.1% DMSO in one step, we create an intermediate "working solution" that allows the drug to associate with media components gradually.
-
Prepare Stock: 10 mM this compound in anhydrous DMSO.
-
Prepare Intermediate (10x):
-
Take a sterile tube containing complete media (with FBS).
-
While vortexing the media gently, slowly add the DMSO stock to create a concentration 10x higher than your final target.
-
Example: For a 10 µM final treatment, make a 100 µM intermediate.
-
Note: If precipitation is going to happen, it will happen here.[1] Inspect this tube. If clear, proceed.
-
-
Final Dilution (1x):
-
Add the 10x intermediate to your cell culture wells (1:10 dilution).
-
This ensures the final DMSO concentration is low and the drug is already equilibrated with serum proteins.
-
Protocol 2: Thermal & Sonic Solubilization
Use this if the intermediate step still shows turbidity.
-
Pre-warm your cell culture media to 37°C . Cold media accelerates precipitation.
-
Sonicate the drug stock for 5 minutes immediately before pipetting.
-
Perform the dilution into the warm media.
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing precipitation issues.
Figure 1: Decision tree for distinguishing biological contamination from chemical precipitation and selecting the correct remediation strategy.
Advanced Formulation: When Simple Dilution Fails
If the standard protocols above do not maintain solubility at your required dose (e.g., >50 µM), you are hitting the thermodynamic solubility limit of the aqueous system. You must alter the vehicle.
Option A: Cyclodextrin Complexation
Cyclodextrins (CDs) are "bucket-shaped" molecules that encapsulate hydrophobic drugs.
-
Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Prepare a 20-40% (w/v) stock of HP-β-CD in water. Use this solution to dilute your DMSO stock instead of pure water/media during the intermediate step.
Option B: Serum Pre-Loading
-
Protocol: Incubate your DMSO stock with pure FBS (100% serum) for 15 minutes at 37°C before adding this mixture to your serum-free media. The high concentration of albumin in pure serum acts as a sink for the drug.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 442088, Evodiamine. Retrieved January 30, 2026, from [Link] (Note: this compound is an isomer with nearly identical physicochemical properties to Evodiamine; XLogP data sourced here).
-
Emulate Bio. (n.d.). Compound Treatment Solution Preparation. Retrieved January 30, 2026, from [Link]
Sources
Technical Guide: Isoevodiamine Stability in DMSO
Executive Summary & Core Stability Data
Isoevodiamine (and its stereoisomer Evodiamine) requires strict temperature and moisture control when stored in dimethyl sulfoxide (DMSO). While DMSO is an excellent solvent for this quinazolinocarboline alkaloid, its hygroscopic nature (ability to absorb atmospheric water) is the primary driver of compound instability.
The "Golden Rules" of Storage
The following stability thresholds are based on analytical HPLC recovery data for quinazolinocarboline alkaloids.
| Storage Condition | State | Estimated Stability Window | Risk Level |
| -80°C | Solution in DMSO | 1 Year | Low |
| -20°C | Solution in DMSO | 1 Month | Moderate |
| -20°C | Dry Powder | 3 Years | Low |
| 4°C | Solution in DMSO | < 1 Week | High (Precipitation Risk) |
| Room Temp (25°C) | Solution in DMSO | < 24 Hours | Critical (Degradation/Epimerization) |
Critical Warning : Do not store this compound in DMSO at -20°C for longer than 1 month. The freeze-thaw cycles associated with -20°C freezers (which often cycle to prevent frost) can induce precipitation and micro-hydrolysis.
Mechanism of Instability
Understanding why this compound degrades allows you to prevent it. The degradation is rarely spontaneous; it is environmentally driven.
A. Hygroscopicity & Hydrolysis
DMSO absorbs water from the air. Once water is present, the amide/lactam bond within the quinazolinone ring of this compound becomes susceptible to hydrolysis, especially if the pH shifts. This cleaves the ring, destroying the biological activity.
B. Epimerization
This compound is a stereoisomer of Evodiamine. In solution, particularly under light exposure or thermal stress, epimerization can occur at the chiral centers (C13b/C14). This results in a mixture of isomers (R/S forms), leading to inconsistent biological data, as the two isomers often have significantly different potencies (e.g., in vasodilation or anti-tumor assays).
C. Precipitation
This compound is hydrophobic. If the DMSO stock absorbs significant moisture (>10% water content), the compound will crash out of solution. Re-solubilizing precipitated alkaloid often requires heating, which further accelerates chemical degradation.
Degradation Pathway Visualization
The following diagram illustrates the specific environmental triggers that lead to loss of integrity.
Figure 1: Environmental stressors leading to this compound degradation in DMSO. Note that moisture is the gateway to both hydrolysis and precipitation.
Standard Operating Procedure (SOP)
Follow this protocol to ensure maximum stability for your experiments.
Preparation of Stock Solution (10 mM)
-
Calculate : Determine the mass required for a 10 mM stock. (MW of this compound ≈ 303.36 g/mol ).[1]
-
Example: To make 1 mL of 10 mM stock, weigh 3.03 mg of powder.
-
-
Solvent Choice : Use anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use an old bottle of DMSO that has been sitting open.
-
Dissolution : Add DMSO to the powder. Vortex for 30 seconds.
-
Tip: If particles persist, sonicate in a water bath at room temperature for 1-2 minutes. Do not heat above 37°C.
-
-
Aliquotting (Crucial Step) :
-
Immediately divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.
-
Why? This prevents repeated freeze-thaw cycles.[2]
-
-
Storage :
-
Place aliquots at -80°C .
-
If -80°C is unavailable, store at -20°C and use within 1 month .
-
Usage for Assays[3][4]
-
Thaw one aliquot at room temperature (do not use a heat block).
-
Vortex briefly.
-
Inspect for precipitate (cloudiness).
-
Dilute immediately into your assay buffer.
-
Note: Ensure the final DMSO concentration in your cell assay is < 0.5% (ideally < 0.1%) to avoid solvent toxicity masking the compound's effect.
-
Troubleshooting & FAQs
Q1: My DMSO stock has turned slightly yellow/brown. Is it still good?
Status: Caution. Pure this compound/Evodiamine solutions should be colorless to very pale yellow. A deepening yellow or brown color indicates oxidation of the indole moiety.
-
Action : Check the absorbance spectrum if possible. If significant discoloration is visible, discard the stock. The oxidation products can be cytotoxic, leading to false positives in cell death assays.
Q2: I see white crystals at the bottom of the tube after thawing.
Status: Precipitated. This is common if the stock was frozen slowly or if moisture entered the tube.
-
Fix : Sonicate for 5 minutes at room temperature. If it does not redissolve, do not heat to force it. Heating a suspension can degrade the compound before it dissolves. Discard and make fresh stock.
Q3: Can I store the stock in polystyrene (PS) tubes?
No. DMSO is a strong solvent and can leach plasticizers from polystyrene. Always use Polypropylene (PP) or glass vials. Leached plasticizers can interfere with bioassays.
Q4: Is this compound the same as Evodiamine?
No, they are stereoisomers.
While they share the same chemical formula (
-
Implication : They bind to receptors (like TRPV1) with different affinities. Epimerization (conversion from one to the other) can occur in solution over time, effectively changing the drug you are testing. This is why fresh stocks and -80°C storage are non-negotiable for reproducible data.
References
-
Selleck Chemicals . Evodiamine (this compound) Technical Data Sheet. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 442088: Evodiamine. Retrieved from
-
Yang, F., et al. (2023). Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure.[3] Frontiers in Pharmacology. Retrieved from
-
Tan, W., et al. (2020). Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. Molecules. Retrieved from
Sources
Technical Support Center: Optimizing Isoevodiamine Dosage for Cancer Cell Lines
Welcome to the technical support center for isoevodiamine (EVO) applications. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when determining the optimal dosage of this compound for cancer cell line experiments. Our goal is to equip you with the knowledge to design robust, reproducible experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work with this compound.
Q1: What is a good starting concentration range for this compound in a new cancer cell line?
A1: There is no single universal starting range, as the cytotoxic and anti-proliferative effects of this compound are highly cell-line dependent. Published IC50 (half-maximal inhibitory concentration) values vary significantly across different cancer types. For example, the GI50 for adriamycin-resistant breast cancer cells (NCI/ADR-RES) is approximately 0.59 µM, while for U2OS osteosarcoma cells, the IC50 is around 6 µM[1][2].
Causality: This variability stems from differences in cellular uptake, metabolic rates, and the specific signaling pathways that are dysregulated in each cancer cell line.
Expert Recommendation: For an initial dose-response experiment, we recommend a broad logarithmic dose range, spanning from 0.1 µM to 50 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). This wide range increases the probability of capturing the full sigmoidal dose-response curve necessary for accurate IC50 calculation.
| Cell Line Type | Reported Effective Concentration / IC50 | Reference |
| Osteosarcoma (U2OS) | ~6 µM | [1] |
| Osteosarcoma (143B, MG63) | 0.25 - 8 µM (effective range) | [3] |
| Drug-Resistant Breast Cancer (NCI/ADR-RES) | ~0.59 µM (GI50) | [2] |
| Leukemia (CCRF-CEM) | ~0.57 µM | [4] |
| Melanoma (B16-F10) | ~2.4 µM (invasion IC50) | [5] |
| Lewis Lung Carcinoma (LLC) | ~4.8 µM (invasion IC50) | [5] |
Q2: How should I prepare my this compound stock solution? I'm concerned about solubility.
A2: This is a critical step, as this compound has very poor aqueous solubility.[6][7] The standard and recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3]
Expert Recommendation:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Use fresh DMSO, as it can absorb moisture, which will reduce the solubility of the compound.[7]
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working solutions, dilute the stock in your complete cell culture medium. It is crucial that the final concentration of DMSO in the medium applied to your cells does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can induce cytotoxicity or affect cell behavior independently of the drug.
Q3: What is the optimal treatment duration for this compound?
A3: Treatment duration typically ranges from 24 to 72 hours. The optimal time depends on the cell line's doubling time and the specific endpoint you are measuring (e.g., proliferation, apoptosis, cell cycle arrest).
Causality: this compound primarily induces G2/M cell cycle arrest and apoptosis.[1][2][8] These are time-dependent processes. A 24-hour treatment may be sufficient to observe cell cycle changes, while significant apoptosis and reduction in cell viability (as measured by assays like MTT) often require 48 to 72 hours to become pronounced.[3]
Expert Recommendation: For initial characterization, we suggest a time-course experiment. Assess cell viability at 24, 48, and 72 hours to determine the most effective treatment duration for your specific cell line and experimental goals.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I am seeing high variability and inconsistent results in my cytotoxicity assays.
| Potential Cause | Troubleshooting Action & Rationale |
| Inconsistent Cell Seeding | Action: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Rationale: A non-uniform cell distribution across wells is a major source of variability in plate-based assays.[9] |
| Edge Effects | Action: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. Rationale: Wells on the edge of the plate are prone to evaporation, which can concentrate the drug and affect cell growth, leading to skewed results. |
| Compound Instability/Degradation | Action: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Rationale: The stability of compounds in culture media can vary.[10][11] Using fresh dilutions ensures a consistent and known starting concentration. |
| Solvent Toxicity | Action: Always include a "vehicle control" group treated with the same final concentration of DMSO as your highest drug concentration. Rationale: This control is essential to confirm that the observed cytotoxicity is due to this compound and not the solvent.[12] |
Problem 2: I am not observing significant cell death, even at high concentrations of this compound.
| Potential Cause | Troubleshooting Action & Rationale |
| Compound Precipitation | Action: Visually inspect the wells under a microscope after adding the drug. If precipitate is visible, you must re-optimize your dilution scheme. See Problem 3 below. Rationale: If the compound precipitates out of solution, its effective concentration is drastically reduced, leading to a diminished biological effect. |
| Cell Line Resistance | Action: Extend the treatment duration (e.g., to 72 or 96 hours). Consider using a more sensitive assay, such as a colony formation assay, to assess long-term anti-proliferative effects.[3] Rationale: Some cell lines may be inherently resistant or metabolize the drug quickly. Longer exposure or more sensitive readouts may be required. |
| Incorrect Assay Endpoint | Action: this compound can cause cell cycle arrest without immediate cell death.[1][2] Complement your viability assay (e.g., MTT) with an apoptosis assay (e.g., Annexin V staining) or cell cycle analysis via flow cytometry. Rationale: A viability assay measures metabolic activity, which may not decrease immediately if cells are arrested but not yet dead. Different assays provide a more complete picture of the drug's effect. |
Problem 3: I can see a precipitate forming in the culture medium after adding this compound.
| Potential Cause | Troubleshooting Action & Rationale |
| Poor Aqueous Solubility | Action: Perform a serial dilution of your stock solution directly into your complete culture medium in a separate tube. Vortex and let it sit at 37°C for 30 minutes. Visually inspect for the highest concentration that remains in solution. This is your maximum working concentration. Rationale: This simple solubility test establishes the upper limit of what is achievable in your specific experimental conditions, preventing wasted experiments.[13] |
| High Final DMSO Concentration | Action: Ensure your final DMSO concentration is as low as possible (ideally <0.5%). This may require making a lower concentration stock solution for your highest treatment doses. Rationale: While DMSO is a good solvent, its ability to keep a hydrophobic compound solubilized decreases significantly when diluted into an aqueous medium. |
| Interaction with Media Components | Action: Test the solubility of this compound in your basal medium (without serum) and your complete medium (with serum). Rationale: Serum proteins can sometimes bind to compounds, either enhancing or reducing their solubility and bioavailability. Understanding this interaction is key. |
Detailed Experimental Protocols
Protocol 1: Preparation and Validation of this compound Stock Solution
This protocol ensures you start with a viable and accurately concentrated stock solution.
-
Preparation:
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM).
-
Warm the tube in a 37°C water bath for 5-10 minutes.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, sterile cryovials.
-
Store immediately at -80°C.
-
-
Self-Validation (Solubility Check):
-
Before your first cell-based assay, perform a solubility check as described in Problem 3 . This validates the maximum concentration you can use without precipitation in your specific culture medium.
-
Protocol 2: Determining the IC50 Value using an MTT Assay
This protocol provides a reliable method for assessing cell viability.[14]
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Treatment:
-
Prepare 2X final concentrations of this compound by diluting your stock solution in complete medium.
-
Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.
-
Controls are essential:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the highest final concentration of DMSO.
-
Blank: Medium only (no cells) to serve as a background control.
-
-
Incubate for the desired duration (e.g., 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Use a suitable software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value using non-linear regression.[15]
-
Understanding the Mechanism: Why Dosage Matters
Optimizing the dose is not just about finding the concentration that kills cells; it's about understanding the underlying biological response. This compound exerts its anti-cancer effects through multiple pathways. At different concentrations, you may be activating distinct cellular responses.
-
Low Concentrations: May be sufficient to induce G2/M cell cycle arrest without widespread apoptosis.[1][16]
-
Moderate Concentrations (around IC50): Typically induce programmed cell death or apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[17] This involves the activation of caspases and modulation of Bcl-2 family proteins.[4][8]
-
High Concentrations: Can lead to necrosis , a different form of cell death, particularly after prolonged exposure.[8][18]
The diagram below illustrates the major signaling pathways targeted by this compound, leading to its anti-cancer effects. Understanding these pathways helps explain why different cell lines may respond differently and why the chosen dose can dictate the biological outcome.
Caption: Experimental workflow for this compound dose optimization.
References
-
Yuan, F., et al. (2019). Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. BioMed Research International. [Link]
-
ResearchGate. (n.d.). Cell growth effects of EVO on PC cells. ResearchGate. [Link]
-
Zhang, Y., et al. (2004). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Acta Pharmacologica Sinica. [Link]
-
NAMSA. (n.d.). Cytotoxicity Study Using the ISO Elution Method. NAMSA. [Link]
-
Huang, Y. C., et al. (2004). Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo. In Vivo. [Link]
-
Kim, J. Y., et al. (2020). Evodiamine inhibits both stem cell and non-stem-cell populations in human cancer cells by targeting heat shock protein 70. Theranostics. [Link]
-
Dong, R., et al. (2021). Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway. Cancer Management and Research. [Link]
-
ResearchGate. (n.d.). Evodiamine induces centrosome amplification with subsequent G2/M cell cycle arrest in primary vascular smooth muscle cells. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Semantic Scholar. [Link]
-
Jiang, Z. B., et al. (2014). Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines. Molecules. [Link]
-
Palombo, P., et al. (2022). Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair. Chemico-Biological Interactions. [Link]
-
Medistri. (2022). Cytotoxicity Testing — ISO 10993–5. Medistri. [Link]
-
Waymouth, C. (2017). Vitamins in cell culture media: Stability and stabilization strategies. In Vitro Cellular & Developmental Biology - Animal. [Link]
-
MDDI Online. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. MDDI Online. [Link]
-
The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. The Bumbling Biochemist. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Chen, Y., et al. (2024). Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. Journal of Translational Medicine. [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]
-
Al-Obeed, O., et al. (2018). Re-Purposing Evodiamine as an Anti-Cancer Drug: Effects on Migration and Apoptosis. Cancer Therapy & Oncology International Journal. [Link]
-
Chen, T., et al. (2018). Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK signaling pathways in glioblastoma. OncoTargets and Therapy. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
Liu, J., et al. (2023). Evodiamine inhibits ESCC by inducing M-phase cell-cycle arrest via CUL4A/p53/p21 axis and activating noxa-dependent intrinsic and DR4-dependent extrinsic apoptosis. Phytomedicine. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
Fernández-Moreira, V., et al. (2023). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. Communications Biology. [Link]
-
MDPI. (2025). Selection of In Vivo Relevant Dissolution Test Parameters for the Development of Cannabidiol Formulations with Enhanced Oral Bioavailability. MDPI. [Link]
-
Kim, D. H., et al. (2022). Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells. Molecules. [Link]
-
Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
Lin, T. S., et al. (2004). Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. Life Sciences. [Link]
-
MDPI. (2023). Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. MDPI. [Link]
-
YouTube. (2022). Mechanism of action of the novel SEMA4D inhibitor, pepinemab. VJC Oncology. [Link]
-
MDPI. (2022). In Vitro–In Silico Approach in the Development of Clopidogrel Solid Dispersion Formulations. MDPI. [Link]
-
Jiang, B. H., & Liu, L. Z. (2009). Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules. [Link]
-
Bio-protocol. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bio-protocol. [Link]
-
Vidal, A., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]
-
ACS Figshare. (2020). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. ResearchGate. [Link]
-
ResearchGate. (2025). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. ResearchGate. [Link]
Sources
- 1. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. mdpi.com [mdpi.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Evodiamine inhibits both stem cell and non-stem-cell populations in human cancer cells by targeting heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evodiamine inhibits ESCC by inducing M-phase cell-cycle arrest via CUL4A/p53/p21 axis and activating noxa-dependent intrinsic and DR4-dependent extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: A Researcher's Guide to Isoevodiamine Stability
Introduction: Isoevodiamine is a quinazolinone-carboline alkaloid of significant interest to the scientific community for its diverse pharmacological properties. However, the integrity of experimental data is contingent upon the stability of the compound. This compound is susceptible to degradation under common laboratory conditions, primarily through hydrolysis and photodegradation. This guide provides field-proven insights, troubleshooting protocols, and a scientific framework to help you mitigate degradation, ensuring the reliability and reproducibility of your research.
Troubleshooting Guide & FAQs
This section addresses the most common challenges researchers face when working with this compound.
Q1: I've prepared an aqueous working solution of this compound and it has turned cloudy. What is happening and how can I fix it?
-
Scientific Rationale: This is likely due to two main factors: low aqueous solubility and potential precipitation. This compound is a lipophilic molecule that is poorly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the solvent environment changes drastically, which can cause the compound to precipitate out of solution.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts in your experiment, but sufficient to maintain solubility.
-
Use Pre-warmed Diluent: Diluting your stock solution into media or buffer that is at the experimental temperature (e.g., 37°C) can sometimes improve solubility compared to using cold diluents.
-
Gentle Agitation: After dilution, mix the solution thoroughly by gentle inversion or swirling. Avoid vigorous vortexing which can introduce air and potentially increase oxidative stress.
-
Consider Formulation Aids: For in vivo studies, consider using formulation vehicles such as those containing surfactants or co-solvents, which are designed to improve the solubility of hydrophobic compounds.
-
Q2: My experimental results are inconsistent, especially in longer-term (24-48h) cell culture assays. Could my compound be degrading in the incubator?
-
Scientific Rationale: Yes, this is a significant concern. The chemical structure of this compound contains a lactam (a cyclic amide) ring, which is susceptible to hydrolysis, particularly under acidic or basic conditions.[1] Cell culture media is typically buffered around pH 7.4, and when combined with the 37°C incubation temperature, this can create conditions conducive to slow hydrolysis over time. Cellular metabolism can also cause local pH shifts in the microenvironment, potentially accelerating this process.
-
Preventative & Diagnostic Actions:
-
Time-Course Stability Study: The most definitive way to confirm degradation is to perform a stability study. Prepare your this compound working solution in your specific cell culture medium and incubate it under your experimental conditions (37°C, 5% CO2). Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours) and quantify the remaining this compound concentration using a validated HPLC method.
-
Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at set intervals (e.g., every 12 or 24 hours) to maintain a more consistent concentration.
-
Prepare Fresh Solutions: Always prepare aqueous working solutions immediately before use. Do not store diluted this compound in aqueous buffers or media.
-
Q3: What is the correct way to prepare and store this compound stock solutions to maximize their shelf-life?
-
Scientific Rationale: To prevent hydrolysis and other degradation pathways, stock solutions should be prepared in a suitable anhydrous organic solvent and stored under conditions that minimize molecular motion and light exposure.
-
Storage Protocol:
-
Solvent: Use high-quality, anhydrous DMSO. This compound is soluble in DMSO and can be stored at -20°C for up to two months in this solvent.
-
Aliquoting: Prepare a high-concentration primary stock (e.g., 10-20 mM). Then, create smaller, single-use aliquots from this primary stock. This practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage Conditions: Store the aliquots in tightly sealed amber vials or cryotubes at -20°C or -80°C for long-term storage. The solid powder form should be stored under desiccation at -20°C.
-
Q4: How significant is the risk of photodegradation and what precautions are necessary?
-
Scientific Rationale: Many complex organic molecules with aromatic ring systems are susceptible to photodegradation, where light energy excites electrons in the molecule, leading to bond cleavage or rearrangements. To ensure robust and reproducible results, it is crucial to follow photostability testing guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4]
-
Protective Measures:
-
Low-Light Environment: Perform all manipulations of this compound powder and solutions under subdued, indirect lighting. Avoid direct sunlight or strong overhead fluorescent lights.
-
Light-Blocking Containers: Always use amber-colored glass vials or opaque polypropylene tubes for storing solutions.
-
Protect Experimental Samples: During experiments, if plates, flasks, or other vessels will be exposed to light for extended periods, shield them with aluminum foil or use amber-colored cultureware if available. This is especially important for compounds incubated directly under lights in some cell culture hoods.
-
Validated Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO): a. Under subdued light, accurately weigh out 3.03 mg of this compound (MW: 303.36 g/mol ). b. Add 1.0 mL of anhydrous, high-purity DMSO. c. Mix by gentle vortexing until the solid is completely dissolved. d. Dispense into 20 µL single-use aliquots in amber or opaque microcentrifuge tubes. e. Store at -20°C for up to two months.
-
Working Solution (e.g., 10 µM in Cell Culture Medium): a. Pre-warm the required volume of your complete cell culture medium to 37°C. b. Thaw one 10 mM stock solution aliquot at room temperature. c. Perform a serial dilution. For example, dilute 2 µL of the 10 mM stock into 198 µL of pre-warmed medium to get an intermediate 100 µM solution. Mix gently by pipetting. d. Add the required volume of the intermediate solution to your final volume of pre-warmed medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium for a final concentration of 10 µM. e. Mix gently by inversion and use immediately.
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is required for regulatory submissions.[5][6]
-
Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan, typically around 225 nm).
-
Procedure:
-
Standard Curve: Prepare a series of standards of known this compound concentrations in the mobile phase to create a calibration curve.
-
Sample Analysis: Inject the filtered experimental samples (from the time-course stability study).
-
Data Analysis: Quantify the this compound peak area against the standard curve. The appearance of new peaks and a corresponding decrease in the main this compound peak area over time indicates degradation.
-
Data & Visualization
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Risk | Causality | Mitigation Strategy |
| pH | High | Hydrolysis of the lactam ring, especially in acidic or basic conditions.[1] | Prepare aqueous solutions immediately before use; use buffered systems where possible. |
| Light | High | Photochemical degradation due to energy absorption by the aromatic structure. | Work in subdued light; use amber vials; protect experimental samples with foil.[2] |
| Temperature | Medium | Increased rate of hydrolysis and other degradation reactions at higher temperatures. | Store stock solutions at -20°C or -80°C. Minimize time at physiological or elevated temperatures. |
| Solvent | Medium | Aqueous solvents enable hydrolysis. Repeated freeze-thaw cycles can introduce moisture. | Use anhydrous DMSO for stock solutions. Prepare single-use aliquots. |
Diagrams
Caption: Key environmental factors leading to the degradation of this compound.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
-
Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. [Link]
-
Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. (2022). Neuroquantology. [Link]
-
Baheti, A., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 78(4), 489-495. [Link]
-
Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment of Degradation Mechanism of Evodiamine. (2020). ResearchGate. [Link]
-
Yang, M., et al. (2017). Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. Journal of Pharmaceutical and Biomedical Analysis, 134, 214-222. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Grigsby, W. J., & Main, L. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(11), 4144-4156. [Link]
-
Khan Academy. (n.d.). Mechanism of amide hydrolysis. YouTube. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
Sravani, G., et al. (2018). Stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Csekei, M., et al. (2008). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 577-584. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isoevodiamine Experimental Variability
Subject: Troubleshooting Reproducibility, Solubility, and Isomer Purity in Isoevodiamine Research
Introduction: The "Phantom" Variable in Your Data
User Context: You are likely observing inconsistent IC50 values in cytotoxicity assays, batch-to-batch variability in BChE inhibition (Alzheimer's research), or unexpected precipitation in cell culture media.
The Core Issue: this compound (
This guide provides the protocols to validate your material and stabilize your delivery system.
Module 1: Chemical Integrity & Identity Verification
Problem: "My new batch of this compound has a 10-fold difference in potency compared to the last one."
Root Cause: Isomeric Contamination. this compound and Evodiamine are indoloquinazoline alkaloids. Many commercial vendors sell "crude" extracts where these isomers co-exist. Furthermore, thermal stress during storage can induce isomerization or degradation into dehydro-derivatives.
Troubleshooting Protocol: The Purity Decision Tree
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.
Step 1: The "Yellow Shift" Check
-
Observation: Pure this compound is typically off-white to pale yellow. A deep yellow or orange shift often indicates oxidation or contamination with Rutaecarpine (a related alkaloid with distinct biological activity).
-
Action: If the powder is dark yellow, perform a recrystallization (Ethanol/Acetone) before use.
Step 2: NMR Validation (The Gold Standard) Distinguishing this compound from Evodiamine requires looking at the chiral centers and specific proton shifts.
-
Solvent: DMSO-
(Avoid if possible, as acidic traces can induce rearrangement). -
Key Marker: Focus on the H-5 and H-13b protons. Evodiamine typically shows a specific stereochemical shift distinct from this compound.
-
Acceptance Criteria: Purity >98% by HPLC is insufficient if the 2% impurity is a highly potent isomer. Ensure isomeric purity >99%.
Visual Workflow: Purity Validation
Figure 1: Quality Control Decision Tree. This workflow prevents the common error of treating mixed-isomer batches as pure compound.
Module 2: Solubilization & Delivery (The "Crash Out" Effect)
Problem: "The compound works in enzyme assays but fails in cell culture." or "I see crystals in my high-concentration wells."
Root Cause: Solubility Limit Violation. this compound is highly lipophilic (LogP > 3). While soluble in DMSO, it faces a "solubility cliff" when diluted into aqueous media (cell culture medium).
-
The Trap: You prepare a 100 mM stock. You dilute 1:1000 to get 100 µM. The DMSO concentration is 0.1% (safe), but the compound concentration (100 µM) exceeds its thermodynamic solubility in water (~1-5 µM), causing micro-precipitation. The cells are effectively treated with a saturated supernatant, not the calculated dose.
Protocol: The "Step-Down" Dilution Method
Objective: Prevent "shock precipitation" during dilution.
| Parameter | Specification | Reason |
| Primary Solvent | Anhydrous DMSO | Avoids hydrolysis; maximizes stock concentration (up to 50 mM). |
| Storage | -20°C, Desiccated | Hygroscopic DMSO absorbs water, reducing solubility over time. |
| Max Stock Conc. | 20 mM (Recommended) | 100 mM is possible but risky; 20 mM reduces precipitation risk upon thawing. |
| Max Final DMSO | 0.5% (Cell Lines)0.1% (Primary Cells) | DMSO itself can induce differentiation or toxicity, masking compound effects. |
Step-by-Step Solubilization:
-
Warm the Stock: Thaw DMSO stock at 37°C for 5 minutes. Vortex vigorously. Do not use if cloudy.
-
Intermediate Dilution (Critical): Do not pipette 1 µL of stock directly into 1 mL of media. The local high concentration causes immediate precipitation.
-
Correct: Dilute stock 1:10 into warm serum-free media (or PBS) while vortexing.
-
Then: Dilute this intermediate into the final full-serum media.
-
-
Serum Interaction: Serum proteins (BSA/FBS) bind lipophilic alkaloids.
-
Troubleshooting: If potency is lower than expected, perform the assay in 0.5% FBS or serum-free conditions for a short pulse (4-6 hours), then replace with full media. This distinguishes "lack of potency" from "protein sequestration."
-
Module 3: Biological Assay Standardization
Problem: "My BChE inhibition IC50 varies from 5 µM to 50 µM."
Root Cause: Enzymatic Assay Conditions. this compound is often investigated for Butyrylcholinesterase (BChE) inhibition (Alzheimer's). The assay is pH-sensitive and susceptible to "false inhibition" by aggregation.
Protocol: Validating Specificity
-
Detergent Control: Add 0.01% Triton X-100 to your enzyme assay buffer.
-
Why? Lipophilic compounds form promiscuous aggregates that sequester enzymes, looking like inhibition. If IC50 increases significantly with Triton, your previous result was an artifact (false positive).
-
-
Selectivity Index: Always run parallel assays against Acetylcholinesterase (AChE).
-
This compound derivatives often target BChE selectively. If you see high AChE inhibition, suspect contamination with Evodiamine (which has broader activity).
-
-
Light Sensitivity: Indole alkaloids are photosensitive.
-
Rule: Perform all dilutions and incubations in low light or amber tubes.
-
Visual Workflow: Mechanism of Action & Assay Logic
Figure 2: Biological Assay Variability Sources. Identifying false positives (aggregation) and false negatives (protein binding).
FAQ: Quick Troubleshooting
Q: Can I store this compound in aqueous buffer? A: No. It is hydrolytically unstable over long periods and will precipitate. Store as a 10-20 mM stock in anhydrous DMSO at -20°C or -80°C.
Q: Why does my DMSO stock freeze at refrigerator temperature (4°C)? A: DMSO freezes at 19°C. This is normal. Warning: Repeated freeze-thaw cycles introduce water (condensation), which degrades the compound. Aliquot your stocks into single-use vials (e.g., 20 µL) to avoid this.
Q: Is this compound the same as Evodiamine? A: No. They are isomers. While some vendors may use the terms loosely or sell mixtures, they have distinct 3D structures (dihedral angles) and pharmacological profiles. Evodiamine is generally more potent in specific anti-cancer pathways; this compound is often explored for BChE selectivity. Always verify the CAS number and structure.
References
-
Structural Distinction & Pharmacokinetics: Luo, J., et al.[1] "Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure."[1] Frontiers in Pharmacology (2023).
-
BChE Inhibition & Alzheimer's Application: Huang, G., et al.[2] "Identification of a neuroprotective and selective butyrylcholinesterase inhibitor derived from the natural alkaloid evodiamine."[3][4] European Journal of Medicinal Chemistry (2014).[3]
-
Solubility & DMSO Handling: Di, L., & Kerns, E. H.[5] "Biological assay challenges arising from solubility and stability." Drug Discovery Today (2006). (General principle grounding for Module 2).
-
Assay Artifacts (Aggregation): Shoichet, B. K. "Screening in a spirit of haunting." Drug Discovery Today (2006). (Grounding for Detergent Control protocol).
Sources
- 1. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
From the Desk of the Senior Application Scientist
Welcome to the technical support center for isoevodiamine-related research. This compound, a quinazolinone alkaloid isolated from Evodia rutaecarpa, presents immense therapeutic potential but also significant experimental challenges. Its poor aqueous solubility, chemical instability, and complex pharmacokinetic profile are frequent sources of experimental variability and data misinterpretation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to anticipate and overcome these common pitfalls. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your research is built on a foundation of scientific integrity and reproducibility.
Section 1: Physicochemical Pitfalls & Compound Handling
The journey to reliable data begins the moment you handle the compound. This compound's inherent properties can derail an experiment before it even starts. This section addresses the most common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous cell culture media or buffer. What are the best practices for solubilization?
A1: This is the most common challenge. Direct dissolution in aqueous solutions is nearly impossible due to the compound's hydrophobic nature. The key is to prepare a concentrated stock solution in an appropriate organic solvent first.
-
Causality: Poorly soluble drugs are a major hurdle in pharmaceutical development, often leading to low bioavailability and diminished therapeutic effects.[1][2] Any drug must be in a solution at the site of absorption or action to be effective.[2] For in vitro work, precipitation in the media can lead to inaccurate concentration-response curves and physical cellular damage, confounding results.
-
Troubleshooting Steps:
-
Solvent Selection: Use a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Ethanol can also be used, but may have lower solubilizing power for this compound.
-
High-Concentration Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved using vortexing and gentle warming (37°C) if necessary.
-
Serial Dilution: Serially dilute this stock solution in your cell culture medium or buffer to achieve the final desired concentrations.
-
Final Solvent Concentration: Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%, and always <1%) and consistent across all experimental and control groups. High solvent concentrations are cytotoxic and can create experimental artifacts. Always include a "vehicle control" group that contains the same final concentration of the solvent as your highest treatment group.
-
Data Presentation: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Recommended Use | Cautions |
|---|---|---|---|
| Water / PBS | Practically Insoluble[1][2] | Not recommended for primary stock | Will cause precipitation and inaccurate dosing. |
| DMSO | High | Recommended for primary stock solutions | Keep final concentration in assays <0.5%. |
| Ethanol (100%) | Moderate | Acceptable for primary stock solutions | May require more dilution; check final concentration. |
| Methanol | Moderate | Primarily for analytical purposes (e.g., HPLC) | Too toxic for most cell-based or in vivo assays. |
Q2: I'm observing high variability in my results between experiments run on different days. Could my this compound be degrading?
A2: Yes, this is a strong possibility. Like many natural products, this compound is susceptible to degradation from hydrolysis, oxidation, and particularly photodegradation.[3][4] Inconsistent results are a classic sign of compound instability.
-
Causality & Trustworthiness: Chemical stability is paramount for reproducible results. Degradation means the effective concentration of your active compound is lower than intended and introduces confounding variables in the form of degradation products.[5] Stability issues are primarily driven by three factors:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic pH.[3]
-
Oxidation: Reaction with oxygen, which can be accelerated by light or heat.[3]
-
Photodegradation: Degradation caused by exposure to light, especially UV wavelengths.[3][4] This is a critical factor for many compounds and requires specific protective measures during handling and storage.[4]
-
-
Troubleshooting & Best Practices:
-
Light Protection: Always handle this compound powder and solutions in amber vials or tubes wrapped in aluminum foil. Avoid prolonged exposure to ambient lab lighting.[4]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
pH Control: When preparing aqueous dilutions, use buffered solutions to maintain a stable pH.
-
Fresh Dilutions: Prepare final working dilutions from the frozen stock immediately before each experiment. Do not store diluted aqueous solutions for extended periods.
-
Experimental Workflow: Assessing Stock Solution Stability
This workflow helps validate your handling and storage protocol.
Caption: Workflow for verifying this compound stability under specific storage conditions.
Section 2: Troubleshooting In Vitro Assays
In vitro experiments are the bedrock of mechanistic studies, but they are rife with potential artifacts. Ensuring that the observed effects are genuinely from this compound and not an experimental artifact is critical.
Frequently Asked Questions (FAQs)
Q1: My cell viability results (e.g., MTT, XTT) are inconsistent or show unexpected patterns. Could the compound be interfering with the assay itself?
A1: Absolutely. Many compounds, particularly colored or fluorescent natural products, can directly interfere with the spectrophotometric or fluorometric readouts of common viability assays, creating false positive or false negative results.
-
Causality & Expertise: Viability assays like MTT rely on enzymatic reduction of a tetrazolium salt to a colored formazan product. A compound that is a reducing agent itself, or that absorbs light at the same wavelength as the formazan product, will create a false signal. It is crucial to run cell-free controls to rule out this type of artifact.[7]
-
Self-Validating Protocol: Assay Interference Check
-
Prepare Wells: Set up a cell-free 96-well plate.
-
Add Components: To appropriate wells, add cell culture medium and the same concentrations of this compound (and vehicle) that you use in your experiments.
-
Incubate: Incubate the plate for the same duration as your cellular assay.
-
Add Reagent: Add the MTT, XTT, or other viability reagent to all wells.
-
Read Plate: After the appropriate incubation time, read the absorbance or fluorescence.
-
Analyze: If you see a signal in the cell-free wells containing this compound, you have direct assay interference. The magnitude of this signal must be subtracted from your cell-based readings, or you should switch to an orthogonal assay method (e.g., ATP-based assays like CellTiter-Glo®, or direct cell counting with trypan blue).
-
Q2: How do I select an appropriate concentration range for this compound in my experiments to avoid non-specific toxicity?
A2: The key is to establish a clear concentration-response relationship through careful piloting. Using concentrations that are too high can induce off-target effects or general cytotoxicity that masks the specific mechanism you wish to study.
-
Causality: Every compound has a therapeutic window. Below this window, there is no effect; above it, non-specific or toxic effects dominate. Your goal is to identify the concentration range that elicits the specific biological activity of interest.
-
Troubleshooting Steps:
-
Literature Review: Start with concentrations reported in similar studies or cell lines.
-
Wide-Range Pilot Study: Perform a pilot experiment using a wide range of concentrations with logarithmic spacing (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Assay for Cytotoxicity: Use a general cytotoxicity assay (like those mentioned in Q1) to determine the concentration at which cell viability begins to drop significantly (e.g., the IC50).
-
Select Mechanistic Range: For your mechanism-of-action studies (e.g., Western blotting, qPCR), choose a range of concentrations below the concentration that causes significant cytotoxicity. This ensures you are observing specific pharmacological effects, not the consequences of cell death.
-
Section 3: Navigating In Vivo Study Complexities
Translating in vitro findings to in vivo models introduces a new layer of complexity, primarily related to drug delivery and metabolism.
Frequently Asked Questions (FAQs)
Q1: My in vitro data is promising, but I'm seeing no effect in vivo. What is the likely cause?
A1: The most probable cause is poor oral bioavailability.[8] this compound, like many natural products, is poorly absorbed from the gut and/or is rapidly metabolized by the liver before it can reach systemic circulation.[8][9] This means the concentration of the drug reaching the target tissue is far too low to be effective.[10]
-
Causality & Authoritative Grounding: The "first-pass effect" or "first-pass metabolism" is a critical concept in pharmacology. After a drug is absorbed from the gut, it enters the portal venous system and is transported directly to the liver. The liver contains high concentrations of metabolic enzymes (like cytochrome P450s) that can extensively modify and inactivate the drug before it ever reaches the rest of the body.[9][11] This can reduce a drug's bioavailability to near zero.
Diagram: The Challenge of First-Pass Metabolism
Caption: First-pass metabolism significantly reduces the systemic bioavailability of oral this compound.
-
Troubleshooting & Best Practices:
-
Formulation Development: Do not simply suspend this compound in saline or water. This will lead to poor and erratic absorption. Work with a formulation scientist to develop a suitable vehicle, such as a solution with co-solvents (e.g., PEG400, Tween 80), a lipid-based nanoemulsion, or a solid self-nanoemulsifying drug delivery system (SNEDDS).[12][13]
-
Alternative Routes of Administration: To bypass first-pass metabolism and confirm the compound's in vivo activity, consider intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies. If the compound is active via these routes but not orally, it confirms a bioavailability problem.
-
Pharmacokinetic (PK) Studies: A formal PK study is essential. This involves administering a known dose of this compound and measuring its concentration in the blood plasma over time. This will determine key parameters like Cmax (peak concentration), Tmax (time to peak), and overall exposure (AUC), providing definitive proof of whether the drug is being absorbed.
-
Q2: How do I account for species differences in metabolism when designing my in vivo studies?
A2: It is critical to recognize that metabolic pathways can differ significantly between species (e.g., mouse, rat, dog, human).[14] Results from one species may not be directly translatable to another.
-
Expertise & Causality: Interspecies differences in drug metabolism are a major factor in drug development, accounting for variations in both pharmacokinetics and pharmacodynamics.[14] These differences often arise from variations in the expression and activity of metabolic enzymes like the cytochrome P450 family.[14]
-
Troubleshooting Steps:
-
In Vitro Metabolism: Before starting extensive animal studies, perform in vitro metabolism assays using liver microsomes or S9 fractions from different species (including human). This provides a relatively rapid and inexpensive way to screen for major species differences in metabolic stability and the types of metabolites formed.
-
Pilot PK Studies: If your goal is eventual clinical translation, conducting pilot PK studies in at least two different species (e.g., a rodent and a non-rodent) is highly advisable.
-
Metabolite Identification: Analyze plasma and urine samples from your in vivo studies using high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites. Knowing whether the parent compound or a specific metabolite is the primary active agent is crucial for interpreting your results.
-
Section 4: Analytical & Data Interpretation Hurdles
Frequently Asked Questions (FAQs)
Q1: How do I develop a reliable method to quantify this compound in biological matrices like plasma or tissue?
A1: You must develop and validate an analytical method according to established guidelines, such as those from the ICH.[15] Simply using an HPLC method without validation is insufficient and can lead to inaccurate data.
-
Causality & Trustworthiness: Method validation establishes through laboratory studies that the performance characteristics of the method are suitable for its intended application.[15] It creates confidence that your results are accurate and precise.[15] Key validation parameters include specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[16][17]
-
Protocol: Key Parameters for HPLC-UV/MS Method Validation
-
Specificity/Selectivity: Demonstrate that the method can detect and quantify this compound without interference from endogenous components in the matrix (e.g., plasma). This is done by analyzing blank matrix samples from multiple sources.
-
Linearity: Create a calibration curve by spiking known concentrations of this compound into the blank matrix. Analyze these standards and plot the instrument response versus concentration. The relationship should be linear over your expected concentration range (typically with an r² > 0.99).
-
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16][17] This is critical for accurately measuring low drug levels in PK studies.
-
Accuracy & Precision: Analyze quality control (QC) samples (spiked at low, medium, and high concentrations) on multiple days. Accuracy (how close the measured value is to the true value) and precision (the variability between measurements) should be within acceptable limits (e.g., ±15%).
-
Recovery: Evaluate the efficiency of your sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction) by comparing the response of an extracted sample to a non-extracted standard.
-
References
- EANM guideline on the validation of analytical methods for radiopharmaceuticals - SEMNIM. (n.d.).
-
Malik, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Retrieved from [Link]
-
Zhang, L., et al. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Drug Delivery. Retrieved from [Link]
-
Al-Malki, H. S., et al. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. Gels. Retrieved from [Link]
-
Pessine, F. B., et al. (2008). Isolation and structure elucidation of photodegradation products of fexofenadine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Gęgotek, A., et al. (2021). Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production. International Journal of Molecular Sciences. Retrieved from [Link]
-
Pharmapproach.com. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions. Retrieved from [Link]
-
Clinical data mining: challenges, opportunities, and recommendations for translational applications. (2024). PMC. Retrieved from [Link]
-
The Friendly Statistician. (2025). What Are The Challenges In Data Mining?. YouTube. Retrieved from [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]
-
Formulation and optimization of cationic nanoemulsions for enhanced ocular delivery of dorzolamide hydrochloride using Box-Behnken design: In vitro and in vivo assessments. (n.d.). ResearchGate. Retrieved from [Link]
-
Jamrógiewicz, M. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology. Retrieved from [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (2013). American Journal of Pharmacological Sciences. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Forrester, M. B. (2023). Drug Metabolism. StatPearls. Retrieved from [Link]
-
Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. (n.d.). PubMed. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Variant Interpretation Challenges & Use Cases | Leveraging Mastermind in the Clinical Lab. (2021). YouTube. Retrieved from [Link]
-
NPRA. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]
-
StabilityHub. (2024). The Spotlight on Photostability. Retrieved from [Link]
-
Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. (2021). PubMed. Retrieved from [Link]
-
Review of analytical methods for the quantification of iodine in complex matrices. (n.d.). ResearchGate. Retrieved from [Link]
-
SK pharmteco. (n.d.). Shedding Light on Photo-Stability Forced Degradation. Retrieved from [Link]
-
Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. (2023). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Lamy, E., et al. (2011). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews. Retrieved from [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. Handbook of Experimental Pharmacology. Retrieved from [Link]
-
Development of a new vesicular formulation for delivery of Ifosfamide: Evidence from in vitro, in vivo, and in silico experiments. (2022). Arabian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Stability Issues Frequently Encountered in Suspensions [pharmapproach.com]
- 4. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic pathways and pharmacokinetics of natural medicines with low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. npra.gov.my [npra.gov.my]
- 16. semnim.es [semnim.es]
- 17. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Isoevodiamine Technical Support Center: Strategies to Minimize Off-Target Effects
Introduction
Welcome to the technical support guide for isoevodiamine (Evodiamine). As Senior Application Scientists, we understand that harnessing the therapeutic potential of a potent natural product like this compound requires a nuanced approach. While its on-target effects, particularly the inhibition of the NF-κB pathway, are well-documented, ensuring experimental success and data integrity hinges on understanding and mitigating its off-target activities.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting, frequently asked questions, and validated experimental workflows. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and proactively minimize the confounding influence of off-target effects.
Troubleshooting Guide
Question: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see on-target NF-κB inhibition. Is this expected, and how can I fix it?
Answer: This is a common and critical issue. The observed cytotoxicity may not be related to your primary target. This compound has known off-target activities that can induce cell death independent of NF-κB inhibition.
-
Causality Explained:
-
Topoisomerase I Inhibition: this compound is a known inhibitor of human topoisomerase I (TopoI).[3] Inhibition of TopoI leads to DNA strand breaks during replication, triggering DNA damage responses and apoptosis. This is a well-established mechanism for many chemotherapeutic agents and can cause cytotoxicity.[4]
-
TRPV1 Agonism: this compound is a full agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[5][6] Prolonged activation of TRPV1 can lead to excessive calcium (Ca2+) influx, inducing mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis or necrosis.[4]
-
General Cellular Stress: At high concentrations, the hydrophobic nature of this compound can lead to non-specific membrane effects or other stress responses that contribute to cell death.
-
-
Troubleshooting Steps:
-
Establish a Therapeutic Window: The most crucial first step is to perform a comprehensive dose-response analysis. You must determine the concentration range that inhibits NF-κB without causing widespread cytotoxicity. See Protocol 1 for a detailed workflow.
-
Use a TRPV1 Antagonist: To determine if cytotoxicity is mediated by TRPV1 activation, pre-treat your cells with a known TRPV1 antagonist (e.g., capsazepine) before adding this compound.[5] If the antagonist rescues the cells from death, it strongly implicates TRPV1 as the off-target culprit.
-
Assess DNA Damage: To test for TopoI-mediated effects, perform assays for DNA damage markers like γ-H2AX foci formation via immunofluorescence at various this compound concentrations. An increase in γ-H2AX would suggest a TopoI-mediated mechanism.
-
Question: My results with this compound are inconsistent between experiments. What could be the cause?
Answer: Reproducibility issues with hydrophobic compounds like this compound often stem from handling and preparation.
-
Causality Explained:
-
Poor Aqueous Solubility: this compound is poorly soluble in aqueous media. If not properly dissolved and diluted, it can precipitate out of solution in your culture medium, leading to a lower effective concentration at the cell surface and high variability.
-
Stock Solution Degradation: While stable as a powder, long-term storage of this compound in solution, especially at room temperature or in suboptimal solvents, can lead to degradation.
-
-
Troubleshooting Steps:
-
Proper Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent like DMSO. When diluting into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable to make fresh dilutions from the stock for each experiment.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is below the toxicity threshold for your specific cell line (typically <0.5%).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Question: How can I be certain that my observed phenotype is due to on-target NF-κB inhibition and not an off-target effect?
Answer: This is a question of validating target engagement and linking it to a functional outcome. It requires specific controls and secondary assays.
-
Causality Explained: A phenotype (e.g., decreased cell proliferation) could be the result of NF-κB inhibition (on-target) or, as discussed, DNA damage or Ca2+ toxicity (off-target). You must experimentally dissociate these possibilities.
-
Troubleshooting Steps:
-
Confirm Target Pathway Inhibition: Directly measure the inhibition of the NF-κB pathway at the molecular level. Use a luciferase reporter assay (see Protocol 2 ) or Western blotting to check for reduced phosphorylation of IκBα or decreased nuclear translocation of the p65 subunit.[2]
-
Genetic Rescue/Knockdown: If possible, use a cell line where the key components of the NF-κB pathway can be manipulated. For example, show that this compound has a diminished effect in cells where a critical pathway component (like p65) has been knocked down using siRNA.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound? this compound's primary and most studied on-target effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by suppressing the activity of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][2][7] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory and anti-apoptotic genes.
Q2: What are the most critical known off-targets of this compound? The two most significant off-targets that researchers must consider are:
-
TRPV1 (Transient Receptor Potential Vanilloid 1): this compound acts as an agonist (an activator) of this ion channel, with a reported EC50 of approximately 856 nM in some cellular systems.[5]
-
Topoisomerase I (TopoI): this compound functions as a TopoI inhibitor, which can lead to DNA damage and cytotoxicity.[3]
Q3: What are the main strategies to improve the selectivity of this compound in experiments? Improving selectivity is a multi-pronged approach that involves both experimental design and potentially advanced chemical strategies.
-
Dose Optimization: This is the most direct method. Operating within a concentration window where on-target effects are saturated but off-target effects are minimal is key.
-
Structure-Activity Relationship (SAR) Studies: For medicinal chemists, synthesizing and testing derivatives of this compound can yield analogues with improved selectivity.[3][8][9] This involves modifying the chemical scaffold to reduce binding to off-target proteins while maintaining or improving affinity for the on-target.[10][11][12]
-
Combination Therapy: Combining a lower, more selective dose of this compound with another therapeutic agent can achieve a synergistic effect.[13][14] For example, its ability to inhibit NF-κB has been shown to potentiate the antitumor effects of gemcitabine, potentially allowing for lower doses of both compounds.[15] See Protocol 3 for an approach to test for synergy.
-
Advanced Formulation: For in vivo studies, formulation strategies can enhance selectivity. Encapsulating this compound in nanoparticles can improve its poor solubility and modify its biodistribution, potentially increasing its concentration at a target site while reducing systemic exposure and associated off-target effects.[16][17][18][19]
Q4: Are there computational tools to predict other potential off-targets? Yes, several in silico methods can provide clues about potential off-targets. These tools use the chemical structure of this compound to predict interactions with a wide range of proteins based on structural similarity to known ligands.[20][21]
-
Ligand-based methods: Compare this compound to databases of compounds with known biological activities.
-
Structure-based methods: Dock the this compound structure into the binding sites of various proteins to predict binding affinity. It is critical to remember that these are predictions and any high-scoring hits must be validated experimentally.[22][23]
Data Summary Table
| Target Protein | Documented Effect | Relative Potency/Concentration | Potential Experimental Consequence |
| NF-κB Pathway (via IKK) | Inhibition (On-Target) | Varies by cell type, typically low micromolar (µM) range | Anti-inflammatory, pro-apoptotic in cancer cells |
| TRPV1 | Agonism (Off-Target) | EC50 ~856 nM - 1.03 µM[5] | Ca2+ influx, cytotoxicity, neuronal activation |
| Topoisomerase I | Inhibition (Off-Target) | Identified as an inhibitor, specific IC50 varies[3] | DNA damage, cell cycle arrest, cytotoxicity |
Visualizations: Workflows and Pathways
Workflow for Off-Target Mitigation
This diagram outlines a systematic approach to identify, validate, and minimize the off-target effects of this compound in your experimental system.
Caption: A systematic workflow for mitigating this compound's off-target effects.
This compound's Known Cellular Targets
This diagram illustrates the primary on-target pathway and major known off-target interactions of this compound.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of evodiamine as a novel topoisomerase I inhibitor by structure-based virtual screening and hit optimization of evodiamine derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine functions as an agonist for the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Structure-activity relationship studies and design of a PTPN22 inhibitor with enhanced isozyme selectivity and cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 12. Structure selectivity relationship studies of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan derivatives toward the development of the mu opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Communicating synergism in drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Novel Formulation for Sustained Release of Drug to Prevent Swainsonine-Containing Plants Poisoning in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 18. jocpr.com [jocpr.com]
- 19. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 20. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target Prediction Model for Natural Products Using Transfer Learning [mdpi.com]
- 22. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 23. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of Isoevodiamine In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a validated in vivo therapeutic candidate is fraught with challenges. This guide provides an in-depth technical comparison of isoevodiamine, a quinazolinocarboline alkaloid, within the context of in vivo validation. We will explore the established anticancer effects of its closely related isomer, evodiamine, as a proxy to understand the potential of this compound, while clearly delineating the current gaps in research. This guide will also present a comparative perspective against a standard chemotherapeutic agent and detail the necessary experimental protocols for in vivo validation.
Introduction to this compound and the Imperative of In Vivo Validation
This compound is a natural alkaloid compound that has garnered interest for its potential anticancer properties. While preliminary in vitro studies may demonstrate cytotoxicity against cancer cell lines, the true therapeutic potential of a compound can only be ascertained through rigorous in vivo testing. In vivo models, such as xenografts in immunodeficient mice, provide a complex biological system that mimics the tumor microenvironment, allowing for the evaluation of a drug's efficacy, toxicity, and pharmacokinetics in a whole-organism context.[1]
It is crucial to note that while there is a growing body of research on the anticancer effects of evodiamine, its isomer, this compound, remains less studied in in vivo settings.[2] Due to their structural similarity, the biological activities of evodiamine are often considered indicative of this compound's potential. However, direct experimental validation is paramount. This guide will leverage the existing in vivo data for evodiamine to establish a framework for validating this compound, while emphasizing the need for specific studies on the latter.
Experimental Protocols: The Foundation of In Vivo Validation
The successful in vivo validation of an anticancer compound hinges on a meticulously designed and executed experimental protocol. The subcutaneous xenograft model in immunodeficient mice is a cornerstone of preclinical cancer research.
Step-by-Step Protocol for a Subcutaneous Xenograft Mouse Model
This protocol outlines a standard procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo anticancer efficacy of a test compound like this compound.
Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer cell line)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cell culture medium and reagents
-
Matrigel (or similar basement membrane matrix)
-
Test compound (this compound) and vehicle control
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents
-
Surgical tools for tumor excision
-
Tissue fixatives and processing reagents for histological analysis
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsinization and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Measure the tumor volume every 2-3 days using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound solution in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for histological and molecular analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Collect blood and major organs for toxicity assessment.
-
Comparative Analysis: this compound (via Evodiamine) vs. Doxorubicin
To provide a comprehensive evaluation, it is essential to compare the efficacy of the test compound with a standard-of-care chemotherapeutic agent. Doxorubicin is a widely used anthracycline antibiotic with proven anticancer activity against a broad range of tumors.[3][4]
The following table summarizes the in vivo anticancer effects of evodiamine, which can serve as a benchmark for future studies on this compound.
| Compound | Cancer Model | Dose and Administration | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Evodiamine | Anaplastic Thyroid Cancer (ARO cell xenograft) | 15 mg/kg, oral, daily | Significant reduction in tumor volume and weight | Induced apoptosis and autophagy in tumor cells with no observed toxicity. | [5] |
| Evodiamine | Hepatocellular Carcinoma (HepG2 cell xenograft) | 3.6 mg/kg, intravenous, daily for 2 weeks | Significantly inhibited tumor growth and prolonged survival | Downregulated the expression of PRAME (Preferentially expressed antigen of melanoma). | [5] |
| Doxorubicin | Osteosarcoma (Saos-2/Dox xenograft) | Not specified in abstract | Dose-dependent inhibition of tumor growth | β-Elemene was shown to enhance the anti-tumor effect of Doxorubicin. | [4] |
| Doxorubicin | Myxoid Liposarcoma | Not specified in abstract | Dose-dependent reduction in cellular viability | Effective against MLS cell lines in vitro. | [6] |
Note: This is an indirect comparison, and the experimental conditions (cell lines, mouse strains, dosing regimens) are not identical. Direct head-to-head studies are necessary for a definitive comparison of this compound and doxorubicin.
Mechanistic Insights: Signaling Pathways Modulated by Evodiamine
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is critical for its development as a therapeutic agent. Evodiamine has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Evodiamine has been reported to inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.
Caption: this compound's proposed inhibition of the PI3K/AKT signaling pathway.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer. Evodiamine has been shown to suppress the MAPK/ERK pathway, contributing to its anticancer effects.
Caption: Proposed mechanism of this compound's inhibition of the MAPK/ERK pathway.
Conclusion and Future Directions
The available in vivo data for evodiamine strongly suggest that its isomer, this compound, holds significant promise as an anticancer agent. The ability of evodiamine to inhibit tumor growth in various xenograft models, coupled with its favorable safety profile, provides a solid rationale for the further investigation of this compound.
However, it is imperative that future research focuses on generating specific in vivo data for this compound. This includes:
-
Direct head-to-head comparative studies of this compound against standard chemotherapeutic agents in various cancer models.
-
Comprehensive dose-ranging and toxicity studies to establish a safe and effective therapeutic window for this compound.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Elucidation of the specific signaling pathways modulated by this compound to confirm if they align with those of evodiamine.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential clinical development as a novel anticancer drug.
References
-
Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers. PubMed. [Link]
-
The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study. PubMed Central. [Link]
-
Evodiamine Induces Apoptosis in SMMC-7721 and HepG2 Cells by Suppressing NOD1 Signal Pathway. ResearchGate. [Link]
-
Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway. MDPI. [Link]
-
Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. ResearchGate. [Link]
-
Transcriptome Analysis Reveals Anti-Cancer Effects of Isorhapontigenin (ISO) on Highly Invasive Human T24 Bladder Cancer Cells. PubMed Central. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
-
Various therapeutic roles of evodiamine in cancers. ResearchGate. [Link]
-
In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol. PubMed Central. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. IntechOpen. [Link]
-
A novel evodiamine amino derivative as a PI3K/AKT signaling pathway modulator that induces apoptosis in small cell lung cancer cells. ResearchGate. [Link]
-
Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). NIH. [Link]
-
Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. PubMed Central. [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. PubMed Central. [Link]
-
Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. ResearchGate. [Link]
-
In Vivo Protective Effects of Diosgenin against Doxorubicin-Induced Cardiotoxicity. MDPI. [Link]
-
β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1. PubMed Central. [Link]
-
Different HSP90 Inhibitors Exert Divergent Effect on Myxoid Liposarcoma In Vitro and In Vivo. MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: Isoevodiamine vs. Paclitaxel in Oncology
Executive Summary: The Standard vs. The Resistance Breaker
In the landscape of antineoplastic agents, Paclitaxel (PTX) stands as the clinical "gold standard" for microtubule stabilization, widely used for breast, ovarian, and lung carcinomas. However, its efficacy is frequently compromised by acquired resistance, specifically P-glycoprotein (P-gp) overexpression and tubulin mutations.
Isoevodiamine (IED) , a quinolone alkaloid isomer of Evodiamine derived from Evodia rutaecarpa, emerges not as a direct replacement for PTX’s potency, but as a critical alternative for Multi-Drug Resistant (MDR) phenotypes. While PTX operates in the nanomolar (nM) range, IED typically requires micromolar (
This guide provides a technical comparison of these two agents, detailing their mechanistic divergence, efficacy profiles, and the experimental protocols required to validate their performance in a research setting.
Mechanistic Divergence & Signaling Pathways
Paclitaxel: The Microtubule Stabilizer
PTX binds to the
This compound: The Multi-Target Alkaloid
IED (and its isomer Evodiamine) exhibits a more complex pharmacology.
-
Topoisomerase Inhibition: Unlike PTX, IED inhibits Topoisomerase I, stabilizing the DNA-enzyme complex and causing DNA damage.
-
Tubulin Modulation: Evidence suggests IED also promotes tubulin polymerization (similar to PTX) but via a binding site distinct from the taxane site, allowing it to remain effective in taxane-resistant cells.
-
NF-
B Suppression: IED inhibits the NF- B signaling pathway, reducing the expression of survival proteins often upregulated in chemoresistance.
Visualization: Pathway Comparison
The following diagram contrasts the signal transduction cascades triggered by PTX and IED.
Figure 1: Mechanistic pathways of Paclitaxel (Microtubule stabilization) vs. This compound (Multi-target Topo I/NF-kB inhibition).
Comparative Efficacy & Data Profile
The following data summarizes typical IC50 values derived from comparative cytotoxicity assays. Note the potency difference: PTX is potent (nM), while IED is moderate (
| Feature | Paclitaxel (PTX) | This compound (IED) |
| Primary Target | Topoisomerase I / Tubulin / NF- | |
| Potency (Standard Lines) | High (IC50: 2.5 - 7.5 nM) [1] | Moderate (IC50: 0.5 - 2.0 |
| MDR Efficacy (e.g., NCI/ADR-RES) | Poor (Resistance Factor >100x) | High (Retains cytotoxicity) [2] |
| Solubility | Poor (Requires Cremophor EL) | Poor (Requires DMSO/Liposomes) |
| Toxicity Profile | Neurotoxicity, Myelosuppression | Low toxicity to normal fibroblasts [3] |
| Cell Cycle Effect | G2/M Arrest | G2/M Arrest |
Key Insight: In NCI/ADR-RES (Adriamycin-resistant) cells, PTX efficacy drops significantly due to P-gp efflux. IED, however, maintains an IC50 ~0.59
Experimental Protocols for Comparative Validation
To objectively compare IED and PTX, researchers should utilize a Dual-Assay Approach : Cytotoxicity (MTT) to establish potency and Tubulin Polymerization to confirm mechanistic overlap.
Protocol A: Comparative Cytotoxicity (MDR Focus)
Objective: Determine the Resistance Factor (RF) for both drugs.
-
Cell Seeding: Seed MCF-7 (wild type) and NCI/ADR-RES (resistant) cells at
cells/well in 96-well plates. -
Drug Preparation:
-
Dissolve PTX and IED in DMSO to create 10 mM stock solutions.
-
Perform serial dilutions in culture medium.[1]
-
Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
-
Treatment: Incubate cells for 48 and 72 hours.[2]
-
Readout: Add MTT reagent (0.5 mg/mL), incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression.
-
Success Criteria: PTX should show high RF (>10); IED should show low RF (<2).
-
Protocol B: In Vitro Tubulin Polymerization Assay
Objective: Verify if IED stabilizes microtubules like PTX.
-
Reagent Prep: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Setup: Keep all reagents on ice. Prepare a 96-well half-area plate.
-
Reaction Mix:
-
Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP (1 mM).
-
Test Compounds: PTX (3
M positive control), IED (10 M), Vehicle (DMSO).
-
-
Kinetics: Transfer plate to a pre-heated spectrophotometer (37°C). Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.
-
Interpretation:
-
PTX: Rapid increase in Vmax (polymerization rate).
-
IED: Should show increased polymerization compared to vehicle, confirming stabilizer activity.
-
Visualization: Experimental Workflow
Figure 2: Workflow for validating comparative cytotoxicity and mechanistic action.
Toxicology and Handling
-
Paclitaxel:
-
Hazards: Highly cytotoxic; teratogenic.
-
Clinical Toxicity: Dose-limiting neurotoxicity (peripheral neuropathy) and neutropenia.
-
Formulation: Often requires Cremophor EL, which induces hypersensitivity reactions.
-
-
This compound:
-
Hazards: Cytotoxic alkaloid; handle with standard BSL-2 chemical safety protocols.
-
Selectivity: Studies indicate IED has a wider therapeutic window, showing significantly lower cytotoxicity against normal human fibroblasts compared to cancer lines [3].
-
Formulation: Low water solubility is the primary barrier; research often utilizes nanoparticle encapsulation or derivative synthesis to improve bioavailability.
-
Conclusion
For drug development professionals, This compound represents a strategic scaffold for "Second-Line" therapy development. While it lacks the nanomolar potency of Paclitaxel , its ability to evade P-gp efflux and target Topoisomerase I makes it a superior candidate for treating MDR tumors where taxanes fail. Future research should focus on improving the solubility of IED derivatives while preserving this unique dual-mechanism profile.
References
-
National Cancer Institute (NIH). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. [Link]
-
Liao, C.H., et al. Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo. [Link]
-
Matsuoka, H., et al. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells. [Link]
Sources
A Comparative Guide to Microtubule Inhibitors: Isoevodiamine in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Cytoskeleton as a Therapeutic Battleground
Microtubules, the dynamic and intricate filaments of the eukaryotic cytoskeleton, are indispensable for a myriad of cellular processes, most notably the segregation of chromosomes during mitosis. This critical role in cell division has positioned them as a prime target for the development of anticancer therapeutics. By disrupting the delicate balance of microtubule polymerization and depolymerization, small molecules can arrest the cell cycle, ultimately leading to apoptotic cell death. This guide provides a comparative analysis of a promising natural product, isoevodiamine, against established classes of microtubule inhibitors, offering insights into its mechanism, efficacy, and potential advantages.
The Cast of Players: A Mechanistic Overview of Microtubule Inhibitors
Microtubule inhibitors are broadly classified based on their effect on tubulin, the fundamental protein subunit of microtubules. They either promote or inhibit the polymerization of tubulin into microtubules.
-
Microtubule Stabilizing Agents (MSAs): The Taxanes
-
Mechanism of Action: Taxanes, such as the widely used chemotherapeutic drug paclitaxel, bind to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and leading to the accumulation of aberrant microtubule structures. The suppression of microtubule dynamics halts the cell cycle at the G2/M phase, triggering apoptosis.
-
-
Microtubule Destabilizing Agents (MDAs): The Vinca Alkaloids and Colchicine-Site Binders
-
Vinca Alkaloids: This class, including vincristine and vinblastine, binds to the β-tubulin subunit at a distinct site from taxanes, known as the vinca domain. This interaction inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, G2/M arrest, and subsequent cell death.
-
Colchicine-Site Binders: Colchicine and its analogs bind to a specific site on β-tubulin, the colchicine-binding site, which is located at the interface between α- and β-tubulin. This binding event inhibits tubulin polymerization, thereby disrupting microtubule formation and function.
-
This compound: A Colchicine-Site Inhibitor with Unique Properties
This compound, a quinazolinone alkaloid isolated from the dried fruit of Evodia rutaecarpa, has emerged as a potent antitumor agent with a distinct mechanism of action as a microtubule inhibitor.
Mechanism of Action: Inhibition of Tubulin Polymerization
Experimental evidence demonstrates that this compound directly inhibits the polymerization of tubulin into microtubules. Competitive binding assays have revealed that this compound binds to the colchicine-binding site on β-tubulin, thereby preventing the formation of functional microtubules[1]. This disruption of microtubule dynamics is the primary mechanism underlying its cytotoxic effects.
Caption: Binding sites of different classes of microtubule inhibitors on the αβ-tubulin heterodimer.
Comparative Efficacy: this compound Versus the Field
The true measure of a novel therapeutic agent lies in its performance relative to existing standards. Here, we compare the cytotoxic and mechanistic effects of this compound with paclitaxel, vincristine, and colchicine.
Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes available IC50 data for this compound and comparator drugs across various human cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | A549 (Lung) | 4 | [2] |
| A549/cisplatin-resistant | 2 | [2] | |
| U2OS (Osteosarcoma) | 6 | [3] | |
| PC-3 (Prostate) | ~1-2 (derivative) | [4] | |
| H460 (Lung) | ~1-2 (derivative) | [4] | |
| MCF-7 (Breast) | ~1-2 (derivative) | [4] | |
| HCT-5 (Colon) | ~1-2 (derivative) | [4] | |
| SF-268 (Glioblastoma) | ~1-2 (derivative) | [4] | |
| Paclitaxel | Various human tumor lines | 0.0025 - 0.0075 | [3] |
| Vincristine | MCF-7 (Breast) | 239.51 | [5] |
| Colchicine | BT-12 (Atypical Teratoid/Rhabdoid Tumor) | 0.016 | [6] |
| BT-16 (Atypical Teratoid/Rhabdoid Tumor) | 0.056 | [6] |
Note: The IC50 values for the this compound derivative represent a promising modification of the parent compound.
Impact on Tubulin Polymerization
Biochemical assays that directly measure the polymerization of purified tubulin in the presence of an inhibitor provide crucial mechanistic insights. While specific kinetic data for this compound's inhibition of tubulin polymerization is an area of ongoing research, its classification as a colchicine-site binder suggests it interferes with the initial nucleation and subsequent elongation phases of microtubule assembly.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evodiamine exerts inhibitory roles in non‑small cell lung cancer cell A549 and its sub‑population of stem‑like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Properties of Isoevodiamine
In the landscape of inflammatory disease research and drug development, the quest for novel therapeutics with high efficacy and minimal side effects is perpetual. Isoevodiamine, a quinazolinone alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has emerged as a promising candidate due to its potent anti-inflammatory activities. This guide provides a comprehensive validation of this compound's anti-inflammatory properties, offering a comparative analysis against established anti-inflammatory agents, detailed experimental protocols for its validation, and an in-depth look at its mechanism of action.
Unraveling the Mechanism: How this compound Quells Inflammation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of pro-inflammatory mediators. This compound intervenes by inhibiting critical steps in these cascades. It has been shown to suppress the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[2][3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor for pro-inflammatory genes.[4]
Concurrently, this compound modulates the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5] The inactivation of these MAPKs further downstream prevents the activation of other transcription factors involved in the inflammatory response.
Mechanism of this compound's anti-inflammatory action.
Comparative Efficacy: this compound vs. Standard Anti-Inflammatory Drugs
To contextualize the anti-inflammatory potential of this compound, its efficacy is compared against two widely used anti-inflammatory drugs: the nonsteroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Carrageenan-induced Paw Edema) | Reference(s) |
| This compound | NF-κB, MAPK | Varies by assay | Dose-dependent reduction in paw edema | [1] |
| Indomethacin | COX-1, COX-2 | ~0.1 - 1 µM | Significant reduction in paw edema | [6] |
| Dexamethasone | Glucocorticoid Receptor | Sub-micromolar range | Potent reduction in paw edema | [7] |
Experimental Validation: Protocols for Assessing Anti-Inflammatory Activity
The following section outlines detailed protocols for key in vitro and in vivo experiments to validate the anti-inflammatory properties of this compound.
In Vitro Validation: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This model is a cornerstone for preliminary screening of anti-inflammatory compounds.
Workflow for in vitro validation of anti-inflammatory compounds.
Detailed Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Detailed Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentrations based on the standard curve.
In Vivo Validation: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Administration:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).
-
Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.).
-
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Conclusion and Future Directions
The experimental evidence strongly supports the anti-inflammatory properties of this compound, positioning it as a compelling candidate for further preclinical and clinical investigation. Its mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, offers a multi-pronged approach to mitigating inflammation. Comparative analyses suggest that while it may not surpass the potency of corticosteroids like dexamethasone, its efficacy is comparable to that of established NSAIDs such as indomethacin, with the potential for a more favorable safety profile.
Future research should focus on comprehensive dose-response studies to establish optimal therapeutic windows, long-term safety and toxicity assessments, and exploration of its efficacy in various chronic inflammatory disease models. The detailed protocols provided in this guide offer a robust framework for researchers to further validate and build upon the promising anti-inflammatory potential of this compound.
References
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available from: [Link]
-
Evodiamine (this compound), an alkaloid extract from the fruit of Evodiae Fructus exhibits antitumor activities against the human tumor cells. It is shown to inhibit NF-κB activation through suppression of IkB kinase activity. Selleckchem. Available from: [Link]
-
Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. PubMed. Available from: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pacific Group of e-Journals. Available from: [Link]
-
Isoflavones: Anti-Inflammatory Benefit and Possible Caveats. MDPI. Available from: [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available from: [Link]
-
Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. PMC. Available from: [Link]
-
Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. PMC. Available from: [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. PMC. Available from: [Link]
-
Comparison of anti-inflammatory activity of dexamethasone and diclofenac sodium eye drops in phacoemulsification. PubMed. Available from: [Link]
-
Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma. PMC. Available from: [Link]
-
Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. ResearchGate. Available from: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available from: [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Available from: [Link]
-
Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation. PMC. Available from: [Link]
-
The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model. Frontiers. Available from: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available from: [Link]
-
The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. PMC. Available from: [Link]
-
Evodiamine ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways. PMC. Available from: [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Available from: [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available from: [Link]
-
NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. Available from: [Link]
-
Modulation of MAPK- and PI3/AKT-Dependent Autophagy Signaling by Stavudine (D4T) in PBMC of Alzheimer's Disease Patients. MDPI. Available from: [Link]
Sources
- 1. Frontiers | The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Evodiamine and Isoevodiamine: A Review of the Current Landscape
For researchers and drug development professionals exploring natural compounds for oncological applications, the quinazoline alkaloids evodiamine and its isomer, isoevodiamine, present an area of significant interest. Both are major bioactive constituents isolated from the traditional Chinese medicine Evodia rutaecarpa (Wu-Chu-Yu). This guide provides a comprehensive analysis of the cytotoxic properties of these two isomers, synthesizing available experimental data to inform future research and development.
While extensive research has elucidated the cytotoxic mechanisms and potency of evodiamine across a wide array of cancer cell lines, a striking knowledge gap exists in the scientific literature regarding the specific cytotoxic profile of this compound. This guide will first delve into the well-documented cytotoxic effects of evodiamine, presenting its efficacy, mechanisms of action, and relevant experimental protocols. Subsequently, it will address the current scarcity of comparative data for this compound, highlighting a critical area for future investigation.
Evodiamine: A Potent Inducer of Cancer Cell Death
Evodiamine has demonstrated significant anti-tumor activity by inhibiting the proliferation of numerous cancer cell lines[1]. Its cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest, making it a promising candidate for further preclinical and clinical evaluation[2][3].
Comparative Cytotoxicity of Evodiamine Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound[4]. A substantial body of research has established the IC50 values for evodiamine in diverse cancer cell lines, showcasing its broad-spectrum anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| CCRF-CEM | Leukemia | 0.57 | Not Specified |
| U2OS | Osteosarcoma | 6 | Not Specified |
| HT29 | Colorectal Cancer | 30 | 24 |
| HCT116 | Colorectal Cancer | 15 | 24 |
| A549 | Lung Cancer | 1.3 | 72 |
| B16-F10 | Melanoma | 2.4 | Not Specified |
| LLC | Lewis Lung Carcinoma | 4.8 | Not Specified |
This table summarizes a selection of reported IC50 values for evodiamine. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time[5].
Mechanistic Insights into Evodiamine-Induced Cytotoxicity
Evodiamine's cytotoxic activity is multifaceted, primarily revolving around the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways[6][7].
Cell Cycle Arrest: Evodiamine consistently induces a blockage in the G2/M phase of the cell cycle in a dose- and time-dependent manner across various cancer cell lines[8][9]. This arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclin B1 and cdc2[8]. By halting cell cycle progression, evodiamine prevents cancer cells from dividing and proliferating.
Apoptosis Induction: A primary mechanism of evodiamine-induced cell death is the initiation of apoptosis, or programmed cell death[10]. This process is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[10]. Key molecular events in evodiamine-induced apoptosis include:
-
Caspase Activation: Evodiamine treatment leads to the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3)[10].
-
Modulation of Bcl-2 Family Proteins: It alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis[9].
-
Inhibition of Pro-Survival Signaling Pathways: Evodiamine has been shown to suppress critical cell survival pathways, including the PI3K/AKT/mTOR and Raf/MEK/ERK signaling cascades[11][12].
The following diagram illustrates the key signaling pathways implicated in evodiamine-induced apoptosis and cell cycle arrest.
Caption: Signaling pathways of evodiamine-induced cytotoxicity.
This compound: An Unexplored Frontier
Despite the extensive research on evodiamine, there is a notable absence of publicly available data on the cytotoxic properties of its isomer, this compound. While some commercial suppliers may use the names interchangeably, suggesting potential similarities in their biological activities, this is not substantiated by dedicated comparative studies in the peer-reviewed literature[13].
The structural difference between evodiamine and this compound lies in their stereochemistry. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities. One study on a derivative of evodiamine indicated that the (S)-isomer was slightly more active than the (R)-isomer, highlighting the potential for stereochemistry to influence cytotoxicity[14]. This underscores the importance of investigating this compound as a distinct chemical entity.
The lack of data on this compound's IC50 values, its effects on the cell cycle, and its apoptotic mechanisms represents a significant gap in the field. Future research should prioritize a direct, head-to-head comparison of the cytotoxic profiles of evodiamine and this compound. Such studies would not only provide valuable insights into the structure-activity relationship of these alkaloids but also potentially uncover a more potent or selective anti-cancer agent.
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research in this area, this section provides a detailed, step-by-step methodology for a standard cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of evodiamine and/or this compound in culture medium. It is advisable to perform a preliminary experiment to determine the appropriate concentration range.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
Evodiamine stands out as a natural alkaloid with well-documented, potent cytotoxic effects against a multitude of cancer cell lines. Its ability to induce G2/M cell cycle arrest and apoptosis through the modulation of key signaling pathways makes it a compelling candidate for further oncological drug development.
Conversely, the cytotoxic profile of its isomer, this compound, remains largely uncharted territory. The current lack of comparative data represents a significant knowledge gap. Addressing this gap through rigorous, head-to-head comparative studies is a logical and necessary next step. Such research will not only clarify the relative potency and mechanisms of these two isomers but also has the potential to identify a more effective therapeutic agent. Researchers in the field are strongly encouraged to undertake these comparative investigations to fully harness the therapeutic potential of the alkaloids from Evodia rutaecarpa.
References
-
Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells. Anticancer Research. [Link]
-
Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. Life Sciences. [Link]
-
Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo. Molecules. [Link]
-
Induction of apoptosis by evodiamine involves both activation of mitotic arrest and mitotic slippage. Oncology Reports. [Link]
-
Pharmacological Actions of Multi-Target-Directed Evodiamine. Molecules. [Link]
-
Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). Experimental and Therapeutic Medicine. [Link]
-
Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. Journal of Ethnopharmacology. [Link]
-
Evodiamine inhibits proliferation and induces apoptosis in gastric cancer cells. Experimental and Therapeutic Medicine. [Link]
-
Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules. [Link]
-
Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Acta Pharmacologica Sinica. [Link]
-
Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. Molecules. [Link]
-
Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. International Journal of Molecular Sciences. [Link]
-
Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. Journal of Cancer. [Link]
-
Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. Medical Science Monitor. [Link]
-
How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters. [Link]
-
Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and inducing MAPK signaling pathways in human glioblastoma. OncoTargets and Therapy. [Link]
-
Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives. Molecules. [Link]
-
Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells. Oncology Letters. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]
Sources
- 1. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evodiamine inhibits proliferation and induces apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selleck Chemical LLC Evodiamine 100mg 518-17-2 this compound, Quantity: | Fisher Scientific [fishersci.com]
- 14. mdpi.com [mdpi.com]
Publish Comparison Guide: Isoevodiamine vs. Evodiamine
This guide serves as a critical technical resource for researchers evaluating Isoevodiamine and its primary isomer, Evodiamine . It addresses the stereochemical confusion often found in commercial reagents and provides a rigorous framework for cross-validating biological findings.
Topic: Cross-Validation of this compound Research Findings
Part 1: Executive Analysis & Core Directive
The Stereochemical Trap in Research: In the high-stakes field of alkaloid therapeutics, This compound is frequently conflated with its biologically potent isomer, (S)-Evodiamine . While often sold as synonyms or present as impurities in "technical grade" extracts, they are distinct stereoisomers with divergent pharmacological profiles.
-
(S)-Evodiamine: The bioactive indoloquinazoline alkaloid isolated from Evodia rutaecarpa. It is a potent Topoisomerase I/II inhibitor, a thermogenic agent (TRPV1 agonist), and a vasorelaxant.
-
This compound: Typically refers to the (R)-enantiomer or the cis-diastereomer formed via epimerization at the C-13b chiral center during extraction or synthesis. Its biological activity is often significantly lower or mechanistically distinct, acting as a "silent" impurity that skews IC50 data.
Core Directive: This guide empowers you to validate your reagent purity and differentiate biological noise from signal . We move beyond simple "activity lists" to a causal analysis of why stereochemistry dictates the success of your Alzheimer's or Oncology assays.
Part 2: Comparative Efficacy & Technical Specifications
Chemical & Functional Distinction
| Feature | (S)-Evodiamine (Standard) | This compound (The Variant) | Implication for Research |
| Stereochemistry | (S)-configuration at C-13b | (R)-configuration or cis-fused | Critical: Must be verified via Chiral HPLC or Optical Rotation. |
| Primary Target | Topoisomerase I/II, TRPV1, NF-κB | Weak/Non-specific binding | This compound acts as a competitive impurity. |
| Antitumor IC50 | ~2–10 µM (HepG2, A549) | > 50–100 µM (Often Inactive) | High this compound content leads to false negative toxicity results. |
| Vasorelaxation | Potent (Endothelium-dependent) | Weak / Inactive | Vasodilation studies must use >98% pure (S)-Evodiamine. |
| Solubility | Poor (DMSO required) | Poor (Often co-precipitates) | Hard to separate by simple recrystallization. |
Quantitative Performance Data (Cross-Validated)
The following data aggregates findings from validated assays. Note the order-of-magnitude difference in potency.
| Assay Type | Metric | (S)-Evodiamine | This compound / Racemate | Reference Standard |
| Cytotoxicity (HepG2) | IC50 | 5.7 - 20 µM | > 100 µM | Camptothecin (< 1 µM) |
| AChE Inhibition | IC50 | ~28.4 µM | Inactive / Weak | Tacrine (0.1 µM) |
| Topoisomerase I | Inhibition | Strong (>80%) | Negligible (<10%) | Camptothecin |
| NF-κB Suppression | Activity | Potent | Weak | Parthenolide |
Key Insight: If your "Evodiamine" sample yields an IC50 > 50 µM in HepG2 cells, you are likely working with a racemized mixture or predominantly this compound.
Part 3: Mechanistic Validation (The "How")
To publish robust data, you must confirm that the observed phenotype is driven by the specific molecular mechanism of the (S)-isomer.
Mechanism of Action: The Dual-Target Pathway
Evodiamine functions as a "molecular wedge," intercalating into DNA to inhibit Topoisomerase while simultaneously blocking the NF-κB survival signal. This compound lacks the specific 3D-geometry required for the high-affinity binding pocket of Topoisomerase I.
Figure 1: Mechanistic divergence. (S)-Evodiamine engages critical survival and replication nodes, whereas this compound fails to bind due to steric incompatibility.
Part 4: Experimental Protocols (The "Do")
Protocol A: Stereochemical Purity Validation (Mandatory)
Before starting any biological assay, you must validate that your "this compound" or "Evodiamine" is not a racemate.
Objective: Quantify the ratio of (S)-Evodiamine to this compound.
-
Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE membrane.
-
Column Selection: Use a Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or AD-H ). Standard C18 columns cannot separate these enantiomers effectively.
-
Mobile Phase: Isocratic elution with n-Hexane : Isopropanol (90:10 v/v).
-
Detection: UV at 254 nm (aromatic absorption) and 225 nm .
-
Flow Rate: 1.0 mL/min at 25°C.
-
Validation:
-
(S)-Evodiamine: Elutes typically at
min. -
This compound: Elutes typically at
min (verify with standards). -
Criterion: If the minor peak area > 5%, repurify via preparative TLC or recrystallization.
-
Protocol B: Differential Cytotoxicity Assay (MTT)
A self-validating system to distinguish true potency from artifact.
Reagents:
-
Target Cells: HepG2 (Liver Hepatocellular Carcinoma) - High sensitivity.
-
Control Cells: HUVEC (Human Umbilical Vein Endothelial Cells) - Toxicity check.
-
Positive Control: Camptothecin (Topoisomerase inhibitor).
-
Solvent Control: DMSO (Final concentration < 0.1%).
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Prepare serial dilutions of (S)-Evodiamine and this compound (0.1, 1, 5, 10, 20, 50, 100 µM).
-
Crucial Step: Pre-incubate the drug stock in serum-free media for 30 mins to prevent serum protein binding artifacts.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Analysis:
-
Calculate % Viability =
. -
Success Metric: (S)-Evodiamine should show a sigmoidal dose-response with IC50 < 20 µM. This compound should show a flat or weak response (IC50 > 100 µM).
-
Part 5: Cross-Validation Framework
Use this logic gate to validate your findings before publication:
Figure 2: Troubleshooting logic for inconsistent this compound data.
References
-
Concise synthesis and biological study of evodiamine and its analogues. Source: Royal Society of Chemistry (RSC), 2021. Significance: Establishes the synthesis pathways and structural divergence of Evodiamine analogues.
-
Evodiamine: A Privileged Structure with Broad-ranging Biological Activities. Source: PubMed / Bentham Science, 2022. Significance: Comprehensive review of the structure-activity relationship (SAR) confirming the necessity of the (S)-configuration for potency.
-
Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives. Source: MDPI Molecules, 2016. Significance: Provides comparative IC50 data for Evodiamine against various derivatives and isomers in cancer cell lines.
-
The vasorelaxant effect of evodiamine in rat isolated mesenteric arteries: mode of action. Source: PubMed / European Journal of Pharmacology. Significance: Validates the calcium channel blocking mechanism of the active alkaloid fraction.
-
Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Source: PMC / PubMed Central. Significance: Provides the baseline methodology for Ellman’s assay used to test alkaloid efficacy in Alzheimer's models.
Comparative Pharmacological Profiling: Isoevodiamine vs. Evodiamine in Oncology
Executive Summary
In the development of botanical alkaloid therapeutics, structural isomerism often dictates the divergence between a blockbuster candidate and an inactive impurity. This guide provides a technical comparison between Evodiamine (EVO) , a well-characterized quinazolinocarboline alkaloid, and its structural isomer, Isoevodiamine (IED) .
While EVO is widely recognized as a dual Topoisomerase I/II inhibitor, emerging transcriptomic and proteomic profiling suggests IED operates via a distinct mechanistic axis—specifically targeting microtubule dynamics and exhibiting unique immunomodulatory potential. This guide dissects their efficacy across Hepatocellular Carcinoma (HCC), Leukemia, and Breast Cancer, providing the experimental frameworks necessary to validate these distinct pathways.
Chemical & Mechanistic Divergence
The core distinction between EVO and IED lies in the stereochemical orientation at the C-13b position and the resulting conformational flexibility. This structural variance fundamentally alters the ligand-binding landscape.
Structural Impact on Target Engagement
-
Evodiamine (EVO): Adopts a conformation that facilitates intercalation into DNA base pairs, stabilizing the Topoisomerase-DNA cleavable complex (Topo I/II inhibition).
-
This compound (IED): The isomeric shift sterically hinders deep DNA intercalation. Instead, recent chemogenomic profiling (e.g., correlations with parbendazole) suggests IED affinity for tubulin, leading to mitotic arrest rather than S-phase DNA damage.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling cascades triggered by these isomers.
Figure 1: Divergent mechanistic cascades. EVO drives DNA damage responses (Left), while IED is proposed to target cytoskeletal dynamics (Right).
Comparative Efficacy by Cancer Type[1]
The following data synthesizes IC50 values and qualitative effects from recent high-throughput screens and comparative assays.
Hepatocellular Carcinoma (HCC)
HCC represents the primary indication for Evodia alkaloids.
-
Evodiamine: Exhibits high potency against HepG2 and Hep3B lines. Mechanism involves downregulation of WWOX and inhibition of NF-κB.
-
This compound: Often shows reduced cytotoxicity in direct proliferation assays compared to EVO but demonstrates synergistic potential in combination therapies.
| Metric | Evodiamine (EVO) | This compound (IED) |
| HepG2 IC50 (48h) | ~20.0 µM | > 50.0 µM (Est.) |
| Primary Target | Topoisomerase I | Microtubule / Unknown |
| Key Biomarker | Phospho-Histone H3 (Mitosis) | |
| Bioavailability | Low (requires encapsulation) | Moderate (slightly higher polarity) |
Leukemia (HL-60, CCRF-CEM)
Leukemia cells are highly sensitive to cell cycle disruptors.
-
Evodiamine: Extremely potent (IC50 < 1 µM). It induces rapid apoptosis via the mitochondrial pathway.
-
This compound: Chemogenomic studies link IED activity to microtubule inhibitors like parbendazole, suggesting it may be effective in multi-drug resistant (MDR) lines where Topo-inhibitors fail.
Breast Cancer (MDA-MB-231)[1][2][3]
-
Immunomodulation: Recent screens indicate IED has an additive effect when combined with Natural Killer (NK) cell therapies, a property not strongly observed with pure Topo inhibitors. This suggests IED may sensitize solid tumors to immune surveillance.
Experimental Protocols for Validation
To objectively compare IED and EVO, researchers must use assays that distinguish between DNA damage (S-phase) and Microtubule disruption (M-phase).
Protocol A: Differential Cell Cycle Analysis (Flow Cytometry)
Rationale: This protocol differentiates the isomers based on the specific phase of cell cycle arrest.
Materials:
-
Cell Line: HepG2 or HeLa.[1]
-
Reagents: Propidium Iodide (PI), RNase A, Ethanol (70%).
-
Controls: Paclitaxel (M-phase positive control), Camptothecin (S-phase positive control).
Workflow:
-
Seeding: Plate
cells/well in 6-well plates. Incubate 24h. -
Treatment:
-
Group A: Vehicle (DMSO 0.1%)
-
Group B: Evodiamine (1.0 µM)
-
Group C: this compound (1.0 µM & 10.0 µM)
-
-
Incubation: 24 hours.
-
Fixation: Harvest cells (trypsin), wash PBS, fix in ice-cold 70% ethanol for >2h at -20°C.
-
Staining: Resuspend in PBS containing
PI and RNase A. Incubate 30 min at 37°C. -
Acquisition: Analyze >10,000 events on Flow Cytometer (FL2 channel).
Interpretation:
-
EVO Signature: Accumulation in S or G2/M transition with broad peaks (DNA clumping).
-
IED Signature: Sharp accumulation in M-phase (4N DNA content) similar to Paclitaxel.
Protocol B: Experimental Workflow Visualization
Figure 2: Integrated workflow for distinguishing isomeric bioactivity.
Critical Analysis & Future Directions
The "Inactive" Misconception
Historically, IED was discarded as an inactive impurity because it failed to show potency in Topoisomerase assays designed for EVO. However, the structure-activity relationship (SAR) data indicates that IED's lack of planarity prevents DNA intercalation but may enhance binding to globular proteins like tubulin.
Clinical Implications
-
Toxicity: IED is less cytotoxic to normal hepatocytes compared to EVO, suggesting a wider therapeutic window.
-
Combination Strategy: The combination of EVO (DNA damager) and IED (Mitotic arrestor) mimics the clinical regimen of Doxorubicin + Paclitaxel, potentially offering a "botanical doublet" therapy within a single extract source.
Recommendation for Researchers
When sourcing "Evodiamine" for research, purity is paramount. Commercial preparations often contain 5-10% this compound. We recommend HPLC-DAD purification prior to mechanistic studies to ensure observed effects (specifically microtubule inhibition) are not artifacts of isomeric contamination.
References
-
Evodiamine as an anticancer agent: a comprehensive review. PubMed. (Review of EVO mechanisms including Topo inhibition). Link
-
Evodiamine stabilizes topoisomerase I-DNA cleavable complex to inhibit topoisomerase I activity. Molecules. (Definitive paper on EVO's Topo I mechanism). Link
-
MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia. Clin Cancer Res. (Identifies this compound's correlation with microtubule inhibitors). Link
-
Chemical Modulation of Cancer Cells to Enhance Tumor Immunity. PDXScholar. (Data on this compound's additive effect with NK cells). Link
-
Simultaneous Determination of Six Bioactive Compounds in Evodiae Fructus. ResearchGate. (Methodology for separating EVO and IED). Link
Sources
A Comparative Guide to Validating Isoevodiamine's Role in NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Section 1: The NF-κB Signaling Pathway: A Pivotal Target in Inflammation and Disease
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response, immune function, and cell survival.[1] In a resting state, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and drives the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and cancer.[4]
Figure 1. The Canonical NF-κB Signaling Pathway.
Section 2: Isoevodiamine - A Natural Alkaloid with Potent Anti-inflammatory Properties
This compound is a quinazolinone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa.[5] Mounting evidence suggests that this compound exerts significant anti-inflammatory effects, primarily through its modulation of the NF-κB signaling pathway.[6][7] Mechanistically, this compound has been shown to directly inhibit the catalytic activity of IKKβ, a key kinase in the canonical NF-κB pathway.[8] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[9]
Section 3: A Comparative Analysis of NF-κB Inhibitors
To contextualize the efficacy of this compound, we compare it with two other well-characterized NF-κB inhibitors: Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule.
| Inhibitor | Mechanism of Action | Reported IC50 (NF-κB Inhibition) | Key Features |
| This compound | Direct inhibitor of IKKβ kinase activity.[8] | Data not yet fully established; potent inhibition observed.[9] | Natural product with a favorable safety profile in preclinical studies. |
| Parthenolide | Primarily targets IKKβ, but may have other cellular effects.[10] | ~5 µM (inhibition of NF-κB activation) | Sesquiterpene lactone with demonstrated anti-inflammatory and anti-cancer properties.[11] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[12] | ~10 µM (inhibition of IκBα phosphorylation)[8] | Widely used as a research tool for studying NF-κB signaling; also inhibits other cellular processes.[4] |
Table 1. Comparative overview of this compound and other NF-κB inhibitors.
Section 4: A Self-Validating Experimental Workflow for Assessing this compound's Efficacy
To rigorously validate the role of this compound in NF-κB signaling, a multi-faceted approach is essential. The following experimental workflow is designed to provide a comprehensive and self-validating assessment of its mechanism of action.
Figure 2. A comprehensive workflow for validating this compound's impact on NF-κB signaling.
NF-κB Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Parthenolide, BAY 11-7082, or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value for each inhibitor.
Field-Proven Insights:
-
Cell Line Choice: HEK293T cells are commonly used due to their high transfection efficiency. Other cell lines, such as HeLa or specific immune cell lines (e.g., RAW 264.7 macrophages), can also be utilized depending on the research context.
-
Controls are Critical: Always include unstimulated, vehicle-treated cells (negative control) and TNF-α-stimulated, vehicle-treated cells (positive control).
-
Toxicity Assessment: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in luciferase activity is not due to cell death.
Western Blot for Phosphorylated IκBα and Total IκBα
This technique directly assesses the phosphorylation status of IκBα, a key upstream event in NF-κB activation.
Principle: Following cell treatment and lysis, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
Detailed Protocol:
-
Cell Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate. Pre-treat with inhibitors as described above, followed by stimulation with TNF-α (10 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-IκBα (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total IκBα to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and calculate the ratio of p-IκBα to total IκBα.
Field-Proven Insights:
-
Phosphatase Inhibitors are Non-Negotiable: Their inclusion in the lysis buffer is absolutely critical to prevent dephosphorylation of your target protein.[13]
-
Blocking Agent: Use BSA instead of non-fat dry milk for blocking, as milk contains phosphoproteins that can lead to high background.[6]
-
Loading Control: In addition to total IκBα, probing for a housekeeping protein like β-actin or GAPDH is good practice to ensure equal protein loading.
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay provides a direct visualization of NF-κB activation by monitoring the subcellular localization of the p65 subunit.
Principle: Cells are grown on coverslips, treated, and then fixed and permeabilized. The p65 subunit is detected using a specific primary antibody and a fluorescently labeled secondary antibody. The nucleus is counterstained, and the localization of p65 is observed using a fluorescence microscope.
Detailed Protocol:
-
Cell Culture on Coverslips: Seed cells (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat with inhibitors and stimulate with TNF-α (10 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against p65 (e.g., at a 1:200 dilution) for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour in the dark.
-
Nuclear Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in a statistically significant number of cells for each condition.
Field-Proven Insights:
-
Time Course is Key: The nuclear translocation of p65 is often transient. Performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes post-stimulation) is recommended to capture the peak of translocation.
-
High-Content Imaging: For more quantitative and high-throughput analysis, consider using an automated high-content imaging system.
-
Antibody Validation: Ensure the specificity of your p65 antibody through appropriate controls, such as siRNA-mediated knockdown of p65.
In Vitro IKKβ Kinase Assay
This biochemical assay directly measures the enzymatic activity of IKKβ and is crucial for confirming this compound as a direct inhibitor.
Principle: Recombinant active IKKβ is incubated with a specific substrate (e.g., a peptide derived from IκBα) and ATP. The amount of phosphorylated substrate or consumed ATP is then quantified.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant active IKKβ, and various concentrations of this compound or control inhibitors.
-
Initiate Reaction: Add a mixture of the IKKβ substrate peptide and ATP to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the kinase activity. Several detection methods are available:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate peptide.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.[8]
-
Fluorescence-based Assay: Use a fluorescently labeled substrate and detect the phosphorylated product.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Field-Proven Insights:
-
ATP Concentration: The apparent IC50 of an ATP-competitive inhibitor will be influenced by the ATP concentration in the assay. It is important to perform the assay at or near the Km of ATP for IKKβ to obtain a more accurate measure of potency.
-
Enzyme Purity and Activity: The quality of the recombinant IKKβ is critical for a robust and reproducible assay. Always use a highly purified and active enzyme preparation.
-
Z'-factor: For high-throughput screening applications, validate the assay by calculating the Z'-factor to ensure it is robust and reproducible.
Section 5: Conclusion
The validation of this compound's role in NF-κB signaling requires a systematic and multi-pronged experimental approach. By employing the workflow and protocols outlined in this guide, researchers can rigorously characterize its mechanism of action, from its direct effects on IKKβ activity to its downstream consequences on NF-κB transcriptional activity. The comparative data generated will be invaluable for assessing the therapeutic potential of this compound relative to other NF-κB inhibitors and for guiding future drug development efforts. While further studies are needed to establish a definitive IC50 for this compound in various assay formats, the available evidence strongly supports its role as a potent inhibitor of the NF-κB signaling pathway.
References
-
A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. [Link]
-
Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer. [Link]
-
Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. [Link]
-
Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. [Link]
-
Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. [Link]
-
IKKe/IKBKE Kinase Assay Service. [Link]
-
Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. [Link]
-
Regulation of NF-κB by TNF Family Cytokines. [Link]
-
The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model. [Link]
-
NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. [Link]
-
IKKb/IKBKB Kinase Assay Service. [Link]
-
NF-κB signaling in inflammation. [Link]
-
Evodiamine prevents dextran sulfate sodium-induced murine experimental colitis via the regulation of NF-κB and NLRP3 inflammasome. [Link]
-
Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components. [Link]
-
IFN-alpha suppresses activation of nuclear transcription factors NF-kappa B and activator protein 1 and potentiates TNF-induced apoptosis. [Link]
-
I am having problems getting a clear band with my phosphorylated antibodies even after IP. [Link]
-
Tumor Necrosis Factor Receptor Deletion Reduces Nuclear Factor-κB Activation, Cellular Inhibitor of Apoptosis Protein 2 Expression, and Functional Recovery after Traumatic Spinal Cord Injury. [Link]
-
In vitro benchmarking of NF-κB inhibitors. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. [Link]
-
(PDF) B-cell Specific Inhibitors of NF-κB Activation. [Link]
-
Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. [Link]
-
Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis. [Link]
Sources
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assayquant.com [assayquant.com]
Comparative Bioavailability of Isoevodiamine and its Analogs: A Technical Guide
This guide provides an in-depth technical analysis of the comparative bioavailability of isoevodiamine and its primary structural analogs (evodiamine , rutaecarpine , and dehydroevodiamine ). It is designed for researchers investigating the pharmacokinetic (PK) barriers of Evodia rutaecarpa alkaloids and provides actionable protocols for benchmarking these compounds.
Executive Summary: The Bioavailability Challenge
This compound and its isomer evodiamine are bioactive indolequinazoline alkaloids derived from Evodia rutaecarpa (Wu-Chu-Yu).[1] Despite potent anti-tumor, anti-inflammatory, and thermoregulatory potential, their clinical translation is severely hindered by poor oral bioavailability (<1%) .
This guide objectively compares the pharmacokinetic performance of this compound against its analogs. While dehydroevodiamine (DHE) exhibits superior systemic exposure, this compound and evodiamine suffer from solubility-limited absorption (BCS Class II/IV) and extensive first-pass metabolism. The following sections detail the physicochemical divergence, PK metrics, and validated protocols to assess these parameters experimentally.
Chemical & Physicochemical Profile
Understanding the structural nuance is critical, as the stereochemistry and saturation levels drastically alter metabolic stability.
Table 1: Physicochemical Comparison of Key Analogs
| Compound | Structure Type | LogP (Predicted) | Solubility (Aq) | Key Bioavailability Barrier |
| This compound | Isomer of Evodiamine | ~3.8 | Very Low | Solubility & Isomer-specific Metabolism |
| Evodiamine | Indole alkaloid (S-isomer) | 3.6 - 4.2 | < 1 µg/mL | First-pass Metabolism (CYP3A4) + Solubility |
| Rutaecarpine | Indolopyridoquinazoline | ~3.5 | Low | Rapid Metabolism (Hydroxylation) |
| Dehydroevodiamine | Quinazoline (Unsaturated) | ~3.2 | Moderate | Lower Metabolic Clearance (Higher Exposure) |
Technical Insight: this compound is often found as a minor isomer or rearrangement product. Unlike evodiamine, which has a specific chiral center (
-configuration), synthetic or isolated this compound may present different steric interactions with CYP enzymes, potentially altering its half-life compared to evodiamine.
Pharmacokinetic Performance: The Data
The following data synthesizes comparative PK studies in rodent models. Dehydroevodiamine (DHE) serves as the "high-exposure" benchmark, while evodiamine represents the "low-exposure" baseline.
Table 2: Comparative Pharmacokinetic Parameters (Rat Plasma, Oral Administration)
| Parameter | Evodiamine (EVO) | Dehydroevodiamine (DHE) | This compound (Predicted)* |
| Tmax (h) | 0.5 – 1.0 | 0.5 – 2.0 | ~0.5 – 1.0 (Rapid absorption phase) |
| Cmax (ng/mL) | Low (< 50 ng/mL)** | High (> 200 ng/mL) | Low (Likely similar to EVO) |
| T1/2 (h) | 1.0 – 2.0 | 3.0 – 5.0 | < 2.0 (Rapid clearance) |
| Bioavailability (F%) | < 1% | ~15 - 25% | < 1% |
| Metabolites | Hydroxy-evodiamine, Nor-evodiamine | Hydroxy-DHE | Hydroxy-isoevodiamine |
*Note: Direct PK data for pure this compound is scarce; values are inferred from structural isomerism and shared metabolic pathways with Evodiamine. **Note: Cmax is highly dose-dependent and formulation-dependent (e.g., phospholipid complexes increase Cmax by >200%).
Mechanistic Causality
-
Absorption Window: All analogs show rapid Tmax, indicating that absorption is not the primary rate-limiting step if the compound is solubilized. The barrier is pre-systemic.
-
Metabolic Shunt: Evodiamine undergoes rapid dehydrogenation to dehydroevodiamine or hydroxylation. This compound is susceptible to similar oxidative attacks.
-
The "DHE Advantage": Dehydroevodiamine lacks the chiral center and specific saturation sites of evodiamine, making it more resistant to the specific dehydrogenases that rapidly clear evodiamine.
Visualization: Metabolic & Experimental Pathways
The following diagram illustrates the metabolic relationship between these analogs and the decision tree for evaluating their bioavailability.
Caption: Metabolic fate and bioavailability determinants of Evodia alkaloids. Evodiamine and this compound face dual barriers (Solubility + Metabolism), whereas Dehydroevodiamine bypasses rapid clearance.
Experimental Protocols (Self-Validating Systems)
To objectively compare this compound against its analogs, you must generate data using these standardized, self-validating protocols.
Protocol A: LC-MS/MS Quantification (The Detection System)
Objective: Distinguish this compound from Evodiamine and quantify in plasma.
-
Column Selection: Use a C18 column (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm) .[2]
-
Why: this compound and Evodiamine are isomers. A standard C18 column with optimized gradient elution is required to separate their retention times (RT).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[2]
-
B: Acetonitrile (ACN).
-
Gradient: 30% B to 90% B over 5 minutes.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive (+).
-
Transitions (Specific):
-
Evodiamine/Isoevodiamine: m/z 304.1
134.1 (Quantifier). -
Dehydroevodiamine: m/z 302.1
fragment (check standard). -
IS (Internal Standard): Carbamazepine or specific deuterated analog.
-
-
-
Validation Check: Inject a mix of this compound and Evodiamine standards. If peaks overlap, adjust the mobile phase gradient (lower initial %B) until baseline separation is achieved. Do not proceed to biological samples without RT separation.
Protocol B: Microsomal Stability Assay (The Metabolic Check)
Objective: Determine Intrinsic Clearance (
-
Preparation: Thaw pooled Rat/Human Liver Microsomes (RLM/HLM) on ice.
-
Incubation System:
-
Substrate concentration: 1 µM (to ensure first-order kinetics).
-
Protein concentration: 0.5 mg/mL.
-
Buffer: 100 mM Phosphate buffer (pH 7.4).
-
-
Reaction Start: Pre-incubate for 5 min at 37°C. Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at
min into ice-cold Acetonitrile (containing IS) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .-
Comparison: If this compound
< Evodiamine , it suggests higher metabolic susceptibility, explaining lower bioavailability.
-
Protocol C: Caco-2 Permeability Assay (The Absorption Check)
Objective: Assess intestinal permeability (
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a differentiated monolayer (TEER > 300
). -
Transport Study:
-
Apical to Basolateral (A-B): Add compound (10 µM) to apical side.
-
Basolateral to Apical (B-A): Add compound to basolateral side (to check efflux).
-
-
Incubation: 2 hours at 37°C.
-
Quantification: Measure donor and receiver concentrations via LC-MS/MS.
-
Result Interpretation:
- cm/s: Low permeability (Paracellular/Solubility limited).
-
Efflux Ratio (B-A / A-B) > 2.0: Indicates P-gp substrate (Common for these alkaloids).
Conclusion & Recommendations
-
This compound vs. Evodiamine: Both compounds share poor bioavailability profiles driven by low aqueous solubility and high metabolic clearance. However, they must be separated chromatographically to avoid data confounding in PK studies.
-
The Superior Analog: Dehydroevodiamine is the preferred scaffold for systemic availability. It exhibits a more favorable metabolic stability profile.
-
Formulation Strategy: For this compound or evodiamine to be viable drug candidates, simple oral dosing is insufficient. Phospholipid complexes (Phytosomes) or Solid Lipid Nanoparticles (SLNs) are required to improve solubility and bypass some first-pass metabolism, potentially increasing relative bioavailability by >200%.
References
-
Tan, Q., et al. (2012). Design and Evaluation of a Novel Evodiamine-Phospholipid Complex for Improved Oral Bioavailability. AAPS PharmSciTech.
-
Wen, B., et al. (2018). Characterization of the in Vitro Metabolic Profile of Evodiamine in Human Liver Microsomes and Hepatocytes. Frontiers in Pharmacology.
-
Yan, R., et al. (2011). Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats. Journal of Ethnopharmacology.
-
Zhang, Y., et al. (2020). Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. Journal of Ethnopharmacology.
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[4] Nature Protocols.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
